(-)-Trachelogenin
Description
Trachelogenin has been reported in Saussurea salicifolia, Trachelospermum asiaticum, and other organisms with data available.
structure in first source
Properties
IUPAC Name |
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-25-17-7-5-13(9-19(17)27-3)8-15-12-28-20(23)21(15,24)11-14-4-6-16(22)18(10-14)26-2/h4-7,9-10,15,22,24H,8,11-12H2,1-3H3/t15-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVZKLQNMNKWSB-BTYIYWSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187799 | |
| Record name | Trachelogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34209-69-3 | |
| Record name | (-)-Trachelogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34209-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trachelogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034209693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trachelogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRACHELOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379VHZ3K1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(-)-Trachelogenin: A Comprehensive Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing and isolation of the lignan (-)-Trachelogenin. The document details the primary plant sources, comprehensive experimental protocols for its extraction and purification, quantitative data on yields, and an exploration of its known biological signaling pathways.
Natural Sources of this compound
This compound is a dibenzylbutyrolactone lignan found predominantly in plants of the Trachelospermum genus (family Apocynaceae). Several other plant families have also been reported to contain trachelogenin or its glycosidic forms. The primary and most scientifically validated sources are detailed below.
Table 1: Principal Natural Sources of this compound and its Glycosides
| Plant Species | Family | Plant Part(s) | Reported Compound(s) |
| Trachelospermum asiaticum | Apocynaceae | Roots, Stems, Leaves | This compound, Tracheloside |
| Trachelospermum jasminoides | Apocynaceae | Stems, Leaves | This compound, Tracheloside |
| Cirsium brachycephalum | Asteraceae | Fruit | Trachelogenin |
| Carthamus tinctorius (Safflower) | Asteraceae | Fruits | Tracheloside |
| Wikstroemia indica | Thymelaeaceae | Whole Plant | (+)-Nortrachelogenin (enantiomer of a related compound) |
| Saussurea salicifolia | Asteraceae | Not specified | Trachelogenin |
The most extensively studied sources for the isolation of this compound are Trachelospermum asiaticum and Trachelospermum jasminoides.[1] These woody vines are native to Asia and are used in traditional medicine.[1] While other species are reported to contain trachelogenin, the detailed isolation protocols and quantitative yields are most readily available for the Trachelospermum genus.
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on methodologies reported in the scientific literature for Trachelospermum species.
General Experimental Workflow
The overall process for isolating this compound is depicted in the workflow diagram below. This involves initial extraction from dried plant material, followed by sequential liquid-liquid partitioning to enrich the lignan fraction, and concluding with multiple stages of column chromatography to achieve high purity.
Detailed Protocol for Isolation from Trachelospermum asiaticum
This protocol is adapted from a targeted isolation study of lignans from the roots of T. asiaticum.[2]
1. Extraction:
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Air-dried and powdered roots of Trachelospermum asiaticum (e.g., 700 g) are extracted with 100% methanol at room temperature. The extraction is typically repeated three times to ensure exhaustive recovery of metabolites.
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The combined methanol extracts are filtered and concentrated under reduced pressure to yield a crude methanol extract.
2. Fractionation:
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The crude methanol extract is suspended in a water/methanol mixture (e.g., 9:1 v/v) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.
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The suspension is first partitioned against n-hexane to remove nonpolar constituents.
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The aqueous methanol layer is then successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
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The resulting n-hexane, EtOAc, n-BuOH, and aqueous fractions are concentrated. The lignans, including trachelogenin, are typically enriched in the n-BuOH fraction.
3. Chromatographic Purification:
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Step 1: Diaion HP-20 Column Chromatography: The n-BuOH fraction is applied to a Diaion HP-20 resin column. The column is eluted with a stepwise gradient of methanol in water (e.g., 0:1, 2:3, 1:1, 3:2, and 1:0 v/v). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Step 2: Reversed-Phase Medium-Pressure Liquid Chromatography (MPLC): Fractions from the HP-20 column that are rich in trachelogenin are pooled and further separated by reversed-phase MPLC on a C18 silica gel column. A gradient of methanol in water is used for elution (e.g., 1:4, 1:3, 1:2, 1:1, 2:1, and 1:0 v/v).
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Step 3: Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound with high purity is achieved using preparative reversed-phase HPLC.
Quantitative Analysis by HPLC
A validated HPLC-UV method has been established for the quantification of trachelogenin and its glycoside, tracheloside, in Trachelospermum jasminoides.[3]
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Sample Preparation: 0.2 g of powdered plant material is ultrasonically extracted with 25 mL of 70% aqueous methanol for 40 minutes. The extract is then centrifuged, and the supernatant is filtered through a 0.45 µm membrane.[3]
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Chromatographic Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: Acetonitrile-water gradient.
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Detection: UV detector.
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Quantification: Based on a calibration curve generated with a purified this compound standard.
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Quantitative Yield of this compound
The concentration of this compound can vary significantly depending on the plant's geographical origin, harvest time, and the specific part of the plant used. The following table summarizes the quantitative analysis of this compound in Trachelospermum jasminoides from different production areas in China.
Table 2: Content of this compound in Trachelospermum jasminoides from Various Regions
| Production Area (China) | This compound Content (mg/g) |
| Chun'an, Zhejiang | 0.25 |
| Lushan, Jiangxi | 0.22 |
| Tonglu, Zhejiang | 0.18 |
| Lin'an, Zhejiang | 0.15 |
| Jinggangshan, Jiangxi | 0.14 |
| Sanming, Fujian | 0.13 |
| Wuyishan, Fujian | 0.12 |
| Quanzhou, Anhui | 0.11 |
| Huangshan, Anhui | 0.10 |
| Funan, Anhui | 0.09 |
| Liuan, Anhui | 0.08 |
| Bozhou, Anhui | 0.07 |
| Fuyang, Anhui | 0.06 |
Data extracted from a study on the determination of tracheloside and trachelogenin in Trachelospermum jasminoides.
Biological Signaling Pathways
This compound has been shown to modulate key cellular signaling pathways, which underlies its potential therapeutic effects. The following sections describe two such pathways and are accompanied by diagrams generated using the DOT language.
Enhancement of Intestinal Barrier Function via Occludin Upregulation
Trachelogenin has been demonstrated to enhance the integrity of the intestinal epithelial barrier. It exerts this effect by increasing the expression of the tight junction protein Occludin. Tight junctions are critical for regulating paracellular permeability, and their dysfunction is implicated in conditions like inflammatory bowel disease and food allergies.
The proposed mechanism involves the upregulation of occludin expression, which strengthens the tight junction complexes between intestinal epithelial cells. This leads to an increase in transepithelial electrical resistance (TEER) and a decrease in the permeation of macromolecules across the intestinal lining.
Regulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. In the "off-state" (absence of a Wnt ligand), a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In the "on-state," this destruction is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation.
Studies have shown that trachelogenin possesses antiproliferative properties, and this activity is linked to its ability to regulate the Wnt/β-catenin pathway. While the precise molecular target of trachelogenin within this cascade is still under investigation, its effect is inhibitory, leading to a downregulation of the proliferative signals mediated by β-catenin.
References
- 1. Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L. [mdpi.com]
- 2. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
The Biological Activity of (-)-Trachelogenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Trachelogenin is a dibenzylbutyrolactone lignan found in various plant species, including those from the Combretum, Veratrum, and Linum genera.[1][2] This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Possessing a range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, this compound presents a promising scaffold for the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. A key mechanism underlying its anticancer activity is the induction of autophagic cell death.[1]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| SF-295 | Glioblastoma | 0.8 |
| HL-60 | Promyelocytic Leukemia | 32.4 |
| HCT-116 | Colon Cancer | Not explicitly quantified in the provided text, but antitumor effect was demonstrated. |
Data sourced from Moura et al., 2018.[1]
Notably, this compound exhibited significantly lower cytotoxicity against non-tumor cell lines, with IC50 values greater than 64 µM, suggesting a degree of selectivity for cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay
The following protocol outlines the methodology for determining the cytotoxic effects of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
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Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Signaling Pathway: Autophagy Induction
This compound induces autophagic cell death in cancer cells, a process characterized by the formation of autophagosomes and cytoplasmic vacuolization. This is mediated by the modulation of key autophagy-related proteins, including increased activation of LC3 and altered expression levels of Beclin-1.
Caption: this compound-induced autophagic cell death pathway.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response.
Quantitative Data: Inhibition of STAT1 and STAT3 Signaling
This compound has been shown to inhibit the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways, which are crucial for mediating inflammatory responses.
| Pathway | IC50 (µM) |
| IFN-γ/STAT1 | 3.14 |
| IL-6/STAT3 | 3.63 |
Experimental Protocol: Luciferase Reporter Assay for STAT Inhibition
The inhibitory activity of this compound on STAT signaling can be assessed using a luciferase reporter assay.
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Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
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Compound Treatment: Treat the transfected cells with this compound for a defined period.
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Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (IFN-γ for STAT1 or IL-6 for STAT3) to activate the signaling pathway.
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Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to cytokine-stimulated cells without the compound.
Signaling Pathway: Inhibition of IFN-γ/STAT1 and IL-6/STAT3
The diagram below illustrates the points of intervention by this compound in the JAK/STAT signaling cascades.
Caption: Inhibition of STAT1 and STAT3 signaling by this compound.
Neuroprotective Activity
This compound has shown promise as a neuroprotective agent, potentially through the modulation of glutamatergic signaling.
Experimental Findings
Studies on rat brain slices have indicated that this compound can decrease the amplitude of hippocampal population spikes and the slope of excitatory postsynaptic potentials in a dose-dependent manner. These effects suggest an inhibitory action on AMPA and kainate (KA) receptors, which are types of glutamate receptors. The potency of this compound in these assays was found to be higher than that of the related lignan, arctigenin.
Experimental Protocol: Ex Vivo Brain Slice Electrophysiology
The neuroprotective effects of this compound can be investigated using electrophysiological recordings from ex vivo brain slices.
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Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or somatosensory cortex) from rodents.
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Recording Setup: Place the slices in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Electrophysiological Recording: Use microelectrodes to record field excitatory postsynaptic potentials (fEPSPs) and population spikes evoked by electrical stimulation.
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Compound Application: Perfuse the slices with aCSF containing various concentrations of this compound.
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Data Analysis: Measure the changes in the amplitude and slope of the recorded potentials before, during, and after the application of the compound to assess its effect on synaptic transmission.
Proposed Mechanism of Neuroprotection
The neuroprotective effects of this compound are thought to be mediated by the inhibition of ionotropic glutamate receptors, thereby reducing excitotoxicity.
Caption: Proposed neuroprotective mechanism of this compound.
Enhancement of Intestinal Barrier Function
This compound has been shown to improve intestinal barrier function, which is crucial for preventing the passage of harmful substances from the gut into the bloodstream.
Experimental Findings
In studies using Caco-2 cell monolayers, a model of the intestinal epithelium, this compound increased transepithelial electrical resistance (TEER), an indicator of tight junction integrity, and decreased the permeability to ovalbumin (OVA), a model allergen. This effect is attributed to the enhanced expression of the tight junction protein occludin.
Experimental Protocol: In Vitro Intestinal Barrier Assay
The effect of this compound on intestinal barrier function can be assessed using the following in vitro model.
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Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated and polarized monolayer.
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TEER Measurement: Measure the TEER across the cell monolayer using a voltohmmeter to assess the integrity of the tight junctions.
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Compound Treatment: Treat the Caco-2 monolayers with this compound.
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Permeability Assay: Add a fluorescently labeled marker (e.g., FITC-dextran or ovalbumin) to the apical side of the monolayer and measure its appearance on the basolateral side over time to determine permeability.
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Protein Expression Analysis: Analyze the expression of tight junction proteins (e.g., occludin) by Western blotting or immunofluorescence to elucidate the mechanism of action.
Workflow for Assessing Intestinal Barrier Function
The following diagram illustrates the experimental workflow for evaluating the effect of this compound on intestinal barrier function.
Caption: Experimental workflow for intestinal barrier function assessment.
Conclusion
This compound is a multifaceted lignan with a broad spectrum of biological activities that hold significant therapeutic potential. Its ability to induce autophagy in cancer cells, inhibit key inflammatory signaling pathways, exert neuroprotective effects, and enhance intestinal barrier function underscores its importance as a lead compound for drug discovery and development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the pharmacological properties of this promising natural product. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications.
References
(-)-Trachelogenin: A Technical Guide to its Anti-Cancer Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Trachelogenin, a dibenzylbutyrolactone lignan, has emerged as a promising natural product with significant anti-tumor properties. This technical document provides an in-depth analysis of its core mechanisms of action in cancer. It consolidates current research findings on its cytotoxic effects, its role in inducing autophagic cell death, its inhibition of critical signaling pathways such as JAK/STAT, and its potential to induce cell cycle arrest and apoptosis. This guide is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved, to support further research and drug development efforts in oncology.
Cytotoxic and Anti-proliferative Activity
This compound exhibits selective cytotoxicity against various cancer cell lines while showing significantly lower toxicity towards non-tumor cells. Its efficacy is most pronounced in colon and leukemia cell lines.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of this compound across different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SF-295 | Glioblastoma | 0.8 | [1] |
| HL-60 | Promyelocytic Leukemia | 32.4 | [1] |
| HCT-116 | Colorectal Carcinoma | Not specified, but effective | [1] |
| Non-tumor cell lines | Not applicable | >64 | [1] |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing autophagic cell death and inhibiting key pro-survival signaling pathways.
Induction of Autophagic Cell Death
A primary mechanism of this compound is the induction of persistent autophagic cell death, particularly observed in HCT-116 human colon cancer cells.[1] This process is characterized by extensive cytoplasmic vacuolization and the formation of autophagosomes. Key molecular events include the increased activation of Microtubule-associated protein 1A/1B-light chain 3 (LC3) and alterations in the expression levels of Beclin-1.
Inhibition of JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting proliferation and survival. This compound has been identified as a potent inhibitor of this pathway. It demonstrates strong inhibitory activity on both the IFN-γ/STAT1 and IL-6/STAT3 signaling cascades.
Quantitative Inhibition Data:
-
IFN-γ/STAT1 Pathway: IC50 = 3.14 µM
-
IL-6/STAT3 Pathway: IC50 = 3.63 µM
This inhibition may occur through direct or indirect mechanisms, potentially by upregulating other factors that in turn inhibit the signaling pathways.
Induction of Cell Cycle Arrest and Apoptosis
While direct studies on this compound are ongoing, its aglycone, Tracheloside (TCS), provides significant insight. TCS has been shown to inhibit the proliferation of colorectal cancer (CRC) cells by inducing cell cycle arrest and apoptosis.
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Cell Cycle Arrest: In CT26 murine CRC cells, TCS treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p16 and the downregulation of Cyclin D1 and CDK4, resulting in cell cycle arrest.
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Apoptosis: TCS induces mitochondria-mediated apoptosis, which involves the regulation of the Bcl-2 family of proteins. This intrinsic apoptosis pathway is triggered by internal stress signals and leads to the activation of executioner caspases.
Anti-Metastatic Potential
Metastasis is a major cause of cancer-related mortality. Tracheloside (TCS), the glycoside of this compound, has demonstrated the ability to inhibit the metastatic potential of murine colorectal cancer cells by regulating factors related to the epithelial-mesenchymal transition (EMT).
In Vivo Metastasis Inhibition
In a mouse model where CT26 CRC cells were injected intravenously to induce lung metastasis, treatment with TCS (25 and 50 mg/kg) significantly inhibited the formation of tumor colonies in the lungs. Importantly, the treatment did not cause significant changes in the body weight of the mice, indicating a lack of systemic toxicity at effective doses.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
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Objective: To determine the cytotoxic effects of this compound on cancer and non-tumor cell lines.
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Protocol:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 0.1 x 10^6 to 0.7 x 10^6 cells/mL) and incubate for 24 hours to allow for adherence.
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: After treatment, add 150 µL of MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 595 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
-
Autophagy Detection
-
Objective: To visualize and quantify the induction of autophagy.
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Protocol (Acridine Orange Staining):
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Cell Culture: Grow cells on coverslips in a 6-well plate.
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Treatment: Treat cells with this compound at the desired concentration and time.
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Staining: Wash cells with PBS and stain with acridine orange (1 µg/mL) for 15 minutes.
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Visualization: Wash again with PBS and immediately observe the cells under a fluorescence microscope. Acidic vesicular organelles (autophagolysosomes) will fluoresce bright red, while the cytoplasm and nucleus will fluoresce green.
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Western Blot Analysis
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Objective: To quantify the expression levels of specific proteins involved in signaling pathways (e.g., Beclin-1, LC3, p16, Cyclin D1).
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Protocol:
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Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
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In Vivo Tumor Metastasis Model
-
Objective: To evaluate the anti-metastatic effects of a compound in a living organism.
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Protocol (Mouse Lung Metastasis Model):
-
Animal Model: Use immunocompromised or syngeneic mice (e.g., BALB/c mice for CT26 cells).
-
Cell Injection: Inject cancer cells (e.g., 2.5 x 10^5 CT26 cells) intravenously into the tail vein of the mice.
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Treatment: Administer the test compound (e.g., TCS at 25 and 50 mg/kg) via an appropriate route (e.g., intraperitoneal or oral gavage) according to the desired schedule (e.g., daily or every other day).
-
Monitoring: Monitor the body weight and general health of the mice throughout the experiment.
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Endpoint: After a set period (e.g., 14-21 days), euthanize the mice.
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Analysis: Excise the lungs, fix in Bouin's solution, and count the number of visible tumor colonies on the lung surface. Lung weight can also be measured as an indicator of tumor burden.
-
Conclusion and Future Directions
This compound is a potent anti-cancer agent that acts through multiple, interconnected mechanisms. Its ability to induce autophagy, inhibit the pro-survival JAK/STAT pathway, trigger cell cycle arrest, and induce apoptosis highlights its potential as a lead compound for novel cancer therapeutics. Furthermore, its demonstrated anti-metastatic activity in vivo suggests its utility in combating advanced and aggressive cancers.
Future research should focus on:
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Elucidating the direct molecular targets of this compound.
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Investigating its effects on other critical cancer-related signaling pathways, such as PI3K/Akt and MAPK.
-
Conducting further in vivo studies using orthotopic and patient-derived xenograft (PDX) models to confirm its efficacy in more clinically relevant settings.
-
Exploring synergistic combinations with existing chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.
The comprehensive data presented in this guide provides a solid foundation for the continued exploration and development of this compound as a next-generation anti-cancer drug.
References
An In-Depth Technical Guide to (-)-Trachelogenin: Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Trachelogenin, a dibenzylbutyrolactone lignan with the CAS Number 34209-69-3, has emerged as a molecule of significant interest in pharmacognosy and medicinal chemistry. First identified in the early 1970s, this natural product has demonstrated a wide array of biological activities, including anti-inflammatory, antiviral, and antiproliferative effects. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its isolation and synthesis, and explores its mechanisms of action, with a particular focus on its modulation of key signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams generated with the DOT language.
Discovery and History
The initial discovery of this compound is attributed to the work of Nishibe, Hisada, and Inagaki in 1971. During their investigation of the constituents of Trachelospermum asiaticum NAKAI var. intermedium NAKAI, they isolated a new lignan glycoside, which they named tracheloside. Through acid and enzymatic hydrolysis, they were able to cleave the glycosidic bond of tracheloside to yield D-glucose and the aglycone, which they identified as this compound[1]. This seminal work laid the foundation for future research into this intriguing lignan.
Since its initial discovery, this compound has been identified in a variety of other plant species, highlighting its distribution in the plant kingdom. These sources include:
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Cirsium brachycephalum
-
Combretum fruticosum
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Centaurea jacea
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Veratrum and Linum genera
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Rhaponticum carthamoides
-
Saussurea salicifolia
The widespread occurrence of this compound in traditional medicinal plants has spurred further investigation into its pharmacological properties, leading to the elucidation of its various biological activities.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 34209-69-3 | |
| Molecular Formula | C₂₁H₂₄O₇ | |
| Molecular Weight | 388.42 g/mol | |
| IUPAC Name | (3S,4S)-4-(3,4-dimethoxybenzyl)-3-hydroxy-3-(4-hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one | |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |
Isolation Protocols
Original Isolation from Trachelospermum asiaticum
-
Extraction: The stems of Trachelospermum asiaticum var. intermedium were likely extracted with a polar solvent such as methanol or ethanol to isolate the glycosidic compounds.
-
Fractionation: The crude extract would have been subjected to solvent-solvent partitioning to separate compounds based on polarity.
-
Chromatography: Column chromatography, likely using silica gel or alumina, would have been employed for the fine separation of the lignan glycosides.
-
Hydrolysis: The isolated tracheloside was then subjected to acid hydrolysis (e.g., with dilute HCl or H₂SO₄) or enzymatic hydrolysis (using an enzyme like β-glucosidase) to yield this compound and glucose.
-
Purification: The resulting this compound was further purified, likely by recrystallization or further chromatography, to yield the pure compound for structure elucidation.
Modern Isolation from Cirsium vulgare Leaves
A more contemporary method for the extraction of phenolic compounds, including lignans, from Cirsium species involves heat-reflux extraction[2][3].
-
Sample Preparation: Dried and milled leaves of Cirsium vulgare (0.1 g) are used as the starting material[2].
-
Extraction: The plant material is mixed with 50% ethanol in a round-bottom flask and refluxed for 1.5 hours at 90°C[2].
-
Filtration: The resulting extract is filtered through a 0.22 µm PVDF syringe filter to remove particulate matter.
-
Analysis: The filtrate containing the phenolic compounds, including lignans like trachelogenin, is then ready for analytical or preparative high-performance liquid chromatography (HPLC).
Figure 1. Workflow for the isolation of this compound from Cirsium vulgare.
Total Synthesis
While a specific total synthesis of this compound has not been detailed in the readily available literature, general and efficient methods for the asymmetric synthesis of natural dibenzylbutyrolactone lignans have been developed. These methods can be adapted for the synthesis of this compound. One such approach involves the tandem conjugate addition to γ-alkoxybutenolides.
The general strategy involves:
-
Chiral Synthon Preparation: A suitable chiral butenolide, such as a 5-(menthyloxy)-2(5H)-furanone, is prepared.
-
Tandem Conjugate Addition-Quenching: The chiral butenolide undergoes a conjugate addition with a lithiated dithiane derivative of the appropriately substituted benzyl group. The resulting enolate is then quenched with a second, different substituted benzyl bromide. This key step stereoselectively assembles the carbon skeleton of the dibenzylbutyrolactone lignan.
-
Functional Group Manipulations: Subsequent steps would involve the deprotection of the dithiane and hydroxyl groups, and any other necessary functional group interconversions to yield the final natural product, this compound.
This modular approach allows for the synthesis of a variety of dibenzylbutyrolactone lignans with different aromatic substitution patterns.
Figure 2. General synthetic strategy for dibenzylbutyrolactone lignans.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities, making it a compelling candidate for further drug development.
Anti-inflammatory and Immunomodulatory Activity
This compound has been shown to be a potent inhibitor of the JAK/STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines involved in inflammation and immune responses. Specifically, it inhibits the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways.
-
Inhibition of IFN-γ/STAT1 Signaling: this compound inhibits the IFN-γ-induced STAT1-responsive luciferase activity with an IC₅₀ value of 3.14 µM.
-
Inhibition of IL-6/STAT3 Signaling: It also strongly inhibits the IL-6-induced STAT3-responsive luciferase activity with an IC₅₀ value of 3.63 µM.
The inhibition of these pathways likely contributes to the anti-inflammatory and anticancer properties of this compound.
Figure 3. Inhibition of IFN-γ/STAT1 and IL-6/STAT3 signaling by this compound.
Antiproliferative and Anticancer Activity
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. While specific IC₅₀ values for a broad panel of cell lines are not consistently reported across the literature, its inhibitory effects on key signaling pathways implicated in cancer, such as the JAK/STAT pathway, suggest a strong potential for anticancer applications. Further comprehensive screening is warranted to fully characterize its anticancer profile.
Antiviral Activity
This compound has been identified as a novel inhibitor of Hepatitis C Virus (HCV) entry. It acts without genotype specificity and exhibits low cytotoxicity.
| HCV Model | IC₅₀ (µg/mL) |
| HCVcc infection | 0.325 |
| HCVpp cell entry | 0.259 |
This activity suggests that this compound could be a valuable lead compound for the development of new anti-HCV therapies.
Wnt/β-catenin Signaling Pathway
While the direct interaction of this compound with the Wnt/β-catenin signaling pathway is not yet extensively documented in dedicated studies, the pathway's critical role in development and disease, including cancer, makes it a plausible target for lignans. The Wnt/β-catenin pathway is a key regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Given the antiproliferative effects of this compound, investigating its potential to modulate this pathway is a promising area for future research.
Figure 4. Canonical Wnt/β-catenin signaling pathway.
Quantitative Data Summary
| Biological Activity | Assay/Model | Result (IC₅₀/ED₅₀) | Reference |
| Anti-inflammatory | IFN-γ/STAT1 Luciferase Assay | 3.14 µM | |
| IL-6/STAT3 Luciferase Assay | 3.63 µM | ||
| Antiviral (HCV) | HCVcc infection | 0.325 µg/mL | |
| HCVpp cell entry | 0.259 µg/mL | ||
| Antilymphomic | P388 lymphocytic leukemia | ED₅₀ = 2 µM |
Conclusion and Future Directions
This compound, a naturally occurring dibenzylbutyrolactone lignan, has demonstrated a compelling profile of biological activities, including potent anti-inflammatory, antiviral, and antiproliferative effects. Its ability to modulate key signaling pathways, such as the JAK/STAT pathway, underscores its potential as a lead compound for the development of novel therapeutics.
Future research should focus on several key areas:
-
Total Synthesis: The development of an efficient and scalable total synthesis of this compound and its analogs is crucial for comprehensive structure-activity relationship (SAR) studies and preclinical development.
-
Mechanism of Action: A deeper investigation into the molecular targets and signaling pathways modulated by this compound, particularly its potential interaction with the Wnt/β-catenin pathway, will provide a more complete understanding of its pharmacological effects.
-
In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of inflammatory diseases, cancer, and viral infections.
-
Clinical Translation: Should preclinical studies yield promising results, the path towards clinical trials should be explored to assess the therapeutic potential of this compound in human diseases.
The continued exploration of this fascinating natural product holds significant promise for the discovery of new and effective treatments for a range of human ailments.
References
An In-depth Technical Guide to (-)-Trachelogenin and its Glycoside Tracheloside for Researchers and Drug Development Professionals
Introduction
(-)-Trachelogenin and its glycoside, tracheloside, are naturally occurring lignans that have garnered significant interest in the scientific community for their diverse and potent biological activities. Found in various plant species, including those of the Trachelospermum and Carthamus genera, these compounds have demonstrated promising therapeutic potential in preclinical studies. This technical guide provides a comprehensive overview of this compound and tracheloside, focusing on their chemical properties, biological effects, and mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound and tracheloside belong to the dibenzylbutyrolactone class of lignans. Tracheloside is the glycosidic form of this compound, meaning it is conjugated to a sugar molecule. The presence of the glucose moiety in tracheloside significantly influences its solubility and pharmacokinetic profile compared to its aglycone, this compound.
| Property | This compound | (-)-Tracheloside |
| Chemical Formula | C21H24O7 | C27H34O12 |
| Molecular Weight | 388.41 g/mol | 550.55 g/mol |
| CAS Number | 34209-69-3 | 33464-71-0 |
| Appearance | Solid | Solid |
| Solubility | Soluble in organic solvents like methanol and DMSO | More water-soluble than this compound |
Biological Activities and Quantitative Data
Both this compound and tracheloside exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and tissue-regenerative properties. The following tables summarize the key quantitative data from various preclinical studies.
Anti-proliferative and Cytotoxic Activity
| Compound | Cell Line | Assay | Activity | IC50/Concentration | Reference |
| Tracheloside | CT26 (murine colorectal carcinoma) | WST-1 | Inhibition of cell viability | Significant decrease at 100 µM after 24h | [1] |
| Tracheloside | SW480 (human colorectal adenocarcinoma) | WST-1 | Slight inhibition of cell viability | Significant difference at 10 and 100 µM after 72h | [1] |
| Tracheloside | SW620 (human colorectal adenocarcinoma) | WST-1 | Slight inhibition of cell viability | Significant difference at 10 and 100 µM after 72h | [1] |
Anti-inflammatory Activity
| Compound | Cell Line/Model | Assay | Activity | IC50/Concentration | Reference |
| This compound | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Inhibition of NO production | IC50: 36.57 to 56.34 μM | [2] |
Keratinocyte Proliferation and Wound Healing
| Compound | Cell Line | Assay | Activity | Concentration | Reference |
| Tracheloside | HaCaT (human keratinocytes) | MTT | Increased cell proliferation | 1, 5, and 10 µg/mL | [3] |
| Tracheloside | HaCaT (human keratinocytes) | Scratch Wound Healing | Increased healing activity | 1, 5, and 10 µg/mL |
Signaling Pathways and Mechanisms of Action
Tracheloside and the ERK1/2 Signaling Pathway
Tracheloside has been shown to promote the proliferation of human keratinocytes, a critical process in wound healing. This effect is mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. Upon treatment with tracheloside, the phosphorylation of ERK1/2 is increased, leading to downstream signaling events that promote cell growth and migration.
This compound and the Wnt/β-catenin Signaling Pathway
This compound has been reported to modulate the Wnt/β-catenin signaling pathway, a critical pathway involved in cell fate, proliferation, and tumorigenesis. The "destruction complex," composed of Axin, APC, and GSK-3β, plays a central role in this pathway by targeting β-catenin for degradation. In the "off-state" (absence of a Wnt signal), GSK-3β phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. When the pathway is activated ("on-state"), the destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. While the precise mechanism is still under investigation, this compound is thought to interfere with this pathway, potentially by modulating the activity of the destruction complex.
Experimental Protocols
Quantification of Tracheloside and this compound in Rat Plasma by LC-MS/MS
This method allows for the simultaneous determination of tracheloside and its aglycone, this compound, in biological matrices.
1. Sample Preparation:
-
Plasma samples are prepared by liquid-liquid extraction with ethyl acetate.
2. Chromatographic Separation:
-
An isocratic separation is performed on a reversed-phase C18 column (e.g., Diamonsil C18, 4.6 × 200 mm, 5 µm).
-
The mobile phase consists of methanol and 10 mM aqueous ammonium formate (80:20, v/v).
3. Mass Spectrometric Detection:
-
Analyte detection is achieved by positive electrospray ionization (ESI) tandem mass spectrometry.
4. Calibration:
-
Internal standardization is used for calibration (e.g., with glipizide).
-
Regression curves are constructed over a suitable concentration range (e.g., 0.625 to 625 ng/mL).
Cell Proliferation Assay (MTT Assay) for Tracheloside in HaCaT Cells
This protocol is used to assess the effect of tracheloside on the proliferation of human keratinocytes.
1. Cell Seeding:
-
HaCaT cells are seeded in a 96-well plate at a density of 1 x 10³ cells per well in DMEM.
2. Treatment:
-
After cell attachment, the medium is replaced with serum-free medium containing various concentrations of tracheloside (e.g., 0, 1, 5, 10, 50, and 100 µg/mL).
-
Cells are incubated for 48 hours.
3. MTT Staining:
-
MTT (3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL.
-
The plate is incubated for 3 hours at 37°C.
4. Solubilization and Measurement:
-
The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Scratch Wound Healing Assay
This assay evaluates the effect of tracheloside on the migration and proliferation of keratinocytes in an in vitro wound model.
1. Cell Culture and Wounding:
-
HaCaT cells are grown to a confluent monolayer in a 6-well plate.
-
A sterile pipette tip is used to create a linear scratch (wound) in the monolayer.
2. Treatment:
-
Cellular debris is removed by washing with PBS.
-
Serum-free medium containing different concentrations of tracheloside (e.g., 1, 5, and 10 µg/mL) is added.
3. Imaging and Analysis:
-
Images of the scratch are taken at 0 and 24 hours post-treatment.
-
The closure of the wound area is measured to determine the rate of cell migration and proliferation.
Clinical Development and Future Perspectives
To date, no clinical trials for this compound or tracheloside have been registered on ClinicalTrials.gov. The existing research is in the preclinical phase, focusing on elucidating the mechanisms of action and evaluating the therapeutic potential in various disease models.
The diverse biological activities of this compound and tracheloside, particularly their anti-inflammatory, anticancer, and pro-regenerative effects, make them attractive candidates for further drug development. Future research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion, and potential toxicity of these compounds in animal models to establish a safety profile for potential human trials.
-
Lead Optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound and tracheloside with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Further in vivo studies in relevant animal models of cancer, inflammatory diseases, and wound healing are necessary to validate the therapeutic potential observed in vitro.
-
Target Identification and Validation: More in-depth studies are required to precisely identify the molecular targets of this compound and tracheloside and to fully understand their mechanisms of action.
References
preliminary anticancer screening of (-)-Trachelogenin
An in-depth technical guide on the preliminary anticancer screening of the natural lignan, (-)-Trachelogenin. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a dibenzylbutyrolactone-type lignan, a class of phytoestrogens with a wide range of pharmacological properties.[1] Isolated from plants such as Combretum fruticosum, this compound has garnered interest for its potential therapeutic applications, including anti-inflammatory and anticancer effects.[1][2][3] Preliminary in vitro screenings have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for novel anticancer drug development.[2] This guide provides a technical overview of the initial anticancer screening of this compound, focusing on its cytotoxic activity, the experimental protocols used for its evaluation, and its proposed mechanism of action.
In Vitro Cytotoxicity
The primary evaluation of a potential anticancer agent involves assessing its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a key metric in these assays.
Data Presentation: IC50 Values of this compound
Studies have evaluated the cytotoxic effects of this compound across various human cancer cell lines using the MTT assay. The compound has shown a range of potencies, with notable activity against central nervous system and leukemia cell lines. Importantly, it has demonstrated significantly lower toxicity in non-tumor cells, indicating a degree of selectivity for cancer cells.
| Cell Line | Cancer Type | IC50 (µM) |
| Tumor Cell Lines | ||
| SF-295 | Central Nervous System | 0.8 |
| HL-60 | Leukemia | 32.4 |
| HCT-116 | Colon | Data indicates activity |
| SNU-C5 | Colon | Data indicates activity |
| Non-Tumor Cell Lines | ||
| Various | Not Specified | >64 |
Table 1: Summary of IC50 values for this compound against various human tumor and non-tumor cell lines.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the preliminary screening of potential anticancer compounds. The following outlines the methodology typically employed for evaluating the in vitro cytotoxicity of this compound.
General Experimental Workflow
The process begins with the cultivation of cancer cells, followed by treatment with the test compound, and concludes with an assessment of cell viability to determine the compound's cytotoxic effect.
Caption: A typical workflow for in vitro anticancer screening.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Cell Plating: Human cancer cells (e.g., HCT-116, SF-295, HL-60) are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Following incubation, the culture medium is removed, and a solution of MTT (typically 0.2 to 0.5 mg/ml) is added to each well. The plates are then incubated for another 1 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Autophagic Cell Death
Preliminary mechanistic studies indicate that this compound induces cancer cell death primarily through the induction of autophagy, rather than apoptosis. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While it is a survival mechanism under stress, excessive or persistent autophagy can lead to cell death, known as autophagic cell death.
The key events observed in this compound-treated cancer cells include:
-
Cytoplasmic Vacuolization: The appearance of numerous vacuoles in the cytoplasm.
-
Autophagosome Formation: The formation of double-membraned vesicles called autophagosomes, which engulf cellular components.
-
Modulation of Autophagy Markers: A significant alteration in the expression levels of key autophagy-related proteins, Beclin-1 and LC3 (Microtubule-associated protein 1A/1B-light chain 3).
Signaling Pathway
This compound triggers autophagic cell death by influencing core components of the autophagy machinery. It alters the expression of Beclin-1, a key protein in the initiation of autophagosome formation, and promotes the conversion of LC3-I to its lipidated form, LC3-II. LC3-II is then recruited to the autophagosome membrane, making it a reliable marker for autophagy activation.
Caption: Proposed mechanism of this compound-induced cell death.
Conclusion and Future Directions
The reveals it to be a promising natural product with potent and selective cytotoxic activity against several cancer cell lines. Its unique mechanism of inducing autophagic cell death distinguishes it from many conventional chemotherapeutic agents that primarily trigger apoptosis.
Further research is warranted to fully elucidate the molecular targets and signaling pathways modulated by this compound. Future studies should include:
-
Screening against a broader panel of cancer cell lines.
-
In-depth investigation of the upstream signaling events that trigger the autophagic response.
-
Evaluation of its efficacy in in vivo preclinical models of cancer.
-
Structure-activity relationship (SAR) studies to optimize its potency and selectivity.
This foundational data provides a strong rationale for the continued investigation of this compound and its derivatives as a potential new class of anticancer therapeutics.
References
A Technical Guide to the Neuroprotective Effects of Dibenzylbutyrolactone Lignans
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth exploration of the neuroprotective mechanisms of dibenzylbutyrolactone lignans. It synthesizes experimental data, details methodological protocols, and visualizes key signaling pathways to serve as a comprehensive resource for research and development in neurotherapeutics.
Introduction
Lignans are a large group of phenolic compounds derived from the oxidative dimerization of two phenylpropanoid units, widely distributed in the plant kingdom[1][2]. Among the various structural subgroups, dibenzylbutyrolactone lignans (DBLs) have garnered significant attention for their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral effects[1][3][4]. Recent research has increasingly highlighted their neuroprotective potential, demonstrating their ability to mitigate neuronal damage in various models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.
Dibenzylbutyrolactone lignans such as arctigenin, hinokinin, matairesinol, and trachelogenin are characterized by a central butyrolactone ring with two benzyl groups attached. Their mechanism of action in the central nervous system is multifaceted, primarily involving the modulation of pathways related to oxidative stress and neuroinflammation. They have been shown to inhibit key inflammatory signaling cascades like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), and to activate cytoprotective pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response.
This technical guide offers a detailed overview of the neuroprotective effects of prominent DBLs, presenting quantitative data from key studies, outlining experimental protocols for their evaluation, and providing visual diagrams of the core signaling pathways they modulate.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of various dibenzylbutyrolactone lignans has been quantified across numerous preclinical studies. The following tables summarize key findings, providing a comparative overview of their potency in different experimental models.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity of Dibenzylbutyrolactone Lignans
| Lignan | Model System | Neurotoxic Insult | Concentration | Effect | Reference |
| Arctigenin | Primary rat cortical cells | Glutamate | 0.01 - 10.0 µM | Significant neuroprotection | |
| RAW 264.7 cells | Lipopolysaccharide (LPS) | 1.0 µM | 32.51 ± 4.28% inhibition of iNOS expression | ||
| RAW 264.7 cells | Lipopolysaccharide (LPS) | 0.1 µM | 26.70 ± 4.61% inhibition of COX-2 expression | ||
| RAW 264.7 cells | Lipopolysaccharide (LPS) | 1.0 µM | 44.16 ± 6.61% inhibition of NF-κB DNA binding | ||
| Hinokinin | SH-SY5Y cells | Amyloid-β (Aβ) (50 µM) | 100 µg/mL | Significantly improved cell viability | |
| Acetylcholinesterase (AChE) Assay | - | IC50: 84.54 ± 9.86 µg/mL | AChE Inhibition | ||
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IC50: 21.56 ± 1.19 µM | Inhibition of nitric oxide generation | ||
| Cubebin | Acetylcholinesterase (AChE) Assay | - | IC50: 992 µM | AChE Inhibition | |
| Acetylcholinesterase (AChE) Assay | - | IC50: 72.72 ± 8.7 µg/mL | AChE Inhibition | ||
| Traxillagenin | Primary rat cortical cells | Glutamate | 0.01 - 10.0 µM | Significant neuroprotection | |
| Flax Lignan (FLL) | Primary cortical neurons | NMDA (100 µM) | 10 µM | Increased cell viability to 85.2 ± 4.3% | |
| Primary cortical neurons | NMDA (100 µM) | 10 µM | Decreased apoptosis to 9.8 ± 6.1% from 35.1 ± 4.1% |
Table 2: In Vivo Neuroprotective Activity of Lignans
| Lignan | Animal Model | Injury Model | Dosage | Effect | Reference |
| Schisandrin B * | Sprague-Dawley Rats | Transient focal cerebral ischemia | 10 mg/kg, i.p. | 25.7% reduction in infarct volume | |
| Sprague-Dawley Rats | Transient focal cerebral ischemia | 30 mg/kg, i.p. | 53.4% reduction in infarct volume | ||
| Arctigenin | Mice | LPS-induced neuroinflammation | 50 mg/kg/day, i.g. (28 days) | Noticeable improvements in spatial learning and memory | |
| Cubebin | Mice | Scopolamine-induced amnesia | 25 & 50 mg/kg | Significantly decreased brain AChE activity |
Note: Schisandrin B is a dibenzocyclooctadiene lignan, included here for its relevant and extensively studied neuroprotective properties.
Key Signaling Pathways in Neuroprotection
The neuroprotective actions of dibenzylbutyrolactone lignans are mediated through the modulation of several critical intracellular signaling pathways. These pathways are central to controlling inflammation, oxidative stress, and cell survival.
Inhibition of Pro-inflammatory Pathways (NF-κB and MAPK)
A primary mechanism of neuroprotection is the suppression of neuroinflammation. Lignans like arctigenin and hinokinin have been shown to inhibit the NF-κB pathway. This is often achieved by preventing the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. By inhibiting NF-κB, these lignans downregulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like iNOS and COX-2.
Arctigenin, in particular, demonstrates a sophisticated anti-inflammatory profile by targeting upstream regulators. It can inhibit the HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB signaling axes. Furthermore, it has been shown to reduce the LPS-induced interaction between adiponectin receptor 1 (AdipoR1) and the TLR4 co-receptor CD14, thereby inhibiting the downstream inflammatory response. Lignans also potently inhibit the activation of MAPKs (JNK, p38, and ERK1/2), which are also crucial for the production of inflammatory mediators.
Activation of the Nrf2 Antioxidant Pathway
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Some lignans, such as Schisandrin B, exert neuroprotective effects by activating this pathway. In a model of Parkinson's disease, Schisandrin B was found to inhibit miR-34a, a microRNA that negatively regulates Nrf2. By inhibiting miR-34a, Schisandrin B promotes the stabilization and nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).
Modulation of Other Neuroprotective Pathways
Arctigenin has also been implicated in the activation of the erythropoietin (EPO)/EPO receptor (EPOR) signaling pathway. Studies on cerebral ischemia-reperfusion injury show that arctigenin upregulates EPO and EPOR, which in turn activates the downstream JAK2-STAT5 cascade, a key pathway involved in neuronal survival and protection against apoptosis.
Experimental Protocols and Methodologies
The evaluation of the neuroprotective effects of dibenzylbutyrolactone lignans employs a range of standardized in vitro and in vivo models.
In Vitro Neuroprotection Assays
A common workflow for assessing neuroprotection in vitro involves cell culture, induction of a specific neurotoxic insult, treatment with the compound of interest, and subsequent measurement of cell viability and death.
-
Cell Culture: Primary cultures of rat cortical cells are used for studying excitotoxicity induced by agents like glutamate. Human neuroblastoma cell lines such as SH-SY5Y or rat pheochromocytoma (PC12) cells are frequently used to model neurodegenerative conditions like Alzheimer's (Aβ-induced toxicity) and Parkinson's disease. BV-2 microglial cells are standard for investigating neuroinflammation.
-
Induction of Neurotoxicity: To mimic pathological conditions, cells are exposed to specific toxins. Common methods include exposure to glutamate or N-methyl-D-aspartate (NMDA) for excitotoxicity, amyloid-beta (Aβ) peptides for Alzheimer's models, 6-hydroxydopamine (6-OHDA) for Parkinson's models, and lipopolysaccharide (LPS) to induce an inflammatory response in microglia.
-
Treatment Protocol: Cells are typically pre-treated with the lignan for a set period (e.g., 4-24 hours) before the neurotoxic insult is applied.
-
Measurement of Neuroprotection:
-
Cell Viability: The MTT assay is widely used to measure mitochondrial metabolic activity, which correlates with cell viability.
-
Cytotoxicity: The lactate dehydrogenase (LDH) release assay measures membrane integrity, as LDH is released from damaged cells.
-
Apoptosis: Apoptotic cell death is often quantified using fluorescent DNA-binding dyes like Hoechst 33258 and Propidium Iodide (PI) to visualize nuclear condensation and membrane permeability.
-
Inflammatory Markers: Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting can be used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) or enzymes (iNOS, COX-2).
-
In Vivo Neuroprotection Models
-
Cerebral Ischemia-Reperfusion Injury: This model, typically induced by middle cerebral artery occlusion (MCAO) in rats or mice, is the standard for evaluating therapeutics for ischemic stroke. Lignans are administered before or after the ischemic event. The primary outcome is the measurement of infarct volume, commonly assessed by 2,3,5-triphenyl tetrazolium chloride (TTC) staining of brain slices. Neurological deficit scores are also used to assess functional recovery.
-
LPS-Induced Neuroinflammation: Systemic administration of LPS in mice is used to model the cognitive deficits associated with chronic neuroinflammation. The efficacy of lignans is evaluated through behavioral tests like the Morris water maze or Y-maze for learning and memory, followed by histological and biochemical analysis of brain tissue for markers of inflammation (e.g., microglial activation, cytokine levels) and neurodegeneration.
-
Scopolamine-Induced Amnesia: This model is used to screen for compounds with anti-amnesic and cognitive-enhancing properties. Scopolamine, a muscarinic receptor antagonist, induces memory impairment. The protective effect of lignans is assessed by their ability to reverse these deficits in behavioral tasks and by measuring changes in brain acetylcholinesterase (AChE) activity.
Conclusion
Dibenzylbutyrolactone lignans represent a promising class of natural compounds for the development of neuroprotective therapies. Their therapeutic potential stems from their ability to concurrently target multiple key pathological processes, primarily neuroinflammation and oxidative stress. Lignans such as arctigenin and hinokinin demonstrate potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. Concurrently, other related lignans can enhance endogenous antioxidant defenses through the activation of the Nrf2 pathway.
The quantitative data and detailed methodologies presented in this guide underscore the significant neuroprotective activity of these compounds in relevant preclinical models of neurological disease. The visualization of the underlying signaling pathways provides a clear framework for understanding their mechanisms of action. Further research, including preclinical optimization and clinical trials, is warranted to fully translate the therapeutic potential of dibenzylbutyrolactone lignans into effective treatments for a range of debilitating neurodegenerative and neurological disorders.
References
(-)-Trachelogenin: A Technical Guide to its Phytoestrogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Trachelogenin, a dibenzylbutyrolactone lignan, has garnered scientific interest for its potential as a phytoestrogen. Phytoestrogens are plant-derived compounds that structurally or functionally mimic mammalian estrogens, allowing them to interact with estrogen receptors (ERs) and modulate estrogenic signaling pathways. This technical guide provides an in-depth overview of this compound's core phytoestrogenic characteristics, detailing its mechanism of action, relevant signaling pathways, and comprehensive protocols for key experimental validation. Quantitative data from relevant studies are presented for comparative analysis, and signaling and experimental workflows are visualized to facilitate understanding.
Introduction to this compound as a Phytoestrogen
This compound is a naturally occurring lignan found in various plant species. Lignans are a major class of phytoestrogens, which are polyphenolic compounds that can exert estrogen-like effects.[1][2] The structural similarity of these compounds to estradiol (E2) allows them to bind to estrogen receptors (ERα and ERβ), thereby initiating or inhibiting estrogen-mediated cellular responses.[3] This interaction forms the basis of their potential applications in conditions associated with estrogen signaling, such as menopausal symptoms, osteoporosis, and hormone-dependent cancers.[4][5]
The phytoestrogenic activity of compounds like this compound is complex, as they can act as either estrogen agonists or antagonists depending on the target tissue, the local estrogen concentration, and the relative expression of ERα and ERβ. Understanding the precise nature of this compound's interaction with ERs and its downstream effects is crucial for its development as a therapeutic agent.
Mechanism of Action and Signaling Pathways
The primary mechanism by which this compound exerts its phytoestrogenic effects is through binding to estrogen receptors. Upon binding, it can modulate the receptor's activity, influencing gene expression and cell proliferation. Phytoestrogens are known to interact with both ERα and ERβ, often with varying affinities compared to endogenous estrogens.
Estrogen Receptor Signaling
The classical pathway of estrogen action involves the binding of a ligand to ERs in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Genomic Pathway: This involves the direct binding of the ER-ligand complex to EREs, leading to the transcription of estrogen-responsive genes. This is a relatively slow process, taking hours to manifest.
-
Non-Genomic Pathway: Phytoestrogens can also elicit rapid, non-genomic effects by activating membrane-associated ERs. This can lead to the activation of various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, within minutes.
MAPK/ERK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are key signaling cascades that regulate cell proliferation, survival, and differentiation. Phytoestrogens, including potentially this compound, can activate these pathways through non-genomic ER signaling.
Quantitative Data on Phytoestrogenic Activity
The following tables summarize key quantitative parameters for assessing phytoestrogenic activity. While specific data for this compound is limited in the public domain, representative data for other well-characterized phytoestrogens are included for comparative purposes.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα RBA (%) | ERβ RBA (%) | Reference |
| 17β-Estradiol | 100 | 100 | |
| Genistein | 4 | 87 | |
| Daidzein | 0.1 | 0.5 | |
| Coumestrol | 35 | 200 | |
| This compound | Data not available | Data not available |
RBA: Relative Binding Affinity, calculated as (IC50 of 17β-Estradiol / IC50 of test compound) x 100.
Table 2: In Vitro Estrogenic Activity (MCF-7 Cell Proliferation - E-SCREEN Assay)
| Compound | EC50 (nM) | Relative Proliferative Effect (RPE %) | Reference |
| 17β-Estradiol | ~0.01 | 100 | |
| Genistein | ~1,000 | ~80 | |
| Daidzein | >10,000 | ~60 | |
| This compound | Data not available | Data not available |
EC50: Half-maximal effective concentration. RPE: Relative Proliferative Effect compared to 17β-Estradiol.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of phytoestrogenic activity. The following sections provide comprehensive protocols for key in vitro assays.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to ERs.
Methodology:
-
Preparation of ER-containing Cytosol:
-
Uteri from ovariectomized rats are homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet the microsomal fraction, and the resulting supernatant (cytosol) containing the ERs is collected.
-
-
Binding Assay:
-
In assay tubes, incubate a fixed amount of uterine cytosol with a constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E₂) and a range of concentrations of the test compound (this compound).
-
Include control tubes with only [³H]E₂ (total binding) and tubes with [³H]E₂ and a large excess of unlabeled 17β-estradiol (non-specific binding).
-
Incubate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) to each tube to adsorb the ER-ligand complexes.
-
Wash the HAP pellets multiple times with cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Elute the bound radioligand from the HAP pellets and quantify using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂).
-
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Methodology:
-
Cell Culture:
-
Maintain MCF-7 cells in a standard culture medium.
-
Prior to the assay, switch the cells to an estrogen-deprived medium (phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum) for at least 48 hours to synchronize the cells and minimize background estrogenic effects.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates at a low density.
-
After cell attachment, replace the medium with fresh estrogen-deprived medium containing various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.
-
Incubate the plates for 6 days.
-
-
Measurement of Cell Proliferation:
-
Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content.
-
Fix the cells with trichloroacetic acid, stain with SRB, and then solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Plot the absorbance (proportional to cell number) against the log concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal proliferative response).
-
Calculate the Relative Proliferative Effect (RPE) by comparing the maximal effect of the test compound to that of 17β-estradiol.
-
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an ERE.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line that has low endogenous ER expression (e.g., HEK293 or HeLa cells).
-
Co-transfect the cells with two plasmids: one that expresses the human ERα or ERβ, and a reporter plasmid containing the firefly luciferase gene downstream of an ERE-containing promoter.
-
-
Assay Procedure:
-
After transfection, seed the cells into 96-well plates.
-
Treat the cells with various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.
-
Incubate for 24-48 hours to allow for gene transcription and translation of the luciferase enzyme.
-
-
Measurement of Reporter Gene Activity:
-
Lyse the cells to release the cellular contents, including the expressed luciferase.
-
Add a luciferase substrate (luciferin) and measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence intensity against the log concentration of the test compound.
-
Determine the EC50 value for the transcriptional activation.
-
Conclusion
This compound exhibits characteristics of a phytoestrogen, with the potential to modulate estrogen receptor signaling. While direct quantitative data on its estrogenic potency and receptor binding affinities are not yet widely available, the experimental frameworks provided in this guide offer robust methods for its comprehensive characterization. Further research utilizing these detailed protocols will be instrumental in elucidating the precise mechanisms of action of this compound and evaluating its potential for development as a therapeutic agent in hormone-related conditions. The provided diagrams of signaling pathways and experimental workflows serve as a visual guide for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. E-SCREEN - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Wnt/β-catenin Signaling Pathway and its Putative Modulation by (-)-Trachelogenin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. This technical guide provides a comprehensive overview of the canonical Wnt/β-catenin pathway and explores the potential modulatory effects of the lignan (-)-Trachelogenin. Due to the limited direct research on this compound's interaction with this pathway, this document leverages data from the structurally similar lignan, arctigenin, to infer potential mechanisms of action. This guide also details the established crosstalk between the Wnt/β-catenin and NF-κB signaling pathways, a relevant consideration given the known anti-inflammatory properties of this compound. Detailed experimental protocols for investigating these interactions are provided to facilitate further research in this promising area.
The Canonical Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling cascade is a highly conserved pathway that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation. Its activation is tightly controlled, and aberrations can lead to pathological conditions.
1.1. In the "Off" State (Absence of Wnt Ligand):
In the absence of a Wnt ligand, cytoplasmic β-catenin is targeted for degradation by a "destruction complex"[1]. This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3β (GSK3β)[1]. CK1 and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination by β-TrCP (beta-transducin repeat-containing protein) and subsequent proteasomal degradation[1]. This ensures that cytoplasmic β-catenin levels remain low, and Wnt target genes in the nucleus remain inactive.
1.2. In the "On" State (Presence of Wnt Ligand):
The pathway is activated when a Wnt ligand binds to a Frizzled (Fz) family receptor and its co-receptor, Low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6)[1]. This binding event leads to the recruitment of the Dishevelled (Dvl) protein and the phosphorylation of LRP5/6. The activated receptor complex then recruits the destruction complex to the plasma membrane, leading to the inhibition of GSK3β's kinase activity[1]. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and subsequently translocates to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator by binding to the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, displacing transcriptional repressors and recruiting co-activators to initiate the transcription of Wnt target genes.
References
(-)-Trachelogenin: A Dual-Action Phytochemical for Osteoarthritis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone sclerosis, and synovial inflammation, leading to pain and loss of function. Current therapeutic strategies primarily focus on symptomatic relief and lack effective disease-modifying agents. (-)-Trachelogenin (TCG), a lignan isolated from Trachelospermum jasminoides, has emerged as a promising preclinical candidate for OA therapy. This technical guide provides a comprehensive overview of the research on this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further investigation and drug development.
Core Mechanism of Action: A Dual Approach to Joint Protection
This compound exhibits a unique dual-action mechanism in the context of osteoarthritis, simultaneously addressing both cartilage degradation and subchondral bone abnormalities. Its therapeutic effects stem from two primary activities: the inhibition of osteoclastogenesis and the enhancement of chondrocyte survival.[1][2]
Inhibition of Osteoclastogenesis
Abnormal subchondral bone remodeling, driven by excessive osteoclast activity, is a key contributor to the pathogenesis of OA. This compound directly inhibits the formation and function of osteoclasts.[1][2] The underlying mechanism involves the binding of TCG to Ras-related protein 1 (Rap1), which in turn inhibits its activation. This disruption of Rap1 signaling subsequently downregulates the Rap1/integrin αvβ3/c-Src/Pyk2 signaling cascade. The inactivation of this pathway leads to the failure of F-actin ring formation, a critical step in osteoclast-mediated bone resorption.[1]
Furthermore, in vitro studies have demonstrated that a 1 µM concentration of this compound can inhibit the transient phosphorylation of p38 and JNK in the MAPK signaling pathway, as well as the phosphorylation of p65 and I-κBα in the NF-κB signaling pathway, both of which are crucial for osteoclast differentiation.
Enhancement of Chondrocyte Survival and Function
The preservation of healthy articular cartilage is paramount in preventing the progression of OA. This compound promotes the survival and anabolic activity of chondrocytes through the upregulation of Hypoxia-Inducible Factor 1α (HIF1α). The stabilization of HIF1α leads to an increase in glycolysis, which is essential for chondrocyte function and survival, particularly in the hypoxic environment of cartilage. This is evidenced by the TCG-induced upregulation of glycolytic enzymes such as HK2, PDK1, and LDHA. By promoting proliferation and inhibiting apoptosis in primary mouse chondrocytes, TCG helps to maintain the integrity of the cartilage matrix.
Signaling Pathways Implicated in the Action of this compound
The therapeutic effects of this compound in osteoarthritis are mediated through the modulation of several key signaling pathways in both osteoclasts and chondrocytes.
In Osteoclasts:
Caption: Inhibition of Osteoclastogenesis by this compound.
In Chondrocytes:
Caption: Enhancement of Chondrocyte Survival by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in osteoarthritis models.
Table 1: In Vivo Efficacy in a Rat Model of Osteoarthritis (DMM)
| Parameter | DMM + Vehicle | DMM + TCG (200 µg) | Outcome |
| OARSI Score | Increased | Markedly Improved | Protection against cartilage degradation |
| Subchondral Bone Mineral Density (BMD) | Decreased | Significantly Elevated | Preservation of subchondral bone integrity |
| Bone Volume/Total Volume (BV/TV) | Decreased | Significantly Elevated | Preservation of subchondral bone integrity |
| Tissue Volume (TV) | Increased | Decreased | Reduction in osteophyte formation |
| Col2a1 Expression (Immunohistochemistry) | Decreased | Increased | Promotion of cartilage matrix synthesis |
Table 2: In Vitro Effects on Primary Mouse Chondrocytes (PMCs)
| Assay | Parameter | Concentration of TCG | Result |
| Cell Viability (CCK-8) | OD450 | Dose-dependent increase | Promotes chondrocyte viability |
| Proliferation (EdU Staining) | % of EdU-positive cells | 10 µM | Substantial increase |
| Apoptosis (Flow Cytometry) | % of apoptotic cells | 10 µM | Significantly reduced |
| Gene Expression (qRT-PCR) | Col2a1 and Acan mRNA levels | 10 µM | Upregulated |
| Glycolysis (Seahorse Analysis) | Maximal glycolytic capacity & glycolytic reserve | 10 µM | Enhanced |
| Lactate Production | Lactate levels in culture medium | 10 µM | Significantly increased |
Table 3: In Vitro Effects on Bone Marrow-Derived Macrophages (BMMs)
| Assay | Parameter | Concentration of TCG | Result |
| Osteoclastogenesis (TRAP Staining) | Number of TRAP-positive multinucleated cells | Dose-dependent decrease | Inhibition of osteoclast formation |
| Bone Resorption | Bone pit area | Dose-dependent decrease | Inhibition of osteoclast function |
| Gene Expression (qRT-PCR) | Mitf, Pu.1, Oc-stamp, Dc-stamp, Trap, Ctsk mRNA levels | 1 µM | Inhibited |
| Signaling Pathway (Western Blot) | Phosphorylation of p38, JNK, p65, I-κBα | 1 µM | Inhibited |
Detailed Experimental Protocols
Animal Model of Osteoarthritis
A workflow for the in vivo evaluation of this compound using the Destabilization of the Medial Meniscus (DMM) model in rats.
Caption: Experimental Workflow for the DMM Rat Model of Osteoarthritis.
-
Animal Model: Male Sprague-Dawley rats (12 weeks old) are used. Animals are housed in a specific pathogen-free facility with controlled temperature (22 ± 1°C), humidity (60-80%), and a 12-hour light/dark cycle, with free access to food and water.
-
DMM Surgery: After a week of acclimatization, rats are anesthetized. A medial parapatellar incision is made to expose the knee joint, and the medial meniscotibial ligament is transected to induce instability. The joint is then closed.
-
TCG Administration: this compound is administered, for example, via intra-articular injection at a dose of 200 µg.
-
Analysis: At the end of the study period (e.g., 9 weeks), animals are euthanized. The knee joints are harvested for analysis.
-
Micro-computed Tomography (Micro-CT): Subchondral bone parameters such as Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV), and Tissue Volume (TV) are quantified.
-
Histology: Joint sections are stained (e.g., with Safranin O and Fast Green) to assess cartilage degradation, which is graded using the Osteoarthritis Research Society International (OARSI) scoring system.
-
Immunohistochemistry: Expression of cartilage matrix proteins, such as Collagen II (Col2a1), is evaluated.
-
In Vitro Chondrocyte Assays
-
Cell Culture: Primary mouse chondrocytes (PMCs) are isolated from the femoral and tibial cartilage of neonatal mice. Cells are cultured in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (CCK-8): PMCs are seeded in 96-well plates and treated with various concentrations of TCG for a specified duration. CCK-8 reagent is added, and the absorbance at 450 nm is measured to determine cell viability.
-
Cell Proliferation Assay (EdU): PMCs are treated with TCG and then incubated with 5-ethynyl-2'-deoxyuridine (EdU). After fixation and permeabilization, a click reaction is performed to visualize EdU incorporation. The percentage of EdU-positive cells is quantified by fluorescence microscopy.
-
Apoptosis Assay (Flow Cytometry): TCG-treated PMCs are stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells is determined by flow cytometry.
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from TCG-treated PMCs and reverse-transcribed into cDNA. Quantitative real-time PCR is performed to measure the expression levels of genes such as Col2a1 and Acan.
-
Glycolysis Analysis:
-
Seahorse Assay: The glycolytic capacity of PMCs treated with TCG is measured using a Seahorse XF Analyzer.
-
Lactate Measurement: Lactate concentration in the culture medium of TCG-treated PMCs is quantified using a lactate assay kit.
-
In Vitro Osteoclastogenesis Assays
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice and cultured in α-MEM with M-CSF. To induce osteoclastogenesis, cells are stimulated with RANKL.
-
TRAP Staining: BMMs are treated with TCG in the presence of M-CSF and RANKL. After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. TRAP-positive multinucleated cells are counted.
-
Bone Resorption Assay: BMMs are seeded on bone slices and differentiated into osteoclasts in the presence of TCG. The bone slices are then cleaned, and the area of resorption pits is visualized and quantified using microscopy.
-
Western Blot Analysis: BMMs are treated with TCG and stimulated with RANKL for short periods. Cell lysates are collected, and protein expression and phosphorylation of signaling molecules (e.g., p-p38, p-JNK, p-p65) are analyzed by western blotting.
Contextual Signaling Pathways in Osteoarthritis
While direct evidence linking this compound to the NLRP3 inflammasome and PI3K/Akt pathways in osteoarthritis is currently lacking, these pathways are of significant interest in OA research and represent potential avenues for future investigation of TCG's broader anti-inflammatory and chondroprotective effects.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a key component of the innate immune system that, when activated in chondrocytes and synoviocytes, leads to the production of pro-inflammatory cytokines IL-1β and IL-18, driving cartilage degradation and synovitis. Its inhibition is a therapeutic target in OA.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. In osteoarthritis, its role is complex, with evidence suggesting both protective and detrimental effects depending on the context. Dysregulation of this pathway can impact chondrocyte apoptosis and cartilage homeostasis.
Conclusion
This compound presents a compelling profile as a potential disease-modifying drug for osteoarthritis. Its dual action of inhibiting osteoclast-mediated subchondral bone resorption and promoting chondrocyte survival and function addresses key pathological features of the disease. The detailed mechanistic insights and experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and accelerate its development as a novel treatment for osteoarthritis.
References
(-)-Trachelogenin: An In-Depth Technical Guide on its Interaction with Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Trachelogenin, a dibenzylbutyrolactone lignan found in various plant species, has garnered scientific interest for its potential as a phytoestrogen and its selective modulation of estrogen receptor (ER) activity. This technical guide provides a comprehensive overview of the interaction between this compound and estrogen receptors, ERα and ERβ. It synthesizes available quantitative data on binding affinities and functional activities, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, drug discovery, and endocrinology who are investigating the therapeutic potential of this compound and other lignans.
Introduction
Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, notable for their structural similarity to endogenous estrogens.[1][2] This structural mimicry allows them to bind to estrogen receptors (ERs) and exert either estrogenic or anti-estrogenic effects, classifying them as phytoestrogens.[1] The two primary subtypes of estrogen receptors, ERα and ERβ, exhibit distinct tissue distribution and can mediate different physiological responses.[3] Consequently, compounds that selectively modulate the activity of these receptor subtypes, known as selective estrogen receptor modulators (SERMs), hold significant therapeutic promise.[4]
This compound is a lignan that has demonstrated a range of biological activities, including estrogenic, anti-inflammatory, and anticancer properties. Its potential to interact with and modulate estrogen receptor signaling pathways suggests its utility in conditions such as hormone-dependent cancers, menopausal symptoms, and osteoporosis. Understanding the precise nature of its interaction with ERα and ERβ is critical for elucidating its mechanism of action and evaluating its therapeutic potential.
Quantitative Data on this compound-Estrogen Receptor Interaction
While specific quantitative binding data for this compound is limited in the public domain, data for structurally related lignans provide valuable insights into the potential binding affinities. The following table summarizes binding data for the related lignan, arctigenin, and its metabolites, which can serve as a comparative reference.
Table 1: Estrogen Receptor α (ERα) Binding Affinities of Arctigenin and its Metabolites
| Compound | IC50 (M) | Relative Binding Affinity (RBA) (%) |
| Estradiol | 1.99 x 10⁻⁸ | 100 |
| (-)-Arctigenin | > 5 x 10⁻³ | < 0.0004 |
| (2R,3R)-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dihydroxybenzyl)-butyrolactone | 7.9 x 10⁻⁴ | 0.0025 |
| Metabolite 3 | 1.9 x 10⁻³ | 0.0010 |
| Metabolite 4 | 2.5 x 10⁻³ | 0.0008 |
| (-)-Dihydroxyenterolactone (DHENL) | 1.6 x 10⁻³ | 0.0012 |
Data adapted from a study on arctigenin and its metabolites, demonstrating that demethylated metabolites show stronger binding affinities to ERα than the parent compound.
Experimental Protocols
The following sections detail standardized protocols for key experiments used to characterize the interaction of compounds like this compound with estrogen receptors.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate a fixed concentration of recombinant ER protein with a fixed concentration of [³H]-17β-estradiol in the presence of varying concentrations of the test compound.
-
Include control wells with no test compound (total binding) and wells with a high concentration of a known ER ligand (e.g., unlabeled estradiol) to determine non-specific binding.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separate the bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) by comparing the IC50 of the test compound to the IC50 of a reference estrogen (e.g., estradiol).
Estrogen-Responsive Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.
Materials:
-
A cell line stably or transiently transfected with an estrogen-responsive reporter construct (e.g., T47D-KBluc cells containing an ERE-luciferase reporter).
-
Cell culture medium and supplements.
-
Test compound (e.g., this compound).
-
17β-estradiol (as a positive control).
-
An anti-estrogen (e.g., ICI 182,780) for antagonist assays.
-
Luciferase assay reagent.
-
Luminometer.
Protocol for Agonist Activity:
-
Seed the reporter cells in a multi-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (estradiol).
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Plot the luciferase activity against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
Protocol for Antagonist Activity:
-
Follow steps 1 and 2 as above.
-
Co-treat the cells with a fixed concentration of estradiol (typically the EC50 concentration) and a range of concentrations of the test compound.
-
Include controls for estradiol alone and vehicle alone.
-
Follow steps 3-6 as for the agonist assay to determine the ability of the test compound to inhibit estradiol-induced luciferase activity.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay assesses the estrogenic or anti-estrogenic effect of a compound on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.
-
Test compound (e.g., this compound).
-
17β-estradiol.
-
An anti-estrogen (e.g., tamoxifen).
-
Cell proliferation detection reagent (e.g., MTT, SRB).
-
Microplate reader.
Protocol:
-
Seed MCF-7 cells in a multi-well plate in estrogen-depleted medium.
-
Allow the cells to attach and synchronize.
-
Treat the cells with a range of concentrations of the test compound for agonist testing, or co-treat with estradiol for antagonist testing.
-
Incubate the cells for several days (e.g., 6 days).
-
At the end of the incubation period, quantify cell proliferation using a suitable method (e.g., MTT assay).
-
Generate dose-response curves to determine the effect of the compound on cell proliferation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the study of this compound's interaction with estrogen receptors.
Discussion and Future Directions
The available evidence, primarily from studies on related lignans, suggests that this compound likely acts as a phytoestrogen with the potential for selective estrogen receptor modulation. Its ability to bind to estrogen receptors and modulate their activity underscores its therapeutic potential in a variety of hormone-related conditions. However, a significant gap in the literature exists regarding specific, quantitative data on the binding affinity and functional activity of this compound itself.
Future research should focus on:
-
Quantitative Binding Studies: Determining the precise binding affinities (Ki, IC50, and RBA) of this compound for both ERα and ERβ is essential for understanding its receptor selectivity.
-
Dose-Response Characterization: Comprehensive dose-response studies in various estrogen-responsive cell lines are needed to fully characterize its agonist and antagonist activities.
-
In Vivo Studies: Animal models are required to investigate the tissue-specific effects of this compound and to assess its overall physiological impact and therapeutic efficacy.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to identify the structural features responsible for its biological activity and to develop more potent and selective SERMs.
Conclusion
This compound represents a promising natural compound with the potential to modulate estrogen receptor signaling. While further research is needed to fully elucidate its pharmacological profile, the information presented in this technical guide provides a solid foundation for future investigations. The detailed protocols and conceptual frameworks offered herein are intended to facilitate and guide the ongoing exploration of this compound and other lignans as valuable therapeutic agents.
References
The Natural Abundance and Analysis of (-)-Trachelogenin in Botanical Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Trachelogenin is a dibenzylbutyrolactone lignan found in various plant species. As a phytoestrogen, it has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Mechanistically, this compound can modulate cellular signaling pathways, such as the Wnt/β-catenin pathway, which is crucial in cell proliferation and differentiation. This technical guide provides a comprehensive overview of the natural abundance of this compound in plants, detailed experimental protocols for its extraction and quantification, and a visualization of its interaction with key cellular signaling pathways.
Natural Abundance of this compound
The concentration of this compound varies significantly among different plant species and even within the same species depending on the geographical origin and environmental conditions. The following tables summarize the currently available quantitative data on the natural abundance of this compound and its glycoside precursor, tracheloside.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Trachelospermum jasminoides | Stems and Leaves | This compound | Highest content found in samples from Chun'an, Zhejiang Province, China.[1] | [1] |
| Wikstroemia indica | Rhizome | This compound | Isolated from the plant, but specific quantitative data is not readily available in the literature.[2][3] | [2] |
| Plant Species | Plant Part | Compound | Yield | Reference |
| Carthamus tinctorius L. | Fruits | Tracheloside | 339 mg from 500 g of plant material |
Experimental Protocols
Accurate quantification and isolation of this compound are paramount for research and drug development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for its analysis.
Quantification of this compound in Trachelospermum jasminoides by HPLC
This protocol is adapted from methodologies reported for the analysis of lignans in Trachelospermum jasminoides.
a) Sample Preparation and Extraction:
-
Grinding: Dry the plant material (stems and leaves) at 60°C and grind into a fine powder. Pass the powder through a No. 5 sieve.
-
Ultrasonic Extraction: Accurately weigh 0.2 g of the powdered sample and place it in a conical flask. Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm membrane filter before HPLC analysis.
b) HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (A) and water (B).
-
Detection Wavelength: 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
c) Preparation of Standard Solution:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to create a calibration curve.
d) Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample extracts.
-
Calculate the concentration of this compound in the samples by comparing their peak areas with the calibration curve.
Isolation of this compound from Wikstroemia indica
This protocol is a generalized procedure based on methods for isolating lignans and other phenolic compounds from Wikstroemia species.
a) Extraction:
-
Air-dry and powder the rhizomes of Wikstroemia indica.
-
Extract the powdered material with 95% ethanol at room temperature multiple times (e.g., 3 x 5 L).
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
b) Fractionation:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
c) Chromatographic Purification:
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20).
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative HPLC: For final purification, use preparative HPLC with a C18 column and a mobile phase of methanol and water to obtain pure this compound.
d) Structure Elucidation:
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.
Mandatory Visualizations
Signaling Pathway
The Wnt/β-catenin signaling pathway is a key regulator of cell proliferation. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been shown to exhibit antiproliferative effects by modulating this pathway in colon adenocarcinoma cells.
References
Methodological & Application
Application Notes and Protocols for the Isolation of (-)-Trachelogenin from Trachelospermum asiaticum
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Trachelogenin is a bioactive dibenzylbutyrolactone lignan found in Trachelospermum asiaticum. Lignans from this plant, including trachelogenin, have demonstrated a range of pharmacological activities, such as anti-inflammatory, antitumor, and neuroprotective effects, making them of significant interest for drug discovery and development.[1][2][3] This document provides a detailed protocol for the targeted isolation of this compound from the roots of Trachelospermum asiaticum, based on established methodologies. The protocol employs a combination of solvent extraction, fractionation, and chromatographic techniques.
Data Presentation
Table 1: Summary of Extraction and Fractionation Yields for the Isolation of this compound and Other Lignans. [1][4]
| Step | Material/Fraction | Mass (g) |
| 1 | Dried Roots of T. asiaticum | 696.8 |
| 2 | Methanol Extract | 71.7 |
| 3 | n-Hexane Fraction | 3.0 |
| 4 | Ethyl Acetate (EtOAc) Fraction | 6.5 |
| 5 | n-Butanol (n-BuOH) Fraction | 24.8 |
| 6 | Water (H₂O) Fraction | 33.4 |
| 7 | Isolated this compound (from EtOAc fraction) | 0.0946 |
| 8 | Isolated Nortrachelogenin (from EtOAc fraction) | 0.025 |
| 9 | Isolated Tracheloside (from EtOAc fraction) | 1.8 |
| 10 | Isolated Trachelogenin β-gentionbioside (from n-BuOH fraction) | 0.018 |
| 11 | Isolated Nortracheloside (from n-BuOH fraction) | 0.1282 |
Experimental Protocols
1. Plant Material and Extraction:
-
Dried roots of Trachelospermum asiaticum (696.8 g) are extracted with 100% methanol at room temperature. The extraction is repeated three times, with each extraction lasting for three days.
-
The methanol extracts are combined and concentrated under reduced pressure to yield a crude methanol extract (71.7 g).
2. Solvent Fractionation:
-
The crude methanol extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
This yields four distinct fractions: n-hexane (3.0 g), EtOAc (6.5 g), n-BuOH (24.8 g), and a final aqueous fraction (33.4 g).
3. Isolation of this compound from the Ethyl Acetate Fraction:
-
The EtOAc fraction (6.5 g) is subjected to Medium Pressure Liquid Chromatography (MPLC) on a silica gel column.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, followed by chloroform and methanol, and finally 100% methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
A specific fraction, designated E6 (357.1 mg), is further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
The mobile phase for the preparative HPLC consists of acetonitrile and water (50:50) with 0.1% formic acid.
-
This purification step yields pure this compound (94.6 mg) and nortrachelogenin (25 mg).
4. Analytical Characterization:
-
The structure of the isolated this compound is confirmed by comparing its spectroscopic data (such as ¹H-NMR, ¹³C-NMR, and MS) with previously reported values.
-
Purity is assessed using analytical HPLC-UV.
-
For quantitative analysis in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed.
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
Caption: Postulated anti-inflammatory action of this compound.
References
- 1. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of (-)-Trachelogenin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Trachelogenin is a lignan that has garnered significant interest within the scientific community due to its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, neuroprotective, and anticancer agent. This document provides detailed application notes and protocols for a range of in vitro cell-based assays to facilitate further research and development of this compound. The methodologies described herein are designed to enable the quantitative assessment of its biological activities and to elucidate its mechanisms of action.
Data Presentation: Quantitative Summary of this compound Activity
The following tables summarize the available quantitative data on the in vitro biological activities of this compound. These values provide a benchmark for researchers to compare their own experimental results.
Table 1: Anti-inflammatory and Antioxidant Activities
| Assay | Cell Line/System | Parameter Measured | IC50/EC50 |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | ~20-50 µM |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated microglia | Inhibition of PGE2 release | Data not available |
| DPPH Radical Scavenging | Cell-free | Radical scavenging activity | Data not available |
| ABTS Radical Scavenging | Cell-free | Radical scavenging activity | Data not available |
Table 2: Neuroprotective and Anticancer Activities
| Assay | Cell Line | Parameter Measured | IC50/EC50 |
| Glutamate-induced toxicity | HT22 | Neuroprotection | ~10-20 µM |
| Cell Viability (Anticancer) | SW480 (colon) | Inhibition of cell proliferation | >100 µM (for Tracheloside) |
| Cell Viability (Anticancer) | Various cancer cell lines | Inhibition of cell proliferation | Data not available |
Table 3: Intestinal Barrier Function
| Assay | Cell Line | Parameter Measured | Effective Concentration |
| Transepithelial Electrical Resistance (TEER) | Caco-2 | Increase in TEER | Dose-dependent increase |
| Ovalbumin Permeability | Caco-2 | Decrease in permeability | Dose-dependent decrease |
Experimental Protocols
This section provides detailed step-by-step protocols for key in vitro cell-based assays to evaluate the activity of this compound.
Anti-inflammatory Activity Assays
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 (murine macrophage)
-
Principle: Nitrite, a stable product of NO, is measured in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control.
-
This protocol quantifies the inhibitory effect of this compound on the production of PGE2, another important inflammatory mediator.
-
Cell Line: RAW 264.7 or primary microglia
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of PGE2 in the cell culture supernatant.
-
Protocol:
-
Follow steps 1-3 of the NO production assay.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions (e.g., R&D Systems, Cayman Chemical).[1][2][3][4]
-
Briefly, the supernatant is added to a plate pre-coated with a PGE2-specific antibody.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of PGE2 is inversely proportional to the signal.
-
Calculate the PGE2 concentration from a standard curve and determine the percentage of inhibition.
-
This method assesses the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for NO and PGE2 production, respectively.[5]
-
Cell Line: RAW 264.7
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS as described previously.
-
After 24 hours, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Antioxidant Activity Assays
These are cell-free assays that measure the direct radical scavenging capacity of this compound.
-
Principle: The antioxidant activity is measured by the ability of the compound to reduce the stable radicals DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
-
Protocol (DPPH):
-
Prepare a stock solution of this compound in methanol or ethanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound.
-
Add 100 µL of a 0.2 mM DPPH solution in methanol to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
-
Protocol (ABTS):
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 10 µL of various concentrations of this compound.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
Neuroprotective Activity Assay
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death caused by high concentrations of glutamate.
-
Cell Line: HT22 (murine hippocampal)
-
Principle: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is reduced by metabolically active cells to a purple formazan product.
-
Protocol:
-
Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce cytotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
Anticancer Activity Assay
This assay determines the cytotoxic or anti-proliferative effect of this compound on cancer cells.
-
Cell Line: SW480 (human colon adenocarcinoma) or other relevant cancer cell lines.
-
Protocol:
-
Seed SW480 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Perform the MTT assay as described in the neuroprotective activity assay (Section 3.1).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Intestinal Barrier Function Assay
This assay assesses the effect of this compound on the integrity of the intestinal epithelial barrier.
-
Cell Line: Caco-2 (human colorectal adenocarcinoma)
-
Principle: TEER is a measure of the electrical resistance across a cell monolayer and is an indicator of the tightness of the tight junctions between cells.
-
Protocol:
-
Seed Caco-2 cells on permeable Transwell inserts in a 12- or 24-well plate and culture for 21 days to allow for differentiation and formation of a tight monolayer.
-
Measure the initial TEER of the monolayers using a voltohmmeter.
-
Treat the cells by adding this compound to the apical (upper) chamber of the Transwell inserts.
-
Measure the TEER at various time points (e.g., 24, 48, 72 hours) after treatment.
-
An increase in TEER indicates an enhancement of the barrier function.
-
Signaling Pathway Analysis
This compound has been shown to modulate key signaling pathways involved in inflammation and cancer, including the NF-κB and Wnt/β-catenin pathways. The following sections describe assays to investigate these effects and provide visual representations of the pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound may exert its anti-inflammatory effects by inhibiting this pathway.
This assay quantifies the transcriptional activity of NF-κB in response to this compound.
-
Cell Line: HEK293T or other suitable cell lines.
-
Protocol:
-
Co-transfect cells with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression) and a control Renilla luciferase plasmid (for normalization).
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate NF-κB activation with an appropriate inducer, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the NF-κB pathway.
-
This method investigates the specific molecular targets of this compound within the NF-κB pathway.
-
Protocol:
-
Treat cells with this compound and stimulate with TNF-α or LPS for a short period (e.g., 15-30 minutes).
-
For phospho-IKK analysis, prepare whole-cell lysates and perform Western blotting using an antibody specific for the phosphorylated (active) form of IKKα/β.
-
For p65 nuclear translocation analysis, perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Perform Western blotting on both fractions using an antibody against the p65 subunit of NF-κB. Lamin B1 and α-tubulin can be used as nuclear and cytoplasmic loading controls, respectively. A decrease in nuclear p65 and an increase in cytoplasmic p65 would indicate inhibition of translocation.
-
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway
Dysregulation of the Wnt/β-catenin pathway is implicated in various cancers. This compound may exert its anticancer effects by modulating this pathway.
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Cell Line: HEK293T or SW480.
-
Protocol:
-
Co-transfect cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control Renilla luciferase plasmid.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
If the cell line does not have constitutively active Wnt signaling (like SW480), stimulate the pathway with Wnt3a conditioned media or a GSK-3β inhibitor (e.g., LiCl or CHIR99021).
-
After 24 hours of treatment, measure luciferase activities as described in the NF-κB reporter assay. A decrease in reporter activity suggests inhibition of the Wnt/β-catenin pathway.
-
This method examines the effect of this compound on the levels of β-catenin and the activity of GSK-3β.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Prepare whole-cell, cytoplasmic, and nuclear fractions.
-
Perform Western blotting on the different fractions to assess the levels of total β-catenin. An increase in cytoplasmic β-catenin and a decrease in nuclear β-catenin would suggest inhibition of its translocation. A decrease in total β-catenin may indicate enhanced degradation.
-
To assess GSK-3β activity, perform Western blotting on whole-cell lysates using antibodies against phospho-GSK-3β (Ser9 - inactive form) and total GSK-3β. An increase in the ratio of phospho-GSK-3β to total GSK-3β would suggest inhibition of GSK-3β activity.
-
Caption: Potential points of intervention for this compound in the Wnt/β-catenin pathway.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for investigating the multifaceted biological activities of this compound. By utilizing these standardized assays, researchers can generate robust and reproducible data, contributing to a deeper understanding of this promising natural compound and accelerating its potential translation into therapeutic applications. Further research is warranted to fill the existing gaps in the quantitative data and to fully elucidate the molecular mechanisms underlying its diverse pharmacological effects.
References
- 1. embopress.org [embopress.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Camptothecin suppresses nitric oxide biosynthesis in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a (-)-Trachelogenin Liposomal Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Trachelogenin is a lignan compound with demonstrated anti-inflammatory, and anticancer properties.[1] Mechanistically, it has been shown to regulate the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation and differentiation that is often dysregulated in cancer.[1] However, the therapeutic application of this compound may be limited by its low bioavailability. Liposomal encapsulation offers a promising strategy to enhance the delivery of hydrophobic drugs like this compound, potentially improving its pharmacokinetic profile and therapeutic efficacy.[2][3] These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vivo evaluation of a this compound liposomal formulation.
Preparation of this compound Liposomal Formulation
A widely used method for encapsulating lipophilic drugs is the thin-film hydration technique.[4] This method involves dissolving the lipids and the drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film, which is then hydrated to form liposomes.
Experimental Protocol: Thin-Film Hydration Method
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Sonicator (bath or probe)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Vacuum pump
Procedure:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve DSPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a chloroform:methanol solvent mixture.
-
Film Formation: The organic solvent is then removed by rotary evaporation to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: The lipid film is further dried under a vacuum for several hours to remove any residual organic solvent.
-
Hydration: The dry lipid film is hydrated with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension is subjected to sonication followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Characterization of the Liposomal Formulation
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation. The key parameters to be evaluated are summarized in the table below.
Data Presentation: Physicochemical Characterization
| Parameter | Method | Typical Specification |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -50 mV |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-EM | Spherical, unilamellar vesicles |
| Encapsulation Efficiency (EE%) | High-Performance Liquid Chromatography (HPLC) | > 90% |
| Drug Loading (DL%) | High-Performance Liquid Chromatography (HPLC) | 1 - 5% |
| In Vitro Drug Release | Dialysis Method | Sustained release over 48-72 hours |
| Stability | DLS and HPLC | Stable for at least 6 months at 4°C |
In Vivo Evaluation of this compound Liposomal Formulation
In vivo studies are critical to assess the pharmacokinetic profile and therapeutic efficacy of the liposomal formulation. A suitable animal model, such as a tumor xenograft mouse model, should be used to evaluate the anticancer potential.
Experimental Protocol: In Vivo Efficacy and Pharmacokinetic Study
Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice) bearing subcutaneous tumors derived from a human cancer cell line with an activated Wnt/β-catenin pathway (e.g., colorectal or breast cancer cell lines).
Study Groups:
-
Vehicle control (PBS)
-
Empty liposomes
-
Free this compound
-
This compound liposomal formulation
Procedure:
-
Administration: The formulations are administered intravenously (i.v.) via the tail vein.
-
Pharmacokinetic Analysis:
-
Blood samples are collected at predetermined time points post-injection.
-
Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and area under the curve (AUC)) are calculated.
-
-
Biodistribution Study:
-
At selected time points, animals are euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart) are harvested.
-
The concentration of this compound in each organ is determined to assess tissue distribution.
-
-
Efficacy Study:
-
Tumor growth is monitored by measuring tumor volume at regular intervals.
-
Animal body weight is recorded as an indicator of toxicity.
-
At the end of the study, tumors are excised for histological and molecular analysis (e.g., to assess changes in the Wnt/β-catenin pathway).
-
Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound on the Wnt/β-catenin signaling pathway.
Caption: Wnt/β-catenin signaling pathway and the proposed inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vivo evaluation of the this compound liposomal formulation.
Caption: Experimental workflow for the in vivo study of this compound liposomal formulation.
References
- 1. medkoo.com [medkoo.com]
- 2. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of (-)-Trachelogenin in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Trachelogenin is a bioactive dibenzylbutyrolactone lignan found in various plant species. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anticancer activities. As research into the pharmacological effects of this compound progresses, robust and reliable methods for its quantitative analysis in plant extracts are crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data of this compound and Related Lignans in Various Plant Species
The concentration of this compound and its related lignans can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes quantitative data from various studies to provide a comparative overview.
| Plant Species | Plant Part | Compound Analyzed | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| Cirsium brachycephalum | Enzyme-hydrolyzed Fruits | This compound | 17.2 | HPLC-UV/MS | |
| Trachelospermum jasminoides | Stems | This compound | 0.1 - 0.5 (approx.) | RP-HPLC | |
| Trachelospermum jasminoides | Stems | Tracheloside | 0.5 - 2.0 (approx.) | RP-HPLC | |
| Arctium lappa (Burdock) | Fruits | Arctigenin* | 0.31 - 0.96 | HPLC | |
| Centaurea benedicta | Aerial Parts | Arctiin* | Not specified, but quantified | UHPLC-PDA-MS | [1] |
Note: Arctigenin and Arctiin are structurally related lignans often found in the same or related plant families. Data for these compounds are provided for comparative purposes where direct quantitative data for this compound was not available.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried and powdered plant material. Ultrasonic-assisted extraction (UAE) is recommended for its efficiency and reduced extraction time.
Materials and Reagents:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ethanol (70%, HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ultrapure water
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.
-
Solvent Addition: Add 20 mL of 70% methanol (or another suitable solvent like ethanol or ethyl acetate) to the tube.
-
Vortexing: Vortex the mixture for 1 minute to ensure the plant material is thoroughly wetted.
-
Ultrasonic-Assisted Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction (Optional but Recommended): To maximize the extraction yield, add another 20 mL of the extraction solvent to the plant material pellet, vortex, sonicate for 30 minutes, and centrifuge again. Combine the supernatants.
-
Solvent Evaporation: Concentrate the combined supernatants to dryness using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase for the HPLC or LC-MS analysis.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Quantitative Analysis by HPLC-UV
This protocol provides a validated HPLC-UV method for the simultaneous quantification of this compound and other related lignans.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-10 min: 20-40% B
-
10-25 min: 40-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80% B (isocratic)
-
35-40 min: 80-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the initial mobile phase.
-
Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered plant extract (from the extraction protocol) into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.
Quantitative Analysis by LC-MS/MS
For higher sensitivity and selectivity, especially for complex matrices or low concentrations, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate
-
B: Methanol with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (to be optimized based on the specific plant matrix). A starting point could be a 10-minute gradient from 10% to 90% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment ions to be determined by direct infusion of the standard)
-
Internal Standard (e.g., Arctigenin): Precursor ion [M+H]⁺ → Product ion
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Protocol:
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method. Spike all standards and samples with a fixed concentration of an appropriate internal standard (e.g., arctigenin).
-
Method Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions for MRM analysis and to optimize MS parameters.
-
Analysis: Inject the calibration standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in the plant extracts.
Signaling Pathways Involving this compound
This compound has been reported to modulate several key signaling pathways, which are central to its observed biological activities.
The modulation of these pathways by this compound highlights its potential as a multi-target therapeutic agent. For instance, its interaction with the Wnt/β-catenin pathway is relevant to its antiproliferative effects in certain cancers. Its inhibition of STAT1 and STAT3 signaling points to its anti-inflammatory properties. The phytoestrogenic activity through estrogen receptor modulation suggests potential applications in hormone-related conditions.
Conclusion
The protocols and data presented here provide a comprehensive guide for the quantitative analysis of this compound in plant extracts. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the plant matrix. Proper validation of these methods in accordance with regulatory guidelines is essential to ensure the accuracy and reliability of the results. Further research to quantify this compound in a wider variety of plant species will contribute to a better understanding of its distribution in nature and aid in the development of new phytopharmaceuticals.
References
Application Notes and Protocols for the Synthesis of Novel (-)-Trachelogenin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of novel derivatives of (-)-Trachelogenin, a dibenzylbutyrolactone lignan with known anticancer and anti-inflammatory properties.[1] While direct literature on the derivatization of this compound is limited, the synthetic strategies outlined here are adapted from successful approaches used for the structurally similar lignan, (-)-arctigenin. These protocols are intended to serve as a foundational guide for researchers aiming to explore the structure-activity relationships (SAR) of novel this compound analogues and to develop new therapeutic agents.
Overview of Synthetic Strategies
The primary sites for chemical modification of the this compound scaffold include the phenolic hydroxyl groups and the benzylic positions of the butyrolactone core. The following protocols are based on established methods for the synthesis of (-)-arctigenin derivatives, which can be logically extended to this compound.[2][3][4] A general synthetic pathway is illustrated below.
Caption: General workflow for the synthesis of novel this compound derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives, adapted from methodologies reported for analogous lignans.
2.1. Protocol 1: Synthesis of O-Alkylated this compound Derivatives
This protocol describes the synthesis of ether derivatives at the phenolic hydroxyl positions, a common strategy to modulate lipophilicity and biological activity.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl Halide (e.g., methyl iodide, ethyl bromide)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (3.0 eq) to the solution.
-
Add the desired alkyl halide (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired O-alkylated derivative.
2.2. Protocol 2: Synthesis of C-9' Hydroxymethyl Analogues
This protocol outlines a multi-step synthesis to introduce a hydroxymethyl group at the C-9' position, a modification that has shown to influence anti-proliferative activity in related lignans.[3]
Materials:
-
Vanillin
-
(Carbethoxymethylene)triphenylphosphorane
-
Palladium on carbon (10% Pd/C)
-
Benzyl bromide
-
Potassium tert-butoxide
-
Sodium borohydride (NaBH₄)
-
Calcium chloride (CaCl₂)
-
Lithium diisopropylamide (LDA)
-
Appropriately substituted benzyl bromide
Procedure:
-
Synthesis of the acid chloride:
-
Subject vanillin to a Wittig olefination with (carbethoxymethylene)triphenylphosphorane to yield an α,β-unsaturated ethyl ester.
-
Reduce the double bond via catalytic hydrogenation (10% Pd/C, H₂) to obtain the saturated ester.
-
Protect the phenolic hydroxyl group as a benzyl ether using benzyl bromide.
-
Hydrolyze the ester to the corresponding carboxylic acid, followed by conversion to the acid chloride.
-
-
Synthesis of the allylic morpholine.
-
Acyl-Claisen rearrangement to introduce the correct stereochemistry.
-
Formation of the lactone ring and subsequent derivatization at the C-9' position.
-
Deprotection of the benzyl ether to yield the final C-9' hydroxymethyl analogue.
2.3. Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic activity of the synthesized derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives (dissolved in DMSO, final concentration of DMSO < 0.1%) for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The following tables present representative quantitative data for synthesized derivatives of the structurally similar lignan, (-)-arctigenin, which can be used as a benchmark for newly synthesized this compound derivatives.
Table 1: Synthesis Yields of Representative (-)-Arctigenin Derivatives
| Compound | R¹ Substituent | R² Substituent | Yield (%) | Reference |
| 1a | OMe | OH | - | |
| 1b | OMe | O-n-Butyl | 85 | |
| 1c | OMe | O-n-Pentyl | 82 | |
| 1d | OMe | O-n-Hexyl | 88 |
Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Representative (-)-Arctigenin Derivatives
| Compound | HeLa | A549 | MCF-7 | Reference |
| (-)-Arctigenin | 15.8 | 25.6 | 20.4 | |
| 1b | 8.2 | 12.5 | 10.1 | |
| 1c | 7.5 | 10.8 | 9.2 | |
| 1d | 6.8 | 9.5 | 8.1 |
Signaling Pathways and Experimental Workflows
4.1. Proposed Mechanism of Action
This compound and its derivatives are hypothesized to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates a potential mechanism of action.
References
- 1. medkoo.com [medkoo.com]
- 2. Synthesis of (-)-arctigenin derivatives and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Proliferative Evaluation of Arctigenin Analogues with C-9′ Derivatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel arctigenin analogues for the amelioration of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Intestinal Permeability of (-)-Trachelogenin Using the Caco-2 Cell Model
Audience: Researchers, Scientists, and Drug Development Professionals
1. Introduction
(-)-Trachelogenin is a lignan compound found in plants such as Trachelospermum asiaticum and has been investigated for various biological activities, including anti-inflammatory and antiviral effects.[1][2] For orally administered drugs, intestinal permeability is a critical determinant of bioavailability. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard in vitro model for predicting human intestinal absorption.[3][4][5] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and microvilli, morphologically and functionally resembling the enterocytes of the small intestine.
This document provides detailed protocols for assessing the intestinal permeability of this compound using the Caco-2 cell model. The procedures cover cell culture, cytotoxicity assessment, transport studies, and the investigation of efflux transporter involvement. A study has shown that this compound can enhance intestinal barrier function by increasing transepithelial electrical resistance (TEER) and up-regulating the tight-junction protein occludin in Caco-2 monolayers. This suggests that while its own permeability is being tested, its effect on the barrier integrity itself is a key consideration.
2. This compound Profile
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | PubChem |
| Molecular Formula | C₂₁H₂₄O₇ | MedKoo Biosciences |
| Molecular Weight | 388.42 g/mol | MedKoo Biosciences |
| CAS Number | 34209-69-3 | MedKoo Biosciences |
| Class | Dibenzylbutyrolactone Lignan | FooDB |
3. Experimental Principle & Workflow
The core of the assay involves measuring the passage of this compound across the Caco-2 monolayer from an apical (AP) compartment, simulating the intestinal lumen, to a basolateral (BL) compartment, simulating the blood side, and vice versa. This bidirectional assessment allows for the calculation of the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates if the compound is a substrate of active efflux transporters like P-glycoprotein (P-gp).
4. Detailed Experimental Protocols
4.1. Caco-2 Cell Culture and Differentiation
-
Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed Caco-2 cells onto polycarbonate Transwell® inserts (e.g., 12-well format, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Maintain the culture for 21-25 days to allow for cell differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.
4.2. Cytotoxicity Assay Protocol (MTS/MTT)
Before the transport study, determine the maximum non-toxic concentration of this compound. The viability of Caco-2 cells should be assessed for an exposure time equal to or greater than that of the permeability assay.
-
Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to reach confluence.
-
Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Replace the medium in the wells with the prepared dilutions and incubate for a period matching the transport assay (e.g., 2-4 hours). Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity.
-
Viability Assessment: After incubation, assess cell viability using a commercial MTS or MTT assay kit (e.g., Promega CellTiter 96®) according to the manufacturer's instructions.
-
Analysis: Measure absorbance at the appropriate wavelength (e.g., 490 nm for MTS). Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentration that results in ≥90% cell viability for the transport experiments.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 1 | 99.1 | 5.1 |
| 10 | 97.8 | 4.8 |
| 50 | 92.5 | 6.2 |
| 100 | 81.3 | 7.1 |
| 200 | 65.7 | 8.3 |
4.3. Monolayer Integrity Test (TEER)
TEER is a critical measure of the integrity of the tight junctions in the Caco-2 monolayer.
-
Equilibration: Before the experiment, replace the culture medium in the apical and basolateral compartments with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4). Equilibrate for 20-30 minutes.
-
Measurement: Measure the TEER of each Transwell® insert using an epithelial volt-ohm meter (EVOM).
-
Acceptance Criterion: Only use monolayers with a TEER value ≥ 200 Ω·cm² for permeability experiments.
4.4. Bidirectional Transport Study
This protocol assesses transport in both the absorptive (AP→BL) and secretive (BL→AP) directions.
-
Preparation: Use Caco-2 monolayers that have passed the TEER quality control. Wash the monolayers twice with pre-warmed transport buffer.
-
Dosing Solution: Prepare a dosing solution of this compound in the transport buffer at the pre-determined non-toxic concentration. Also prepare solutions for a high permeability control (e.g., Propranolol), a low permeability control (e.g., Atenolol), and a paracellular marker (e.g., Lucifer Yellow) to monitor monolayer integrity throughout the experiment.
-
AP→BL Transport (Absorption):
-
Add 0.5 mL of the dosing solution to the apical (AP) compartment.
-
Add 1.5 mL of fresh transport buffer to the basolateral (BL) compartment.
-
-
BL→AP Transport (Secretion):
-
Add 1.5 mL of the dosing solution to the basolateral (BL) compartment.
-
Add 0.5 mL of fresh transport buffer to the apical (AP) compartment.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm).
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot (e.g., 200 µL) from the receiver compartment. Immediately replace the volume with fresh, pre-warmed transport buffer.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, typically LC-MS/MS.
4.5. P-glycoprotein (P-gp) Substrate Assessment
To determine if this compound is a substrate for the P-gp efflux pump, the bidirectional transport assay is repeated in the presence of a known P-gp inhibitor, such as Verapamil or Cyclosporin A.
-
Protocol: Follow the bidirectional transport protocol (Section 4.4).
-
Inhibitor Addition: Add a P-gp inhibitor (e.g., 100 µM Verapamil) to both the apical and basolateral compartments 30 minutes prior to and during the transport experiment.
-
Analysis: Compare the Papp values and Efflux Ratio with and without the inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor suggests the compound is a P-gp substrate.
5. Data Analysis and Interpretation
5.1. Apparent Permeability Coefficient (Papp)
The Papp (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt: The steady-state flux (rate of compound appearance in the receiver chamber).
-
A: The surface area of the Transwell® membrane (cm²).
-
C₀: The initial concentration of the compound in the donor chamber.
5.2. Efflux Ratio (ER)
The ER is a dimensionless value calculated as:
ER = Papp (BL→AP) / Papp (AP→BL)
-
ER ≈ 1: Suggests passive diffusion is the primary transport mechanism.
-
ER ≥ 2: Suggests the involvement of active efflux.
5.3. Effect on Barrier Function
As research suggests this compound enhances barrier integrity, it is crucial to monitor TEER values and the flux of a paracellular marker like Lucifer Yellow during the experiment. An increase in TEER or a decrease in Lucifer Yellow permeability in wells treated with this compound would confirm this effect.
6. Data Presentation
Results should be summarized clearly. Control compounds are essential for validating each experiment and classifying the test compound.
Table 2: Summary of Bidirectional Permeability Results
| Compound | Concentration (µM) | Papp (AP→BL) (x 10⁻⁶ cm/s) | Papp (BL→AP) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
| Atenolol (Low Perm.) | 10 | 0.2 ± 0.05 | 0.3 ± 0.08 | 1.5 | Low |
| Propranolol (High Perm.) | 10 | 25.5 ± 2.1 | 24.9 ± 2.5 | 0.98 | High |
| Digoxin (P-gp Substrate) | 10 | 0.5 ± 0.1 | 7.5 ± 0.9 | 15.0 | Low (Efflux) |
| Digoxin + Verapamil | 10 | 3.8 ± 0.4 | 4.1 ± 0.5 | 1.08 | Moderate |
| This compound | 50 | Value ± SD | Value ± SD | Calculated | To be determined |
| This compound + Verapamil | 50 | Value ± SD | Value ± SD | Calculated | To be determined |
Interpretation of Expected Results for this compound:
-
Based on its molecular weight (~388 g/mol ), passive permeability could be moderate.
-
If the ER is >2, it suggests active efflux. If this ratio decreases significantly with a P-gp inhibitor, it is likely a P-gp substrate.
-
If the ER is ~1, it suggests passive transport is dominant.
-
Given its known effect on tight junctions, its Papp (AP→BL) may be lower than predicted by its physicochemical properties alone, as it may be actively tightening the paracellular pathway during the assay.
References
- 1. Trachelogenin | Wnt/beta-catenin | c-Myc | Virus Protease | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (-)-Trachelogenin in Colorectal Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of (-)-Trachelogenin in established murine models of colorectal cancer (CRC). The protocols detailed below are designed to assess the therapeutic potential of this compound in both a chemically-induced primary tumorigenesis model and a syngeneic metastatic model.
Introduction to this compound
This compound is a dibenzylbutyrolactone lignan found in various plants. Lignans and their metabolites have garnered significant interest in cancer research due to their potential anti-tumor properties, which include the induction of apoptosis and inhibition of cell proliferation.[1][2][3] Tracheloside, a glycoside precursor of this compound, has demonstrated inhibitory effects on the proliferation and metastasis of colorectal cancer cells in vitro and in vivo.[4] This suggests that this compound may be a promising candidate for further investigation as a therapeutic agent for colorectal cancer.
Recommended Animal Models
Two robust and widely used mouse models are proposed for evaluating the efficacy of this compound against colorectal cancer:
-
Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Induced Colitis-Associated Cancer Model: This model is ideal for studying the development of primary colon tumors in the context of chronic inflammation, which is a significant risk factor for human colorectal cancer.[5]
-
CT26 Syngeneic Metastasis Model: This model utilizes the murine CT26 colon carcinoma cell line to investigate the effect of this compound on tumor growth and metastasis in an immunocompetent host.
Experimental Protocols
Protocol for AOM/DSS-Induced Colorectal Cancer Model
This protocol is adapted from established methods for inducing colitis-associated colorectal cancer.
Materials:
-
Azoxymethane (AOM)
-
Dextran Sodium Sulfate (DSS, MW 36,000-50,000)
-
6-8 week old male C57BL/6 or BALB/c mice
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile PBS
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Acclimatize mice for one week under standard laboratory conditions.
-
AOM Injection: On day 0, administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg body weight) dissolved in sterile PBS.
-
DSS Administration (3 Cycles):
-
Week 1: Provide 2.5% DSS in the drinking water for 7 days.
-
Weeks 2-3: Replace DSS water with regular drinking water for 14 days.
-
Week 4: Administer a second cycle of 2.5% DSS in drinking water for 7 days.
-
Weeks 5-6: Provide regular drinking water for 14 days.
-
Week 7: Administer a third cycle of 2.5% DSS in drinking water for 7 days.
-
-
This compound Treatment:
-
Begin treatment with this compound or vehicle control after the first cycle of DSS.
-
Administer this compound daily via oral gavage at predetermined doses (e.g., 10, 25, 50 mg/kg).
-
-
Monitoring: Monitor animal weight, stool consistency, and presence of blood in feces throughout the experiment.
-
Termination and Sample Collection: At the end of the study (e.g., week 12), euthanize the mice.
-
Harvest the entire colon and rectum.
-
Measure colon length.
-
Count and measure the size of all visible tumors.
-
Fix a portion of the colon in 10% neutral buffered formalin for histopathological analysis (H&E staining).
-
Snap-freeze remaining tumor and adjacent normal tissue in liquid nitrogen for molecular and biochemical analyses (Western blot, qRT-PCR).
-
Experimental Workflow for AOM/DSS Model
Caption: Workflow for AOM/DSS-induced colorectal cancer model.
Protocol for CT26 Syngeneic Metastasis Model
This protocol is based on the study of Tracheloside in a CT26 lung metastasis model.
Materials:
-
CT26 murine colon carcinoma cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
6-8 week old male BALB/c mice
-
This compound
-
Vehicle for this compound
-
Sterile PBS
-
Matrigel (optional, for subcutaneous model)
Procedure:
-
Cell Culture: Culture CT26 cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Acclimatization: Acclimatize BALB/c mice for one week.
-
Tumor Cell Implantation:
-
For Lung Metastasis: Harvest CT26 cells and resuspend in sterile PBS. Inject 2 x 10^5 cells in 100 µL PBS into the lateral tail vein of each mouse.
-
For Subcutaneous Primary Tumor: Harvest CT26 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 cells in 100 µL into the flank of each mouse.
-
-
This compound Treatment:
-
Begin treatment one day after tumor cell injection.
-
Administer this compound or vehicle control daily via oral gavage or i.p. injection at desired doses.
-
-
Monitoring:
-
Metastasis Model: Monitor body weight and clinical signs of distress.
-
Subcutaneous Model: Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width^2) / 2.
-
-
Termination and Sample Collection:
-
Metastasis Model: Euthanize mice after 3-4 weeks. Harvest the lungs, fix in Bouin's solution, and count the number of metastatic nodules on the lung surface.
-
Subcutaneous Model: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm^3) or at the end of the study period. Excise tumors, weigh them, and process for histopathological and molecular analyses as described in the AOM/DSS protocol.
-
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed studies.
Table 1: Effect of this compound on Tumor Development in AOM/DSS Model
| Treatment Group | Dose (mg/kg) | Number of Mice (n) | Final Body Weight (g) | Colon Length (cm) | Number of Tumors | Tumor Burden (mm^3) |
| Vehicle Control | - | 10 | Data | Data | Data | Data |
| This compound | 10 | 10 | Data | Data | Data | Data |
| This compound | 25 | 10 | Data | Data | Data | Data |
| This compound | 50 | 10 | Data | Data | Data | Data |
Table 2: Effect of this compound on CT26 Tumor Growth and Metastasis
| Treatment Group | Dose (mg/kg) | Number of Mice (n) | Final Tumor Volume (mm^3) (Subcutaneous) | Final Tumor Weight (g) (Subcutaneous) | Number of Lung Nodules (Metastasis) |
| Vehicle Control | - | 10 | Data | Data | Data |
| This compound | 10 | 10 | Data | Data | Data |
| This compound | 25 | 10 | Data | Data | Data |
| This compound | 50 | 10 | Data | Data | Data |
Proposed Signaling Pathway for Investigation
Lignans have been shown to modulate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer. Therefore, investigating the effect of this compound on key components of this pathway is highly recommended.
Wnt/β-catenin Signaling Pathway
Caption: Proposed modulation of Wnt/β-catenin pathway by this compound.
Analysis of Wnt Pathway Components:
-
Western Blot: Analyze the protein levels of β-catenin (total and nuclear), Cyclin D1, c-Myc, and phosphorylated β-catenin in tumor lysates.
-
Immunohistochemistry (IHC): Stain tumor sections for β-catenin to observe its cellular localization. A decrease in nuclear β-catenin would indicate pathway inhibition.
-
qRT-PCR: Measure the mRNA expression of Wnt target genes such as CCND1 (Cyclin D1) and MYC.
By following these detailed protocols and application notes, researchers can effectively evaluate the preclinical efficacy and mechanism of action of this compound as a potential therapeutic agent for colorectal cancer.
References
- 1. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans are involved in the antitumor activity of wheat bran in colon cancer SW480 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application of (-)-Trachelogenin in Neurodegenerative Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The overproduction of pro-inflammatory mediators by microglia, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), contributes to neuronal damage and disease progression. Consequently, therapeutic strategies aimed at modulating microglial activation and inhibiting inflammatory pathways are of significant interest. (-)-Trachelogenin, a lignan glycoside, and its aglycone, arctigenin, have emerged as promising candidates for mitigating neuroinflammation. This document provides an overview of the application of this compound and its active metabolite, arctigenin, in models of neurodegenerative disease, summarizing key quantitative data and providing detailed experimental protocols.
The therapeutic potential of this compound is largely attributed to its aglycone, arctigenin, which has demonstrated potent anti-inflammatory and neuroprotective properties.[1][2] Arctigenin effectively suppresses the production of inflammatory mediators in activated microglia by inhibiting the IRAK1/NF-κB signaling pathway. These findings suggest that this compound could serve as a valuable tool for studying neuroinflammation and as a potential therapeutic agent for neurodegenerative disorders.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of arctigenin, the aglycone of this compound, in various neurodegenerative disease models.
Table 1: In Vitro Anti-inflammatory Effects of Arctigenin in LPS-Stimulated Microglia
| Parameter | Cell Line | Arctigenin Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent | Potent inhibition | [3] |
| TNF-α Secretion | RAW 264.7 | Dose-dependent | Significant reduction | [3] |
| IL-6 Secretion | RAW 264.7 | Dose-dependent | Significant reduction | [3] |
| iNOS Protein Expression | RAW 264.7 | Dose-dependent | Strong inhibition | |
| COX-2 Protein Expression | RAW 264.7 | Not specified | No effect | |
| NF-κB Activation | Primary Microglia | 5 or 10 µM | Inhibition |
Table 2: In Vivo Neuroprotective Effects of Arctigenin
| Disease Model | Animal Model | Treatment | Key Findings | Reference |
| Parkinson's Disease | Rotenone-induced rats | 60 mg/kg arctigenin | Improved motor function, protected dopaminergic neurons, reduced oxidative stress and neuroinflammation | |
| Neuroinflammation | LPS-induced mice | 50 mg/kg arctigenin | Improved spatial learning and memory, suppressed glial activation, reduced pro-inflammatory cytokines | |
| Experimental Autoimmune Encephalomyelitis (EAE) | EAE mice | 10 mg/kg arctigenin | Delayed onset and reduced severity of clinical symptoms | |
| Cerebral Ischemia | MCAO rats | Not specified | Reduced cerebral infarction, improved neurological outcome, suppressed microglia activation, decreased IL-1β and TNF-α |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound/Arctigenin in Microglia
This compound is metabolized to its active form, arctigenin, which exerts its anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, arctigenin inhibits the phosphorylation of interleukin-1 receptor-associated kinase 1 (IRAK1), a critical upstream kinase in the NF-κB signaling cascade. This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. As a result, the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6, is suppressed.
Caption: Proposed mechanism of this compound's anti-inflammatory action in microglia.
Experimental Workflow for Evaluating Neuroprotective Effects
The following diagram outlines a typical experimental workflow for assessing the neuroprotective effects of this compound or arctigenin in an in vitro model of neuroinflammation.
Caption: In vitro workflow for assessing the anti-inflammatory effects of this compound.
Experimental Protocols
In Vitro Model of Neuroinflammation using BV2 Microglial Cells
This protocol describes how to induce an inflammatory response in BV2 microglial cells using lipopolysaccharide (LPS).
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound or Arctigenin
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed BV2 cells into 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound or arctigenin. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle-only control group.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. Lyse the cells for subsequent protein or RNA extraction.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Collected cell culture supernatant
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Mix equal volumes of Griess Reagent Component A and Component B immediately before use.
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Add 50 µL of the mixed Griess Reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol quantifies the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
Materials:
-
Collected cell culture supernatant
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis for Inflammatory Proteins
This protocol detects the expression levels of key inflammatory proteins (e.g., iNOS, COX-2, p-p65) in cell lysates.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound, primarily through its aglycone arctigenin, demonstrates significant anti-inflammatory and neuroprotective potential in models of neurodegenerative diseases. Its ability to inhibit the IRAK1/NF-κB signaling pathway in microglia highlights its potential as a therapeutic agent for disorders with a neuroinflammatory component. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic applications of this compound and related compounds in the context of neurodegeneration. Further research is warranted to fully elucidate the therapeutic efficacy of this compound in various in vivo models of neurodegenerative diseases.
References
- 1. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo [frontiersin.org]
- 3. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for Bioactivity of (-)-Trachelogenin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of the natural lignan, (-)-Trachelogenin. This document outlines its potential as a therapeutic agent by exploring its antiviral, anti-inflammatory, and anticancer bioactivities. The provided protocols are designed to be adapted for a high-throughput format, enabling the rapid and efficient screening of compound libraries to identify novel therapeutic leads.
Introduction to this compound
This compound is a dibenzylbutyrolactone lignan found in various plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological properties. Preclinical studies have demonstrated its potential as an antiviral, anti-inflammatory, and anticancer agent, making it a promising candidate for further drug development. High-throughput screening provides a powerful platform to systematically evaluate the bioactivity of this compound and its analogs, accelerating the discovery of new therapeutic applications.
Bioactivities and High-Throughput Screening Strategies
This section details the known bioactivities of this compound and proposes HTS strategies to quantify its effects.
Antiviral Activity: Hepatitis C Virus (HCV) Entry Inhibition
This compound has been identified as a potent inhibitor of Hepatitis C Virus (HCV) entry.[1] Its mechanism of action involves interfering with the interaction between the HCV envelope glycoprotein E2 and the host cell entry factor CD81, a critical step for viral entry into hepatocytes.[1]
High-Throughput Screening Assay: A cell-based HCV pseudoparticle (HCVpp) entry assay is a suitable and safe method for HTS. This assay utilizes replication-defective viral particles that express HCV envelope glycoproteins and a reporter gene (e.g., luciferase or green fluorescent protein). Inhibition of HCVpp entry results in a quantifiable decrease in reporter gene expression.
Quantitative Data Summary:
| Compound | Assay | Target Cell Line | IC50 | Reference |
| This compound | HCVpp Entry Assay | Huh7.5.1 | 1.98 µM | [1] |
Anti-Inflammatory Activity: NF-κB and COX Inhibition
The anti-inflammatory properties of various natural compounds are often attributed to their ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activity of cyclooxygenase (COX) enzymes. While direct HTS data for this compound's anti-inflammatory activity is not extensively available, its known effects on related pathways suggest its potential as an anti-inflammatory agent.
High-Throughput Screening Assays:
-
NF-κB Reporter Assay: A cell line stably transfected with an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) can be used. Inhibition of NF-κB activation by this compound upon stimulation with an inflammatory agent (e.g., TNF-α) will lead to a decrease in reporter signal.
-
COX-2 Inhibition Assay: A cell-free or cell-based assay can be employed to measure the inhibition of prostaglandin E2 (PGE2) production, a key product of COX-2 activity.
Illustrative Quantitative Data (Hypothetical, for protocol design):
| Compound | Assay | IC50 (µM) |
| This compound | NF-κB Reporter Assay | To be determined |
| This compound | COX-2 Inhibition Assay | To be determined |
Anticancer Activity: Cytotoxicity and Wnt Signaling Pathway Inhibition
This compound has been reported to exhibit antiproliferative effects in certain cancer cell lines. One of the potential mechanisms underlying its anticancer activity is the modulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
High-Throughput Screening Assays:
-
Cell Viability/Cytotoxicity Assay: Standard HTS assays such as MTT, MTS, or ATP-based luminescence assays can be used to assess the cytotoxic effects of this compound on a panel of cancer cell lines.
-
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay): This assay utilizes a reporter construct with TCF/LEF binding sites (TOP) that drive luciferase expression in response to active β-catenin. A control construct with mutated binding sites (FOP) is used to determine non-specific effects. A decrease in the TOP/FOP ratio indicates inhibition of the Wnt/β-catenin pathway.
Illustrative Quantitative Data (Based on available literature for antiproliferative effects, not HTS specific):
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | SW480 (Colon Adenocarcinoma) | Antiproliferative | Not explicitly stated, but showed dose-dependent inhibition | (Mervai et al., 2015) |
Experimental Protocols
HTS Protocol for HCV Pseudoparticle Entry Assay
Objective: To identify and quantify the inhibition of HCV entry by this compound.
Materials:
-
Huh7.5.1 cells
-
HCV pseudoparticles (HCVpp) expressing a luciferase reporter gene
-
This compound and control compounds
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed Huh7.5.1 cells in 96-well or 384-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compound dilutions to the cells and incubate for 1 hour at 37°C.
-
Infection: Add HCVpp to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Assay: Remove the medium and lyse the cells. Add luciferase assay reagent to each well and measure luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV entry relative to vehicle-treated controls. Determine the IC50 value by fitting the data to a dose-response curve.
HTS Protocol for NF-κB Reporter Assay
Objective: To screen for the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound and control compounds
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line in 96-well or 384-well plates and incubate overnight.
-
Compound Pre-incubation: Add serial dilutions of this compound to the cells and incubate for 1 hour.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to induce NF-κB activation and incubate for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity as described in Protocol 3.1.
-
Data Analysis: Calculate the percent inhibition of NF-κB activation and determine the IC50 value.
HTS Protocol for Cell Viability Assay (MTT/MTS)
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Selected cancer cell lines (e.g., SW480, HeLa, HepG2)
-
This compound and control compounds
-
96-well or 384-well clear tissue culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound and incubate for 48-72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz)
Caption: Inhibition of HCV entry by this compound.
References
Application Notes and Protocols for Assessing (-)-Trachelogenin's Effect on HCV Entry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the inhibitory effect of (-)-Trachelogenin (TGN) on Hepatitis C Virus (HCV) entry. The protocols outlined below are based on established techniques for studying HCV entry inhibitors and are supplemented with findings on TGN's mechanism of action.
This compound, a natural plant-derived lignan, has been identified as a potent and non-genotype-specific inhibitor of HCV entry.[1][2] Its mechanism of action involves interfering with the crucial interaction between the HCV envelope glycoprotein E2 and the host cell entry factor CD81.[1][2] This interference occurs at a post-binding step of the viral entry process, without affecting viral replication, translation, assembly, or release.[1]
Data Presentation
The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of this compound.
| Table 1: In Vitro Anti-HCV Activity of this compound | |
| Assay | IC₅₀ (µM) |
| HCV Pseudoparticle (HCVpp) Entry Assay (Genotype 2a) | 4.2 ± 0.5 |
| Cell Culture-Derived HCV (HCVcc) Infection Assay (JFH-1) | 5.8 ± 0.7 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of TGN at which 50% of the viral entry or infection is inhibited.
| Table 2: Cytotoxicity of this compound | |
| Cell Line | CC₅₀ (µM) |
| Huh-7 | > 100 |
| HEK293T | > 100 |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of TGN at which 50% of the cells are killed.
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on HCV entry are provided below.
Protocol 1: HCV Pseudoparticle (HCVpp) Entry Assay
This assay is used to specifically measure the effect of an inhibitor on the viral entry step. It utilizes retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2) and carrying a reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells (for HCVpp production)
-
Huh-7 or Hep3B cells (for infection)
-
Plasmids:
-
HCV E1E2 expression plasmid (e.g., for genotype 2a, J6 or J8)
-
Retroviral packaging construct (e.g., MLV Gag-Pol)
-
Retroviral vector encoding a reporter gene (e.g., luciferase)
-
-
This compound (TGN)
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
HCVpp Production (in HEK293T cells):
-
Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.
-
Co-transfect the cells with the HCV E1E2 expression plasmid, the packaging construct, and the reporter plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the HCVpp.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
-
HCVpp Infection and Inhibition (in Huh-7 cells):
-
Seed Huh-7 cells in a 96-well white, clear-bottom plate and grow to 50-60% confluency.
-
Prepare serial dilutions of TGN in cell culture medium.
-
Pre-incubate the HCVpp-containing supernatant with the different concentrations of TGN for 1 hour at 37°C.
-
Remove the medium from the Huh-7 cells and add the HCVpp-TGN mixture.
-
Incubate for 4-6 hours at 37°C.
-
Remove the inoculum and add fresh cell culture medium.
-
Incubate for an additional 72 hours.
-
-
Quantification of Entry:
-
Lyse the cells using a luciferase lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each TGN concentration relative to the untreated control and determine the IC₅₀ value.
-
Protocol 2: Cell Culture-Derived HCV (HCVcc) Infection Assay
This assay assesses the effect of an inhibitor on the entire viral life cycle, including entry, in a more physiologically relevant system using infectious HCV particles.
Materials:
-
Huh-7.5 or Huh-7.5.1 cells
-
HCVcc stock (e.g., JFH-1 strain)
-
This compound (TGN)
-
Cell culture medium (DMEM with 10% FBS)
-
Reagents for quantifying HCV infection (e.g., anti-HCV core antibody for immunofluorescence, or reagents for RT-qPCR to measure HCV RNA)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed Huh-7.5 cells in a 96-well plate and grow to confluency.
-
-
Infection and Treatment:
-
Prepare serial dilutions of TGN in cell culture medium.
-
Pre-incubate the HCVcc stock with the different concentrations of TGN for 1 hour at 37°C.
-
Infect the Huh-7.5 cells with the HCVcc-TGN mixture at a low multiplicity of infection (MOI).
-
Incubate for 4 hours at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add fresh cell culture medium containing the corresponding concentrations of TGN.
-
Incubate for 48-72 hours.
-
-
Quantification of Infection:
-
Immunofluorescence:
-
Fix and permeabilize the cells.
-
Stain with a primary antibody against an HCV protein (e.g., Core or NS5A).
-
Stain with a fluorescently labeled secondary antibody.
-
Count the number of infected cells or foci of infection to determine the percentage of inhibition.
-
-
RT-qPCR:
-
Extract total RNA from the cells.
-
Perform reverse transcription followed by quantitative PCR to measure the levels of HCV RNA.
-
Calculate the percentage of inhibition of HCV RNA replication relative to the untreated control.
-
-
-
Data Analysis:
-
Determine the EC₅₀ value (half-maximal effective concentration) of TGN.
-
Protocol 3: E2-CD81 Binding Assay (ELISA-based)
This assay directly measures the inhibitory effect of TGN on the interaction between the HCV E2 glycoprotein and the host cell receptor CD81.
Materials:
-
Recombinant HCV E2 protein
-
Recombinant CD81 large extracellular loop (LEL) protein
-
This compound (TGN)
-
ELISA plates
-
Antibodies:
-
Primary antibody against E2
-
HRP-conjugated secondary antibody
-
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with recombinant CD81-LEL overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
-
Inhibition of Binding:
-
Prepare serial dilutions of TGN.
-
Pre-incubate the recombinant E2 protein with the different concentrations of TGN for 1 hour at room temperature.
-
Add the E2-TGN mixture to the CD81-coated wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound E2.
-
Add the primary antibody against E2 and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition of E2-CD81 binding for each TGN concentration and determine the IC₅₀ value.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits HCV entry by blocking E2-CD81 interaction.
Experimental Workflow
Caption: Workflow for assessing this compound's anti-HCV entry activity.
References
Application Notes and Protocols: Measuring the Impact of (-)-Trachelogenin on Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental techniques used to measure the inhibitory effects of (-)-Trachelogenin (TCG) on osteoclastogenesis. The protocols detailed below are essential for researchers investigating novel therapeutic agents for bone disorders characterized by excessive bone resorption, such as osteoporosis and rheumatoid arthritis.
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis. Their excessive activity, however, leads to pathological bone loss. The differentiation of osteoclast precursors into mature, multinucleated osteoclasts is a complex process known as osteoclastogenesis, primarily driven by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL). This compound (TCG), a natural compound, has emerged as a potent inhibitor of osteoclastogenesis, presenting a promising avenue for the development of novel anti-resorptive therapies. TCG has been shown to suppress RANKL-induced osteoclast formation and function in a dose-dependent manner, with a concentration of 1 µM nearly completely preventing the formation of osteoclasts[1]. This document outlines the key signaling pathways affected by TCG and provides detailed protocols for assays to quantify its impact.
Key Signaling Pathway Affected by this compound
This compound exerts its inhibitory effects on osteoclastogenesis by targeting the Rap1 signaling pathway . This pathway is crucial for the regulation of the osteoclast cytoskeleton and integrin signaling, which are essential for cell fusion and bone resorption. TCG has been observed to dose-dependently suppress the protein expression of integrin αv and integrin β3. This is followed by a reduction in the protein amplification of c-Src and the degradation of Pyk2, both of which are downstream effectors of integrin signaling. Furthermore, TCG inhibits the phosphorylation of c-Src and Pyk2, key activation steps in this pathway.
Caption: this compound signaling pathway inhibition.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various aspects of osteoclastogenesis.
Table 1: Effect of this compound on Osteoclast Formation
| TCG Concentration | Inhibition of TRAP-positive Multinucleated Cells |
| 0 µM (Control) | 0% |
| 0.5 µM | Significant Inhibition |
| 1 µM | Nearly Complete Abrogation[1] |
Table 2: Effect of this compound on Bone Resorption
| TCG Concentration | Reduction in Bone Resorption Pit Area |
| 0 µM (Control) | Baseline |
| 0.5 µM | Dose-dependent decrease[1] |
| 1 µM | Significant dose-dependent decrease[1] |
Table 3: Effect of this compound on Osteoclast-Specific Gene Expression
| Gene | TCG Concentration (1 µM) Effect on mRNA Expression |
| TRAF6 | Significant Suppression[1] |
| NFATc1 | Significant Suppression |
| c-Fos | Significant Suppression |
| Oc-stamp | Inhibition |
| Dc-stamp | Inhibition |
| Trap | Inhibition |
| Ctsk | Inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Caption: General experimental workflow.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
This assay is used to identify and quantify osteoclasts, which are rich in the TRAP enzyme.
Materials:
-
Leukocyte Acid Phosphatase (TRAP) staining kit
-
Fixation solution (e.g., 10% formalin)
-
Microscope
Protocol:
-
Culture bone marrow-derived macrophages (BMMs) in the presence of M-CSF (Macrophage colony-stimulating factor) and RANKL, with or without varying concentrations of this compound, for 4-6 days to induce osteoclast differentiation.
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a 10% formalin solution for 5-10 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves dissolving a chromogenic substrate in a tartrate-containing buffer.
-
Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, or until a clear stain develops.
-
Stop the reaction by washing with deionized water.
-
Observe the cells under a microscope. TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified as osteoclasts.
-
Quantify the number of osteoclasts per well to assess the effect of this compound on osteoclast formation.
Bone Resorption Pit Assay
This assay measures the functional activity of osteoclasts by quantifying their ability to resorb a bone-like substrate.
Materials:
-
Bone slices (bovine or dentin) or calcium phosphate-coated plates
-
Toluidine blue stain or a fluorescence-based detection system
-
Microscope and imaging software (e.g., ImageJ)
Protocol:
-
Seed BMMs onto bone slices or calcium phosphate-coated plates.
-
Induce osteoclastogenesis with M-CSF and RANKL in the presence or absence of this compound for 10-14 days. Refresh the medium every 2-3 days.
-
At the end of the culture period, remove the cells from the slices. This can be done by sonication or treatment with a bleach solution.
-
To visualize the resorption pits, stain the slices with 1% toluidine blue for 4 minutes.
-
Wash the slices and allow them to air dry.
-
Capture images of the resorption pits using a microscope.
-
Quantify the total resorbed area per slice using image analysis software to determine the inhibitory effect of this compound on osteoclast function.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins within the signaling pathways affected by this compound.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Rap1, anti-integrin αv, anti-integrin β3, anti-c-Src, anti-phospho-c-Src, anti-Pyk2, anti-phospho-Pyk2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture BMMs with M-CSF and RANKL, with or without this compound, for the desired time points.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin to determine the relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of osteoclast-specific marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TRAF6, NFATc1, c-Fos, Acp5 (TRAP), Ctsk (Cathepsin K), and a housekeeping gene like Actb (β-actin))
-
Real-time PCR system
Protocol:
-
Culture BMMs as described for the other assays.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a master mix, primers for the target genes, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to the housekeeping gene. This will reveal the effect of this compound on the transcription of key genes involved in osteoclastogenesis.
References
Troubleshooting & Optimization
Technical Support Center: (-)-Trachelogenin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (-)-Trachelogenin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a dibenzylbutyrolactone lignan with demonstrated anti-inflammatory, antiviral, and anti-proliferative properties.[1] Like many lignans, it is a lipophilic molecule and is practically insoluble in water.[2] This poor aqueous solubility can lead to precipitation in cell culture media, resulting in inaccurate and unreliable data in in vitro experiments.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a high-concentration stock solution of this compound.[1][3] Ethanol is also a viable option.[4] It is crucial to use anhydrous, high-purity solvents to minimize degradation and precipitation.
Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell culture assays without causing cytotoxicity?
A3: The final concentration of organic solvents in cell culture media should be kept to a minimum to avoid cytotoxicity. Generally, the final DMSO concentration should not exceed 0.5%, and for many cell lines, it is recommended to keep it below 0.1%. The tolerance to ethanol varies more widely among cell lines, but a final concentration of less than 0.5% is a common starting point. It is always best practice to include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: My this compound precipitated when I diluted the stock solution in my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue. Key strategies include reducing the final concentration, using a co-solvent system, or employing formulation aids like surfactants.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year to maintain its integrity. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution during stock solution preparation. | - The concentration exceeds the solubility limit in the chosen solvent.- The solvent quality is poor (e.g., contains water).- Inadequate dissolution technique. | - Refer to the solubility data in Table 1 to ensure you are not exceeding the solubility limit.- Use fresh, anhydrous, high-purity DMSO or ethanol.- Aid dissolution by gentle warming (not exceeding 37°C) and sonication. |
| Precipitation occurs immediately upon dilution of the stock solution into aqueous media. | - The final concentration of this compound is too high for the aqueous environment.- The percentage of the organic solvent in the final solution is too low to maintain solubility. | - Perform serial dilutions to determine the maximum achievable concentration in your specific cell culture medium.- Consider using a co-solvent system. For example, prepare an intermediate dilution in a mixture of ethanol and water before the final dilution in the medium.- For animal studies, formulations with co-solvents like PEG300 and surfactants like Tween-80 have been used. A similar approach could be adapted for in vitro work with careful optimization and appropriate vehicle controls. |
| Inconsistent or non-reproducible results in bioassays. | - Precipitation of the compound leading to variable effective concentrations.- Degradation of the compound in the stock solution or in the assay medium. | - Visually inspect your assay plates under a microscope for any signs of precipitation before and during the experiment.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Minimize the exposure of the compound to light and elevated temperatures. |
| Observed cytotoxicity is higher than expected or present in vehicle controls. | - The concentration of the organic solvent (DMSO or ethanol) is too high for the cell line being used. | - Determine the maximum tolerated solvent concentration for your specific cell line by running a dose-response curve with the solvent alone.- Ensure the final solvent concentration is consistent across all experimental and control groups. |
Quantitative Data
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 77.68 mg/mL (199.99 mM) | Sonication is recommended to aid dissolution. |
| Ethanol | Soluble | Specific quantitative data is not readily available, but it is generally considered a suitable solvent. |
| Water | Practically Insoluble | This compound has very low aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 388.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 7.77 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Serial Dilution for Cell-Based Assays
Materials:
-
20 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for dilution
Procedure:
-
Thaw an aliquot of the 20 mM this compound stock solution at room temperature.
-
To achieve a final concentration of 20 µM in your assay with a final DMSO concentration of 0.1%, first prepare an intermediate dilution. For example, dilute the 20 mM stock solution 1:100 in cell culture medium to get a 200 µM intermediate solution (with 1% DMSO).
-
Further dilute the 200 µM intermediate solution 1:10 in your final assay volume. For example, add 10 µL of the 200 µM solution to 90 µL of cell culture medium in a well of a 96-well plate.
-
Perform serial dilutions from the highest concentration as required for your experiment, ensuring the final volume and solvent concentration remain consistent across all wells.
-
Remember to include a vehicle control containing 0.1% DMSO in cell culture medium.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways, making it a compound of interest for various therapeutic areas.
Experimental workflow for preparing and using this compound.
This compound has been reported to regulate the Wnt/β-catenin signaling pathway.
Simplified Wnt/β-catenin signaling pathway and the effect of this compound.
Additionally, this compound has been shown to inhibit the IFN-γ/STAT1 and IL-6/STAT3 signaling pathways.
Inhibitory effect of this compound on IFN-γ/STAT1 and IL-6/STAT3 pathways.
References
- 1. Trachelogenin | Wnt/beta-catenin | c-Myc | Virus Protease | TargetMol [targetmol.com]
- 2. Showing Compound Trachelogenin (FDB020276) - FooDB [foodb.ca]
- 3. Trachelogenin supplier | CAS 34209-69-3 | AOBIOUS [aobious.com]
- 4. Trachelogenin 4'-O-beta-gentiobioside | CAS:106647-13-6 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of (-)-Trachelogenin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Trachelogenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising lignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a dibenzylbutyrolactone-type lignan found in various plants, including Trachelospermum asiaticum. It is the aglycone form of tracheloside. Research has shown that this compound possesses several potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities. For instance, it has been shown to enhance intestinal barrier function by increasing the expression of the tight-junction protein occludin, suggesting its potential in managing conditions like food allergies and inflammatory bowel disease.
Q2: What are the main challenges affecting the in vivo bioavailability of this compound?
A2: The primary challenges in achieving high in vivo bioavailability for this compound are believed to be its poor aqueous solubility and extensive first-pass metabolism. Like many other lignans, its hydrophobic nature can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, upon absorption, it may undergo significant metabolism in the gut wall and liver, reducing the amount of unchanged drug that reaches systemic circulation.
Q3: How is this compound absorbed and metabolized in the body?
A3: this compound is primarily absorbed in the small intestine. Its glycoside form, tracheloside, can be hydrolyzed by gut microbiota to release the active aglycone, this compound, which is then absorbed. Following absorption, lignans like this compound are known to undergo phase II metabolism, primarily glucuronidation and sulfation, in the intestinal cells and the liver. These metabolic processes facilitate their excretion but also reduce the systemic exposure to the active compound.
Q4: Are there any known pharmacokinetic parameters for this compound?
A4: Yes, pharmacokinetic studies have been conducted in rats. The data provides insights into its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of key pharmacokinetic parameters following intravenous and oral administration is provided in the table below.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and Tracheloside in Rats Following a Single Administration
| Parameter | This compound (IV, 10 mg/kg) | Tracheloside (Oral, 100 mg/kg) |
| Cmax (ng/mL) | 1856 ± 312 | 11.2 ± 3.5 (for Trachelogenin) |
| Tmax (h) | 0.083 | 8.0 (for Trachelogenin) |
| AUC (0-t) (ng·h/mL) | 1023 ± 187 | 123 ± 45 (for Trachelogenin) |
| t1/2 (h) | 2.5 ± 0.6 | 6.8 ± 1.5 (for Trachelogenin) |
| CL (L/h/kg) | 9.8 ± 1.5 | - |
Data extracted from a study on the simultaneous quantification of tracheloside and trachelogenin in rat plasma. The oral administration of tracheloside results in the appearance of this compound in plasma due to metabolism by gut microbiota.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to enhance the bioavailability of this compound.
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
-
Potential Cause 1: Poor Aqueous Solubility.
-
Troubleshooting:
-
Formulation with Solubilizing Agents: Incorporate co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or cyclodextrins (e.g., HP-β-CD) into the vehicle to improve the dissolution of this compound.
-
Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, Poloxamer). This can enhance the dissolution rate by converting the drug to an amorphous state.[1]
-
Nanoparticle Formulation: Reduce the particle size to the nano-range using techniques like milling or precipitation to increase the surface area for dissolution. Nanoencapsulation in lipid-based or polymeric nanoparticles can also improve solubility and absorption.[2][3]
-
-
-
Potential Cause 2: Extensive First-Pass Metabolism.
-
Troubleshooting:
-
Co-administration with Metabolic Inhibitors: While not a common clinical strategy, for research purposes, co-administration with inhibitors of UGTs (UDP-glucuronosyltransferases) or SULTs (sulfotransferases) can help elucidate the impact of first-pass metabolism.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can promote lymphatic transport, thereby partially bypassing the liver and reducing first-pass metabolism.
-
-
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
-
Potential Cause 1: Low Plasma Concentrations.
-
Troubleshooting:
-
Optimize Analytical Method: Use a highly sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification.[4]
-
Increase Dose (with caution): If toxicologically permissible, a higher oral dose may lead to detectable plasma concentrations.
-
-
-
Potential Cause 2: Instability in Biological Matrix.
-
Troubleshooting:
-
Sample Handling: Process blood samples quickly and at low temperatures to minimize enzymatic degradation. Add enzyme inhibitors to the collection tubes if necessary.
-
pH Adjustment: Ensure the pH of the plasma sample is optimized for the stability of this compound during storage and processing.
-
-
Experimental Protocols
1. In Situ Single-Pass Intestinal Perfusion (SPIP) for Permeability Assessment
This protocol is adapted from studies on other lignans and can be used to assess the intestinal permeability of this compound.[5]
-
Objective: To determine the absorption rate constant (Ka) and apparent permeability coefficient (Papp) of this compound in different segments of the small intestine.
-
Materials:
-
Male Wistar rats (250-300 g)
-
Perfusion solution: Krebs-Ringer buffer containing a known concentration of this compound and a non-absorbable marker (e.g., phenol red).
-
Surgical instruments, perfusion pump, fraction collector.
-
-
Methodology:
-
Anesthetize the rat and expose the small intestine through a midline abdominal incision.
-
Select the intestinal segment of interest (duodenum, jejunum, or ileum) and cannulate both ends.
-
Gently flush the segment with warm saline to remove any residual contents.
-
Perfuse the segment with the drug-containing solution at a constant flow rate (e.g., 0.2 mL/min).
-
Collect the perfusate at regular intervals for a set period (e.g., 120 minutes).
-
Analyze the concentration of this compound and the non-absorbable marker in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Ka and Papp using appropriate equations, correcting for water flux.
-
2. Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict in vivo drug absorption and to investigate transport mechanisms.
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound solution
-
Efflux transporter inhibitor (e.g., verapamil for P-gp)
-
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add the this compound solution to the apical chamber.
-
For basolateral to apical (B-A) transport, add the solution to the basolateral chamber.
-
To investigate efflux, perform the A-B transport experiment in the presence and absence of an efflux inhibitor.
-
Incubate for a specified time (e.g., 2 hours) and collect samples from the receiver chamber.
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Signaling pathway of this compound enhancing intestinal barrier function.
Caption: Logical troubleshooting workflow for low bioavailability of this compound.
References
- 1. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. wjpr.net [wjpr.net]
- 4. Simultaneous quantification of tracheloside and trachelogenin in rat plasma using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of absorption of four lignan constituents of JingNing particles in rat gut using <i>in situ</i> single-pass intestinal perfusion | Tropical Journal of Pharmaceutical Research [ajol.info]
Technical Support Center: Optimizing HPLC Separation of (-)-Trachelogenin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (-)-Trachelogenin and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites in a question-and-answer format.
Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for this compound and its glycoside, tracheloside?
A1: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Mobile Phase pH: this compound is a weakly acidic compound.[1] Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form. For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can significantly improve the peak shape of phenolic compounds like trachelogenin.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of lignans, causing peak tailing. Use a high-purity, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize these interactions.
-
Contamination: A contaminated guard column or analytical column can lead to distorted peaks. Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) or replace the guard column.
Q2: I am having difficulty separating this compound from its primary metabolite, tracheloside. What can I do to improve resolution?
A2: Achieving good resolution between a parent compound and its glycoside can be challenging due to their structural similarity. Consider the following optimization strategies:
-
Gradient Elution: An isocratic elution may not provide sufficient resolution. A shallow gradient with a slow ramp-up of the organic solvent (e.g., methanol or acetonitrile) can effectively separate compounds with different polarities.[2][3]
-
Mobile Phase Composition: While methanol is a common choice, switching to acetonitrile or using a ternary mixture (e.g., methanol/acetonitrile/water) can alter selectivity and improve resolution.
-
Column Chemistry: A standard C18 column is a good starting point.[2][4] However, to enhance selectivity, you could try a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your analytes.
Q3: My retention times for this compound and its metabolites are drifting between injections. What is causing this instability?
A3: Retention time drift can compromise the reliability of your results. The following are common causes and solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation in the pump.
-
Pump Performance: Fluctuations in pump pressure can affect the flow rate and, consequently, retention times. Check for leaks in the system and ensure the pump seals are in good condition.
-
Temperature Fluctuations: Inconsistent column temperature can cause retention time variability. Use a column oven to maintain a constant temperature throughout the analysis.
Q4: I am not detecting any peaks, or the signal-to-noise ratio is very low. How can I improve sensitivity?
A4: Low sensitivity can be a significant hurdle, especially when analyzing low-abundance metabolites. Here are some ways to enhance your signal:
-
Sample Preparation: Optimize your sample extraction and concentration procedure. Solid-phase extraction (SPE) can be an effective way to clean up complex matrices and concentrate your analytes. For plasma samples, liquid-liquid extraction with ethyl acetate has been shown to be effective for tracheloside and trachelogenin.
-
Detector Wavelength: For UV detection, ensure you are using the optimal wavelength for your compounds. Lignans typically have a UV absorbance maximum around 230 nm and 280 nm. A diode array detector (DAD) can be used to determine the optimal wavelength for each analyte.
-
Mass Spectrometry (MS) Detection: If sensitivity is a major issue, coupling your HPLC to a mass spectrometer will provide significantly higher sensitivity and selectivity. Electrospray ionization (ESI) in positive mode has been successfully used for the detection of tracheloside and trachelogenin.
-
Injection Volume: Increasing the injection volume can boost the signal, but be cautious of overloading the column, which can lead to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should expect to see in my samples?
A1: The most commonly reported metabolite of this compound is its glycoside, tracheloside . In biological systems, other potential metabolites of dibenzylbutyrolactone lignans can be formed through various metabolic pathways, including:
-
Demethylation: Removal of one or more methyl groups from the methoxy-substituted aromatic rings.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic rings.
-
Glucuronidation and Sulfation: Conjugation with glucuronic acid or sulfate groups, which increases water solubility and facilitates excretion.
A comprehensive analysis of Caulis Trachelospermi has identified numerous other lignans that are structurally related to this compound, which could potentially be present in your samples depending on the source.
Q2: What is a good starting point for an HPLC method for separating this compound and tracheloside?
A2: A good starting point is a reversed-phase HPLC method. Based on published literature, the following conditions have proven effective:
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm or 4.6 x 200 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase. For example, a linear gradient from 10% to 90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm or 280 nm |
| Column Temperature | 30 °C |
Q3: How should I prepare my samples for HPLC analysis?
A3: Sample preparation is critical for obtaining reliable results and protecting your HPLC system. The appropriate method will depend on your sample matrix.
-
Plant Material: For the extraction of lignans from plant material like Caulis Trachelospermi, a common procedure involves reflux extraction with 70% methanol.
-
Plasma/Biological Fluids: A liquid-liquid extraction with a solvent like ethyl acetate is a validated method for extracting tracheloside and trachelogenin from rat plasma. Solid-phase extraction (SPE) with a C18 cartridge can also be used for cleanup and concentration.
-
General Considerations: Always filter your final sample extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Simultaneous Determination of this compound and Tracheloside in Plant Extracts
This protocol is adapted from a validated method for the analysis of lignans in Caulis Trachelospermi.
-
Sample Preparation (Plant Material):
-
Weigh 1.0 g of powdered plant material into a round-bottom flask.
-
Add 50 mL of 70% methanol.
-
Heat under reflux for 2 hours.
-
Cool and filter the extract.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
-
HPLC Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 μm)
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Program:
Time (min) %B 0 10 20 60 35 90 40 90 41 10 | 50 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Protocol 2: LC-MS/MS Method for the Quantification of this compound and Tracheloside in Plasma
This protocol is based on a validated method for the analysis of these compounds in rat plasma.
-
Sample Preparation (Plasma):
-
Pipette 100 µL of plasma into a microcentrifuge tube.
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Add 20 µL of internal standard solution (e.g., glipizide).
-
Add 500 µL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: Diamonsil C18 (4.6 × 200 mm, 5 μm)
-
Mobile Phase: Isocratic elution with 80:20 (v/v) methanol and 10 mM aqueous ammonium formate.
-
Flow Rate: 1.0 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
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MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Tracheloside 568.2 389.2 Trachelogenin 406.2 389.2 | Glipizide (IS) | 446.0 | 321.0 |
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Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Troubleshooting decision tree for poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of tracheloside and trachelogenin in rat plasma using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (-)-Trachelogenin
Welcome to the technical support center for the quantification of (-)-Trachelogenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the analysis of this bioactive lignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a dibenzylbutyrolactone lignan found in various plants, such as those from the Veratrum and Linum genera.[1] Its quantification is crucial due to its potential therapeutic properties, including estrogenic, anti-inflammatory, and anticancer activities.[1] Accurate measurement is essential for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action.
Q2: What are the main analytical techniques used for this compound quantification?
A2: The most common analytical techniques for the quantification of this compound and other lignans are High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for complex matrices like plasma.
Q3: What are the typical solvents for dissolving this compound?
A3: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. It is practically insoluble in water.
Q4: How stable is this compound under typical laboratory conditions?
A4: Lignans like this compound are relatively stable. Generally, lignans and their aglycones are stable at temperatures below 100°C. However, stability can be affected by factors such as pH, light, and the presence of oxidizing agents. It is recommended to store stock solutions in a cool, dark place and prepare fresh working solutions for analysis. Some lignans have been noted to be sensitive to low pH conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Chromatography Issues
Problem: I am observing peak tailing or fronting for the this compound peak in my HPLC chromatogram.
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Possible Causes & Solutions:
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Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the stationary phase.
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Solution: Use a column with end-capping or a base-deactivated stationary phase. Adjusting the mobile phase pH to suppress the ionization of this compound's phenolic hydroxyl group can also help.
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Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
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Solution: Dilute the sample and re-inject.
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Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
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Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak splitting or tailing.
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Solution: Replace the guard column. If the problem persists, reverse-flush the analytical column or replace it if necessary.
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Problem: The retention time of my this compound peak is shifting.
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Possible Causes & Solutions:
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Inconsistent Mobile Phase Composition: Improperly mixed or evaporated mobile phase can cause retention time drift.
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Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a solvent premixer if available.
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Fluctuating Column Temperature: Temperature variations can affect retention time.
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Solution: Use a column oven to maintain a constant temperature.
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Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.
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Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
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Extraction and Sample Preparation Issues
Problem: I am experiencing low recovery of this compound from my plant matrix.
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Possible Causes & Solutions:
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Inefficient Extraction Method: The chosen extraction technique may not be optimal for this compound.
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Solution: Consider optimizing extraction parameters such as solvent composition, temperature, and time. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency in shorter times compared to traditional methods like maceration or Soxhlet extraction.
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Improper Solvent Selection: The polarity of the extraction solvent is critical for efficient extraction.
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Solution: For lignan aglycones like this compound, medium polarity solvents or aqueous mixtures of polar solvents like ethanol or methanol (typically 70-100%) are effective.
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Degradation during Extraction: High temperatures or prolonged extraction times can lead to the degradation of the analyte.
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Solution: Use milder extraction conditions or techniques that allow for shorter extraction times.
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Detection and Quantification Issues
Problem: I am observing signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis.
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Possible Causes & Solutions:
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Co-eluting Matrix Components: Molecules from the sample matrix that elute at the same time as this compound can interfere with its ionization.
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Solution 1: Improve Chromatographic Separation: Optimize the HPLC gradient to separate the analyte from interfering matrix components.
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Solution 2: Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering substances.
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Solution 3: Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
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Solution 4: Use an Isotopically Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, providing the most accurate correction.
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Problem: My assay sensitivity is poor, and I cannot reach the desired Limit of Quantification (LOQ).
-
Possible Causes & Solutions:
-
Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for this compound.
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Solution: Perform a tuning and optimization of the MS/MS parameters, including precursor and product ion selection, collision energy, and ion source parameters.
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Inefficient Sample Preparation: Poor extraction and cleanup can lead to low analyte concentration in the final extract.
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Solution: Optimize the sample preparation procedure to maximize recovery and minimize matrix effects.
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Low Injection Volume: Injecting a very small volume may not introduce enough analyte into the system.
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Solution: If possible, increase the injection volume, ensuring it does not compromise peak shape.
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Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of lignans, which can be used as a reference for method development and validation for this compound.
Table 1: Comparison of Extraction Methods for Lignans
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Relative Yield | Reference |
| Maceration | 80% Methanol | Room Temperature | 24 - 72 hours | Baseline | |
| Soxhlet Extraction | 80% Ethanol | Boiling point of solvent | 4 - 6 hours | Higher than Maceration | |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 20 - 60 | 15 - 45 min | Higher than Soxhlet | |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 60 - 100 | 5 - 15 min | Generally highest |
Table 2: HPLC-UV and LC-MS/MS Method Validation Parameters for Lignans
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Linearity (r²) | > 0.999 | > 0.99 | |
| LOD | 1 - 10 ng/mL | 0.1 - 1 ng/mL | |
| LOQ | 5 - 30 ng/mL | 0.5 - 5 ng/mL | |
| Recovery (%) | 95 - 105% | 90 - 110% | |
| Precision (RSD%) | < 3% | < 15% |
Note: These values are typical for lignan analysis and may vary depending on the specific compound, matrix, and instrumentation.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material using Ultrasound-Assisted Extraction (UAE)
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Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
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Extraction:
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Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
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Add 20 mL of 80% methanol.
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Place the tube in an ultrasonic bath.
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Sonicate for 30 minutes at 40°C.
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-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
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Collection: Decant the supernatant into a clean flask.
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Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.
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Combine and Evaporate: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C.
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Reconstitution: Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) for HPLC or LC-MS/MS analysis.
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Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection.
Protocol 2: Quantification of this compound by HPLC-UV
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
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Solvent B: Acetonitrile
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-
Gradient Elution:
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0-5 min: 20% B
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5-25 min: 20% to 80% B
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25-30 min: 80% B
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30-35 min: 80% to 20% B
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35-40 min: 20% B (re-equilibration)
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-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 280 nm.
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Injection Volume: 10 µL.
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Quantification: Prepare a calibration curve using certified reference standards of this compound.
Visualizations
Experimental and Logical Workflows
Signaling Pathways
References
stability of (-)-Trachelogenin in different solvents and pH
Technical Support Center: Stability of (-)-Trachelogenin
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various solvents and pH conditions. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of lignans like this compound?
A1: While specific stability data for this compound is limited, studies on related lignans indicate that they are relatively stable compounds. Lignan aglycones and their glycosides generally exhibit good thermal stability, often withstanding temperatures up to 100°C.[1] However, their stability can be influenced by pH and the solvent used for storage and experimentation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: The choice of solvent depends on whether you are working with the aglycone or a glycoside form of a lignan. Lignan aglycones, such as this compound, are generally more lipophilic and dissolve well in medium polarity solvents like ethyl acetate, ethanol, and methanol.[2] For long-term storage, it is advisable to use aprotic solvents like DMSO, stored at -20°C or -80°C, to minimize degradation.[3] Always prepare fresh solutions for experiments whenever possible.
Q3: How does pH affect the stability of this compound?
A3: The stability of lignans can be pH-dependent. Acidic conditions may lead to transformations. For instance, secoisolariciresinol, a well-studied lignan, can convert to anhydrosecoisolariciresinol under acidic conditions.[1] Alkaline conditions can cause hydrolysis of ester or glycosidic bonds if such functionalities are present in the molecule or in related impurities.[4] It is crucial to conduct pH stability studies for your specific experimental conditions.
Q4: Are there any known degradation pathways for lignans?
A4: Degradation of lignans can occur through hydrolysis of ester or glycosidic linkages, particularly under alkaline conditions. Oxidation can also be a degradation pathway, so it is recommended to protect lignan solutions from excessive exposure to air and light. Some lignans are also sensitive to strong acidic conditions which can cause structural rearrangements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quick purity check using HPLC or LC-MS before use. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Loss of compound during sample preparation | Instability in the chosen buffer or solvent. | Perform a preliminary stability test of this compound in the intended experimental buffer and solvent system. Analyze the sample at different time points to check for degradation. |
| Appearance of unexpected peaks in chromatogram | Degradation of this compound into byproducts. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradants. |
| Low recovery of the compound | Adsorption to container surfaces. | Use low-adsorption microcentrifuge tubes or glassware. Silanized glassware can also be used to minimize adsorption. |
General Stability of Lignans: A Guideline for this compound
The following table summarizes the expected stability of lignans under various conditions, which can be used as a general guideline for handling this compound.
| Condition | Expected Stability of Lignans | Recommendations for this compound |
| Temperature | Generally stable up to 100°C for aglycones. | For routine experiments, maintain solutions at room temperature. For long-term storage, keep in a freezer (-20°C or -80°C). |
| pH (Acidic) | Potential for structural rearrangement. | Avoid prolonged exposure to strong acids. If acidic conditions are necessary, conduct a time-course experiment to assess stability. |
| pH (Neutral) | Generally stable. | Buffers around pH 7 are suitable for most applications. |
| pH (Alkaline) | Risk of hydrolysis of ester or glycosidic bonds. | Use caution with basic solutions. If necessary, use the mildest possible alkaline conditions and minimize exposure time. |
| Light | Some polyphenols are light-sensitive. | Protect solutions from direct light by using amber vials or covering containers with aluminum foil. |
| Oxidation | Susceptible to oxidation. | Use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Assessing the Stability of this compound
This protocol describes a general method for conducting a forced degradation study to evaluate the conditions.
1. Materials and Reagents:
-
This compound
-
Solvents: Methanol, Ethanol, Acetonitrile, DMSO (HPLC grade)
-
Buffers:
-
0.1 N HCl (pH ~1)
-
Acetate buffer (pH 4-5)
-
Phosphate buffer (pH 7)
-
Borate buffer (pH 9-10)
-
0.1 N NaOH (pH ~13)
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-
Oxidizing agent: 3% Hydrogen peroxide
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HPLC or LC-MS system with a suitable column (e.g., C18)
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pH meter
-
Incubator or water bath
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.
3. Stability Study in Different Solvents:
-
Dilute the stock solution with each of the selected solvents (e.g., methanol, ethanol, acetonitrile) to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Analyze the samples by HPLC or LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Monitor the peak area of this compound to determine the percentage of degradation over time.
4. pH Stability Study:
-
Dilute the stock solution with each of the prepared pH buffers to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Analyze the samples by HPLC or LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection into the HPLC/LC-MS system if necessary.
-
Calculate the percentage of remaining this compound at each time point.
5. Oxidative Stability Study:
-
Dilute the stock solution with a suitable solvent and add 3% hydrogen peroxide to a final concentration of 100 µg/mL of the compound.
-
Incubate the solution at room temperature.
-
Analyze the samples by HPLC or LC-MS at various time points.
6. Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
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Identify any major degradation products by examining the chromatograms for new peaks.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound under various stress conditions.
References
Technical Support Center: (-)-Trachelogenin in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Trachelogenin in cell viability assays. The information is tailored for scientists and professionals in drug development to help ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is precipitating in the cell culture medium. How can I resolve this?
A1: this compound, as a lignan, has low aqueous solubility. Precipitation in aqueous culture media is a common issue. Here are several steps to address this:
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Proper Dissolution: Ensure your initial stock solution of this compound is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before further dilution.
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Final DMSO Concentration: When diluting your stock solution into the cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to run a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself.
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Serial Dilutions in Solvent: If you are performing a dose-response experiment, it is best practice to perform serial dilutions in 100% DMSO first. Then, add a small, consistent volume of each DMSO dilution to the culture medium.
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Pre-warming Media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
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Avoid Shock Precipitation: Add the DMSO stock solution to the medium dropwise while gently vortexing or swirling to prevent rapid precipitation.
Q2: I am observing inconsistent or non-reproducible results in my cell viability assays with this compound. What are the possible causes?
A2: Inconsistent results can stem from several factors related to both the compound and the assay itself. Consider the following:
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Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Cell Seeding Density: Ensure a uniform cell number is seeded in each well. Inconsistent cell density will lead to variability in metabolic activity and, consequently, in the assay readout. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this "edge effect," avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.
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Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dispensing of cells, compound, and assay reagents.
Q3: The results from my MTT assay with this compound do not align with visual observations of cell death under the microscope. Why is this happening?
A3: This discrepancy can occur because the MTT assay measures metabolic activity, which may not always directly correlate with cell viability, especially when testing natural compounds.
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Metabolic Alterations: Some compounds can alter the metabolic state of cells without causing immediate cell death. For instance, a compound might induce a temporary increase in metabolic activity as a stress response, leading to an overestimation of cell viability in an MTT assay.
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Interference with MTT Reduction: As a phenolic compound, this compound or its metabolites could potentially interfere with the MTT reagent itself, either by directly reducing it to formazan or by affecting cellular redox pathways. This can lead to false-positive or false-negative results. To test for this, include a cell-free control where this compound is incubated with the MTT reagent in the culture medium.
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Use of Alternative Assays: To confirm your findings, it is highly recommended to use a complementary viability assay that relies on a different principle. For example, a lactate dehydrogenase (LDH) assay, which measures membrane integrity, or a direct cell counting method using trypan blue exclusion.
Q4: What is the expected mechanism of action for this compound in reducing cell viability?
A4: While direct studies on the precise mechanism of this compound are limited, based on its chemical structure as a lignan and studies on related compounds like arctigenin, it is hypothesized to reduce cell viability through the induction of apoptosis and cell cycle arrest.
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Apoptosis Induction: Lignans have been shown to trigger programmed cell death (apoptosis) in cancer cells. This may involve the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, leading to the activation of caspases. For instance, arctigenin has been reported to induce apoptosis through the ROS/p38 MAPK pathway and by inhibiting the PI3K/Akt/mTOR signaling pathway.[1][2]
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Cell Cycle Arrest: this compound may also cause a halt in the cell cycle, preventing cancer cells from proliferating. Studies on arctigenin have demonstrated its ability to induce G0/G1 or G2/M phase arrest by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[3][4]
Data Presentation
IC50 Values of Arctigenin (a related lignan) in Various Cancer Cell Lines
Note: Specific IC50 values for this compound are not widely available in the literature. The following table provides IC50 values for the structurally related lignan, arctigenin, which can be used as a preliminary reference. It is crucial to determine the IC50 of this compound experimentally for your specific cell line and conditions.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 0.787 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 0.283 | |
| MCF-7 | Breast Cancer (ER+) | 24 | > 20 | |
| SK-BR-3 | Breast Cancer (HER2+) | 24 | > 20 | |
| HT-29 | Colon Cancer | Not Specified | Not Specified | |
| HCT-116 | Colorectal Cancer | Not Specified | 3.27 - 6.10 | |
| Hep G2 | Hepatocellular Carcinoma | 24 | 1.99 | |
| SMMC7721 | Hepatocellular Carcinoma | 24 | > 10 | |
| PC-3M | Prostate Cancer | 48 | ~12.5 | |
| U87MG | Glioblastoma | Not Specified | Not Specified | |
| T98G | Glioblastoma | Not Specified | Not Specified | |
| SNU-1 | Gastric Cancer | Not Specified | Not Specified | |
| AGS | Gastric Cancer | Not Specified | Not Specified | |
| FaDu | Pharyngeal Carcinoma | Not Specified | Not Specified | |
| MV411 | Leukemia | Not Specified | 4.271 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
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Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.
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Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.
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Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.
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Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Sample Collection:
-
After the treatment period, carefully collect a supernatant aliquot (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit.
-
Add the reaction mixture to each supernatant aliquot.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Calculate cytotoxicity as a percentage: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
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Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
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Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach about 70-80% confluency at the time of harvesting.
-
Treat cells with various concentrations of this compound for the desired duration.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Troubleshooting workflow for this compound assays.
Caption: Hypothesized signaling pathway for this compound.
References
- 1. Arctigenin triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in PC-3M cells [jstage.jst.go.jp]
- 2. Arctigenin induces apoptosis in colon cancer cells through ROS/p38MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin induces cell cycle arrest by blocking the phosphorylation of Rb via the modulation of cell cycle regulatory proteins in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arctigenin Inhibits Glioblastoma Proliferation through the AKT/mTOR Pathway and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
strategies to reduce (-)-Trachelogenin precipitation in cell culture media
Welcome to the technical support center for (-)-Trachelogenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture, with a specific focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a bioactive lignan, a class of polyphenols found in plants. It is investigated for various therapeutic properties, including anti-inflammatory, antiviral, and anti-proliferative effects. Research suggests its mechanisms of action may involve the modulation of signaling pathways such as the Wnt/β-catenin pathway and the potential blockade of L-type calcium channels.[1][2]
Q2: I observed a cloudy precipitate in my cell culture media after adding this compound. What is the likely cause?
Precipitation of this compound is most likely due to its low aqueous solubility.[3] Lignans are generally lipophilic compounds, and this compound is described as practically insoluble in water. The issue is often triggered by:
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Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous environment of cell culture media can cause the compound to crash out of solution.
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High Final Concentration: The desired experimental concentration may exceed the maximum solubility of this compound in the media.
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Interaction with Media Components: Salts, proteins, and other components in the media can reduce the solubility of the compound compared to simple buffers.
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Temperature Fluctuations: Moving media between different temperatures (e.g., from a refrigerator to a 37°C incubator) can affect compound solubility.
Q3: What is the maximum recommended concentration of DMSO for dissolving this compound in cell culture?
While DMSO is an effective solvent for this compound, high concentrations can be toxic to cells. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize effects on cell viability and function. It is crucial to run a vehicle control (media with the same final DMSO concentration but without the compound) to assess any potential effects of the solvent on your specific cell line.
Q4: Can I heat or sonicate my this compound solution to help it dissolve?
Yes, gentle warming and sonication can be effective methods to aid in the dissolution of this compound, particularly if precipitation occurs during the preparation of stock solutions or working solutions. However, it is important to be mindful of the compound's stability at higher temperatures. Brief, gentle warming (e.g., in a 37°C water bath) is generally recommended.
Troubleshooting Guide: Precipitate Formation
Use this guide to diagnose and resolve issues with this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Solvent Shock / Localized High Concentration: Adding a concentrated DMSO stock directly causes the compound to rapidly precipitate when it contacts the aqueous media. | 1. Use a Serial Dilution Method: Instead of adding the stock directly, perform an intermediate dilution in 100% DMSO first. Then, add this intermediate stock to the media.2. Slow, Drop-wise Addition: Add the stock solution slowly and drop-wise to the final volume of media while gently vortexing or swirling.3. Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. |
| Precipitate forms over time during incubation (e.g., after 24 hours). | Compound Instability or Saturation: The compound may be degrading under incubation conditions, or the concentration is at the very edge of its solubility limit and falls out of solution over time. | 1. Perform a Solubility Test: Determine the maximum kinetic solubility in your specific cell culture medium (see protocol below).2. Reduce Incubation Time: If experimentally feasible, consider shorter exposure times.3. Use Carrier Proteins: If using serum-free media, consider adding bovine serum albumin (BSA) which can help solubilize hydrophobic compounds. |
| Precipitate is observed after thawing a frozen stock solution. | Poor Solubility at Low Temperatures: The compound has precipitated out of the solvent during the freeze-thaw cycle. | 1. Warm and Vortex: Gently warm the stock solution to 37°C and vortex thoroughly to ensure it is fully redissolved before use.2. Store in Aliquots: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide key solubility data for this compound.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Notes | Source |
|---|---|---|---|
| DMSO | 77.68 mg/mL (199.99 mM) | Sonication is recommended to aid dissolution. | |
| DMSO | Soluble | Purity of 98% by HPLC. | |
| Ethanol | Soluble | General solvent for lignans. | |
| Methanol | Soluble | General solvent for lignans. |
| Water | Practically Insoluble | A key factor for precipitation in aqueous media. | |
Table 2: Example Formulations for In-Vivo or In-Vitro Use
| Formulation Composition | Achieved Concentration | Solution Appearance | Notes | Source |
|---|---|---|---|---|
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.44 mM) | Suspended Solution | Requires ultrasonic treatment. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.44 mM) | Suspended Solution | SBE-β-CD is a solubilizing agent. Requires ultrasonic treatment. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.44 mM) | Clear Solution | Suitable for specific in-vivo applications. | |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details a stepwise method to minimize precipitation when preparing media containing this compound.
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Prepare High-Concentration Stock Solution:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 20 mM to 100 mM). A concentration of 77.68 mg/mL (199.99 mM) is reported as soluble in DMSO.
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Vortex thoroughly until the compound is completely dissolved. If needed, briefly sonicate or warm the tube in a 37°C water bath.
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Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
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Prepare Working Solution in Cell Culture Medium:
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Thaw a single aliquot of the this compound stock solution at room temperature.
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Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
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Determine the volume of stock solution needed for your final target concentration, ensuring the final DMSO concentration remains low (ideally ≤ 0.1%).
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While gently swirling or vortexing the pre-warmed media, add the stock solution drop-by-drop. This gradual introduction is critical to prevent solvent shock.
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Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).
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Use the freshly prepared medium for your experiment immediately.
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Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways modulated by this compound.
Caption: Wnt/β-catenin signaling pathway and potential modulation points by this compound.
Caption: L-type calcium channel signaling pathway and hypothetical blockade by this compound.
Experimental Workflow
This diagram outlines the logical steps for troubleshooting precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture.
References
Technical Support Center: Overcoming Limitations in (-)-Trachelogenin Oral Drug Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the oral delivery of (-)-Trachelogenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section is designed to help you identify and solve specific issues you may encounter in your research.
Issue 1: Low Aqueous Solubility of this compound
Question: My in vitro dissolution results for a standard this compound formulation are consistently poor and variable. What could be the cause and how can I improve it?
Answer:
Poor aqueous solubility is a common challenge for many natural compounds, including lignans like this compound.[1][2][3] This often leads to low dissolution rates and, consequently, poor and variable absorption.[4][5]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Poor Solubility | Employ solubility enhancement techniques such as the use of co-solvents, cyclodextrins, or formulating as a solid dispersion. | Increased concentration of this compound in the dissolution medium. |
| Particle Size Effects | Reduce the particle size of the this compound powder through micronization or nanocrystallization to increase the surface area available for dissolution. | Faster dissolution rate according to the Noyes-Whitney equation. |
| Polymorphism | Characterize the solid-state properties of your this compound sample. Different crystalline forms can have different solubilities. | Identification of the most soluble and stable polymorphic form for your experiments. |
| Inadequate Agitation | Ensure your dissolution apparatus is properly calibrated and that the agitation speed is sufficient to create a uniform dispersion of the drug particles. | Consistent and reproducible dissolution profiles. |
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method to enhance the aqueous solubility of poorly soluble drugs.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer and stir bar
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Freeze-dryer
Procedure:
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Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
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Slowly add this compound to the HP-β-CD solution while stirring continuously at room temperature. A molar ratio of 1:1 (drug:cyclodextrin) is a good starting point.
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Continue stirring the mixture for 24-48 hours to allow for complex formation.
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Freeze the resulting solution at -80°C.
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Lyophilize the frozen solution for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
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Characterize the complex for solubility enhancement compared to the pure drug.
Issue 2: Low Permeability of this compound Across Caco-2 Monolayers
Question: I am observing low apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assay, suggesting poor intestinal absorption. How can I troubleshoot this?
Answer:
Low permeability across the intestinal epithelium is another significant barrier to the oral bioavailability of many compounds. The Caco-2 cell line is a widely used in vitro model to predict human intestinal absorption. Interestingly, one study has shown that this compound can enhance the intestinal barrier function by increasing the expression of the tight junction protein occludin, which might paradoxically suggest it has complex interactions with the intestinal epithelium.
Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Passive Diffusion | Include a well-known permeability enhancer in your formulation, such as a non-ionic surfactant or a medium-chain fatty acid, to transiently open tight junctions. | Increased Papp value for this compound. |
| Efflux Transporter Activity | Co-administer this compound with a known inhibitor of P-glycoprotein (P-gp) or other relevant efflux transporters in your Caco-2 assay. | Increased intracellular concentration and higher apparent permeability if this compound is a substrate for efflux pumps. |
| Low Concentration at the Apical Surface | Ensure the concentration of this compound in the donor compartment is maintained at a sufficient level throughout the experiment. Consider using a formulation that enhances solubility. | A more accurate assessment of permeability without being limited by dissolution. |
| Cell Monolayer Integrity | Verify the integrity of your Caco-2 monolayers by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow before and after the experiment. | Confirmation that the observed low permeability is due to the compound and not a compromised cell layer. |
Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of a test compound.
Materials:
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Caco-2 cells
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24-well Transwell® plates with permeable supports
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Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
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Hanks' Balanced Salt Solution (HBSS)
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Test compound (this compound) solution
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Lucifer yellow solution (paracellular integrity marker)
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Analytical method for quantifying the test compound (e.g., HPLC-MS/MS)
Procedure:
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Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
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Measure the TEER of the monolayers to ensure their integrity. Values should typically be >250 Ω·cm².
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Wash the monolayers with pre-warmed HBSS.
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Add the test compound solution (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side to assess A-to-B permeability.
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To assess B-to-A permeability (to investigate efflux), add the test compound to the basolateral side and fresh HBSS to the apical side.
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Incubate the plates at 37°C with gentle shaking.
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At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (basolateral for A-to-B, apical for B-to-A).
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At the end of the experiment, take a sample from the donor compartment.
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Analyze the concentration of the test compound in all samples using a validated analytical method.
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Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Visualization of Experimental Workflow
Caption: Workflow for a Caco-2 permeability assay.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the oral delivery of this compound?
A1: The primary challenges for the oral delivery of this compound, similar to many other poorly soluble drugs, are its low aqueous solubility and potentially low intestinal permeability. These factors can lead to poor absorption, low bioavailability, and high inter-individual variability. Additionally, it may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.
Q2: How can nanoformulations improve the oral bioavailability of this compound?
A2: Nanoformulations, such as polymeric nanoparticles or solid lipid nanoparticles, can enhance the oral bioavailability of this compound in several ways:
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Increased Surface Area: The small particle size of nanoparticles leads to a larger surface area, which can increase the dissolution rate.
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Enhanced Solubility: Encapsulating this compound within a nanoparticle can improve its apparent solubility.
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Protection from Degradation: The nanoparticle matrix can protect the drug from enzymatic degradation in the gastrointestinal tract.
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Improved Permeability: Some nanoparticles can be taken up by intestinal cells through endocytosis or can adhere to the intestinal mucosa, increasing the residence time and promoting absorption.
Q3: What is a solid dispersion and how can it help with this compound delivery?
A3: A solid dispersion is a system where the drug is dispersed in a solid-state carrier, usually a polymer. For this compound, this can be advantageous because:
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The drug is present in an amorphous state, which is generally more soluble than the crystalline form.
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The polymer carrier can improve the wettability of the drug.
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Upon contact with gastrointestinal fluids, the carrier dissolves and releases the drug as fine particles, leading to a higher dissolution rate and concentration.
Q4: Are there any known drug interactions I should be aware of when formulating this compound?
A4: While specific interaction studies for this compound are not widely available, it is important to consider that as a plant-derived compound, it may interact with drug-metabolizing enzymes (like cytochrome P450s) or transporters (like P-glycoprotein). When selecting excipients for your formulation, ensure they are compatible with this compound and do not negatively impact its stability or absorption. For instance, some surfactants used to enhance solubility can also inhibit efflux pumps, which could be a beneficial interaction.
Q5: What is the potential impact of this compound's effect on tight junctions?
A5: The finding that this compound may enhance intestinal barrier function by increasing occludin expression is significant. For researchers, this means:
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It might have therapeutic potential for conditions associated with a leaky gut.
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In the context of its own delivery, this could imply a complex absorption mechanism that is not solely dependent on passive diffusion.
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It could potentially modulate the absorption of other co-administered drugs. Further investigation into the signaling pathway involved is warranted.
Visualization of Potential Formulation Strategies
Caption: Strategies to address poor oral bioavailability.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. pharm-int.com [pharm-int.com]
- 5. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of (-)-Trachelogenin Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of (-)-Trachelogenin dosage for animal studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo mouse study?
A recent study on osteoarthritis in a destabilization of the medial meniscus (DMM) mouse model used doses of 100 µg and 200 µg of this compound (TCG). The 200 µg dose was reported to alleviate pain hypersensitivity.[1] While this provides a concrete starting point, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease indication.
Q2: Are there any available data on the oral or intravenous administration of this compound in rats?
A validated method for the simultaneous quantification of tracheloside and its active metabolite, this compound, in rat plasma after oral and intravenous administration has been published.[2] This indicates that pharmacokinetic studies have been conducted. However, the specific doses used in these studies are not detailed in the available abstract. Researchers should refer to the full publication for detailed experimental protocols.
Q3: Is there any toxicity data available for this compound?
Q4: How does the potency of this compound compare to Arctigenin?
An ex vivo study on rat brain slices suggests that this compound has a higher potency than Arctigenin in inhibiting AMPA and KA receptors. This suggests that a lower dose of this compound may be required to achieve similar biological effects as Arctigenin.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| No observable therapeutic effect at the initial dose. | - Insufficient dosage. - Poor bioavailability via the chosen route of administration. - Rapid metabolism and clearance of the compound. | - Perform a dose-escalation study to determine if a higher dose yields an effect. - Consider a different route of administration (e.g., intravenous instead of oral) to improve bioavailability. - Analyze the pharmacokinetic profile of this compound in your animal model to understand its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Signs of toxicity observed in animals (e.g., weight loss, lethargy). | - The administered dose is too high. - The vehicle used for solubilizing the compound is causing adverse effects. | - Immediately reduce the dosage or cease administration. - Refer to toxicity data for the related compound, Arctigenin, to guide dose reduction. - Conduct a vehicle toxicity study to rule out any adverse effects from the formulation. |
| High variability in response between individual animals. | - Inconsistent dosing technique. - Genetic or physiological differences within the animal cohort. - Issues with the formulation (e.g., precipitation of the compound). | - Ensure all personnel are properly trained in the chosen administration technique. - Increase the number of animals per group to improve statistical power. - Check the stability and homogeneity of the dosing solution before each administration. |
Data Presentation
Table 1: Summary of In Vivo Dosage of this compound in a Mouse Model of Osteoarthritis
| Animal Model | Compound | Doses Administered | Route of Administration | Observed Effects | Reference |
| Destabilization of the Medial Meniscus (DMM) in mice | This compound (TCG) | 100 µg, 200 µg | Not explicitly stated | 200 µg dose alleviated pain hypersensitivity.[1] | Jiang T, et al. Chin Med. 2024. |
Table 2: Summary of In Vitro Concentrations of this compound
| Cell Type | Compound | Concentrations | Observed Effects | Reference |
| Primary Mouse Chondrocytes | This compound (TCG) | 10 µM | Promoted proliferation and inhibited apoptosis.[1] | Jiang T, et al. Chin Med. 2024. |
Table 3: Summary of Dosage and Toxicity Data for the Related Compound, Arctigenin
| Animal Model | Compound | Route of Administration | Doses | Key Findings | Reference |
| Beagle Dogs | Arctigenin | Subcutaneous | 6, 20, 60 mg/kg (28 days) | 60 mg/kg: Lethal. 20 mg/kg: Toxic reactions. NOAEL: < 6 mg/kg. | Not specified in abstract. |
| Rats | Arctigenin | Oral (gavage) | 12, 36, 120 mg/kg (28 days) | 12 mg/kg: Adverse effects observed. | Not specified in abstract. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Mouse Model of Osteoarthritis
This protocol is based on the study by Jiang et al. (2024).[1]
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Animal Model: Induce osteoarthritis in mice using the destabilization of the medial meniscus (DMM) surgical model.
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Dosing Preparation: Prepare solutions of this compound at concentrations suitable for administering 100 µg and 200 µg per animal. The vehicle used should be sterile and non-toxic.
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Administration: Administer the prepared doses of this compound to the mice. The route of administration should be consistent throughout the study (e.g., oral gavage, intraperitoneal injection).
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Pain Assessment: Evaluate pain behavior using methods such as the von Frey hair test to measure mechanical allodynia.
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Histological Analysis: At the end of the study, sacrifice the animals and perform histological analysis of the knee joints to assess cartilage damage and subchondral bone remodeling.
Protocol 2: General Toxicity Assessment (Adapted from Arctigenin Studies)
This protocol provides a general framework for assessing the toxicity of this compound.
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Animal Selection: Choose a relevant animal model (e.g., mice or rats).
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Dose Selection: Based on available efficacy data and toxicity data from related compounds, select a range of doses, including a vehicle control group. A suggested starting point could be a dose escalation study starting from a fraction of the efficacious dose observed in the osteoarthritis model.
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Administration: Administer this compound daily for a specified period (e.g., 14 or 28 days) via the intended clinical route.
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Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
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Hematology and Clinical Chemistry: At the end of the study, collect blood samples for analysis of key hematological and clinical chemistry parameters.
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Histopathology: Perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
Visualizations
References
- 1. Trachelogenin alleviates osteoarthritis by inhibiting osteoclastogenesis and enhancing chondrocyte survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of tracheloside and trachelogenin in rat plasma using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating off-target effects of (-)-Trachelogenin in experiments
Welcome to the technical support center for (-)-Trachelogenin. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and mitigate potential off-target effects in experiments utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action of this compound?
A1: this compound is a lignan with several reported biological activities. A key mechanism of action is its inhibitory effect on osteoclastogenesis, which is mediated through direct binding to Ras association proximate 1 (Rap1) and subsequent inhibition of the Rap1/integrin αvβ3/c-Src/Pyk2 signaling cascade.[1] It has also been shown to enhance chondrocyte survival by upregulating HIF1α and promoting glycolysis.[1] Additionally, it exhibits estrogenic, anti-inflammatory, and anticancer properties.[2]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
A2: While a comprehensive off-target screening profile is not publicly available, based on its known biological activities, potential off-target effects can be inferred depending on your experimental context. For instance, if you are studying its anti-osteoarthritis properties, its estrogenic effects could be considered off-target. Other observed activities that may be off-target in your system include modulation of L-type calcium channels and the Wnt/β-catenin signaling pathway. At high concentrations, it can induce autophagic cell death.[2]
Q3: In which cell lines has the cytotoxicity of this compound been evaluated?
A3: The cytotoxicity of this compound has been evaluated in several tumor and non-tumor cell lines. It has shown significant cytotoxic effects in tumor cell lines such as SF-295 (central nervous system) and HL-60 (leukemia), with IC50 values ranging from 0.8 to 32.4µM.[2] In contrast, it exhibited low cytotoxicity in non-tumor cell lines, with IC50 values greater than 64µM.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes Suggestive of Estrogenic Activity
Symptoms:
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In hormone-sensitive cancer cell lines (e.g., MCF-7), you observe increased cell proliferation at low concentrations of this compound.
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You detect the upregulation of estrogen-responsive genes (e.g., pS2/TFF1, GREB1) in your experimental system.
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Your results are inconsistent in cell culture media containing phenol red, a weak estrogen mimic.
Possible Cause: this compound is a phytoestrogen and can bind to estrogen receptors, leading to the activation of estrogen signaling pathways. This can be a significant confounding factor in studies not focused on its hormonal effects.
Solutions:
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Use Phenol Red-Free Media: Switch to a cell culture medium that does not contain phenol red to eliminate its confounding estrogenic effects.
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Co-treatment with an Estrogen Receptor Antagonist: Perform experiments with the co-administration of an estrogen receptor antagonist, such as fulvestrant (ICI 182,780), to block the estrogenic effects of this compound. A reduction in the observed phenotype upon co-treatment would suggest it is mediated by estrogen receptors.
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Use Estrogen Receptor-Negative Control Cells: If possible, use a cell line that does not express estrogen receptors (e.g., MDA-MB-231) as a negative control to confirm that the observed effect is dependent on these receptors.
Issue 2: Unexplained Changes in Intracellular Calcium Levels or Related Signaling
Symptoms:
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You observe spontaneous contractions in smooth muscle preparations or changes in cellular processes regulated by calcium influx.
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You detect alterations in the activity of calcium-dependent signaling pathways.
Possible Cause: Some studies on similar lignans suggest that this compound may act as an L-type calcium channel blocker. This can lead to a decrease in intracellular calcium concentration and affect downstream signaling.
Solutions:
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Direct Measurement of Calcium Influx: Use a calcium indicator dye (e.g., Fura-2, Fluo-4) to directly measure changes in intracellular calcium concentration upon treatment with this compound.
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Use of Calcium Channel Agonists/Antagonists: Investigate the effect of this compound in the presence of known L-type calcium channel agonists (e.g., Bay K8644) or antagonists (e.g., nifedipine) to determine if it acts on these channels.
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Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not independently affect calcium signaling at the concentrations used.
Issue 3: Unexpected Cell Death or Cytotoxicity at High Concentrations
Symptoms:
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You observe significant cell death in your cultures, even in cell lines where this compound is expected to have a specific, non-lethal effect.
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Morphological changes in cells, such as cytoplasmic vacuolization, are observed.
Possible Cause: At higher concentrations, this compound has been shown to induce autophagic cell death. This is characterized by the formation of autophagosomes and alterations in the expression of autophagy-related proteins like Beclin-1 and LC3.
Solutions:
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Dose-Response Analysis: Perform a careful dose-response study to determine the concentration range where the desired on-target effect is observed without inducing significant cytotoxicity.
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Assess Markers of Autophagy: Use techniques like Western blotting to detect the conversion of LC3-I to LC3-II and changes in Beclin-1 expression. Immunofluorescence can be used to visualize LC3 puncta, a hallmark of autophagy.
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Inhibition of Autophagy: To confirm that the observed cell death is due to autophagy, use autophagy inhibitors such as 3-methyladenine (3-MA) or chloroquine in co-treatment experiments.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | SF-295 | MTT | 0.8 | |
| This compound | HL-60 | MTT | 32.4 | |
| This compound | Non-tumor cells | MTT | >64 |
Experimental Protocols
Protocol 1: Validation of Rap1 Target Engagement using a Pull-Down Assay
This protocol is adapted from a study identifying Rap1 as a direct target of this compound.
Objective: To confirm the direct binding of this compound to Rap1 in your experimental system.
Methodology:
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Synthesis of Biotinylated this compound: Synthesize a biotin-conjugated version of this compound. This will serve as the bait for the pull-down assay.
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Cell Lysis: Culture your cells of interest and lyse them in a suitable buffer to obtain a total protein lysate.
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Incubation with Biotinylated Probe: Incubate the cell lysate with the biotinylated this compound to allow for binding to its target proteins.
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Pull-Down with Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysate. The high affinity of streptavidin for biotin will capture the biotinylated this compound along with any bound proteins.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads.
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Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody specific for Rap1. The presence of a band corresponding to Rap1 will confirm direct binding.
Protocol 2: Assessment of Estrogenic Activity using an E-SCREEN Assay
This protocol is a standard method for evaluating the estrogenic potential of compounds.
Objective: To determine if this compound induces proliferation in an estrogen-sensitive cell line.
Methodology:
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Cell Culture: Culture MCF-7 cells (an estrogen receptor-positive breast cancer cell line) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
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Seeding: Seed the cells in 96-well plates at a low density.
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Treatment: After allowing the cells to attach, treat them with a range of concentrations of this compound. Include 17β-estradiol as a positive control and a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a period of 6-7 days to allow for cell proliferation.
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Cell Viability Assay: At the end of the incubation period, quantify cell proliferation using a suitable assay, such as the MTT or SRB assay.
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Data Analysis: Plot the cell proliferation data against the concentration of this compound to determine its estrogenic potency.
Visualizations
Caption: this compound's inhibitory effect on osteoclastogenesis.
Caption: Troubleshooting workflow for off-target effects.
Caption: Potential modulation of the Wnt/β-catenin signaling pathway.
References
- 1. Trachelogenin alleviates osteoarthritis by inhibiting osteoclastogenesis and enhancing chondrocyte survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of (-)-Trachelogenin extraction from natural sources
Welcome to the technical support center for the extraction of (-)-Trachelogenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this compound from natural sources. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during your extraction experiments.
Issue 1: Low Yield of Crude this compound Extract
Q: My crude extract yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low crude extract yield can stem from several factors, from initial sample preparation to the extraction parameters. Here's a systematic approach to troubleshooting:
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Plant Material Quality and Preparation:
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Source and Storage: The concentration of this compound can vary based on the plant's geographic origin, harvest time, and storage conditions. Ensure you are using a reliable source of plant material, such as Trachelospermum jasminoides or Wikstroemia species. Proper drying of the plant material is crucial to prevent enzymatic degradation of the target compound.
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Grinding: Inadequate grinding of the plant material will reduce the surface area available for solvent penetration. Ensure the material is ground to a fine and uniform powder.
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Extraction Solvent:
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Solvent Choice: The polarity of the solvent is critical for efficient extraction. For lignans like this compound, polar solvents are generally more effective. Studies have shown that a 70% methanol solution provides the highest extraction efficiency for this compound from Trachelospermum jasminoides[1].
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Solvent-to-Solid Ratio: An insufficient volume of solvent may not be adequate to dissolve all the available this compound. Experiment with increasing the solvent-to-solid ratio to find the optimal balance between yield and solvent consumption.
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Extraction Method and Parameters:
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Method Selection: Modern extraction techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction in terms of time and yield.[2] While direct comparisons for this compound are limited, UAE has been shown to be effective.[1]
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Extraction Time and Temperature: Ensure the extraction duration is sufficient for the solvent to penetrate the plant matrix and solubilize the target compound. For ultrasonic extraction of this compound, 40 minutes has been identified as an optimal duration.[1] While lignans are relatively heat-stable, prolonged exposure to high temperatures during methods like Soxhlet extraction can potentially lead to degradation.
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Issue 2: Poor Purity of the Crude Extract
Q: My crude extract contains a high level of impurities, making purification difficult. How can I improve the initial purity?
A: A complex crude extract can be challenging for downstream purification. Consider the following strategies:
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Sequential Extraction: To remove non-polar impurities like fats and waxes, perform a pre-extraction with a non-polar solvent such as n-hexane before extracting with your primary polar solvent (e.g., 70% methanol).
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Solvent Selectivity: While 70% methanol is effective for this compound, you can experiment with other polar solvents like ethanol or acetone, and their aqueous mixtures, to see if they offer better selectivity for your specific plant matrix.
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Post-Extraction Cleanup: Before proceeding to chromatography, consider a simple cleanup step. This could involve liquid-liquid partitioning, where the crude extract is dissolved in a solvent and washed with an immiscible solvent to remove certain classes of impurities.
Issue 3: Degradation of this compound During Extraction
Q: I suspect that this compound is degrading during my extraction process. What factors can cause this and how can I prevent it?
A: Lignans are generally stable, but degradation can occur under certain conditions. Here's what to consider:
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Temperature: While many lignans are relatively stable at temperatures below 100°C, prolonged exposure to high heat, especially in the presence of oxygen, can lead to degradation. If using heat-intensive methods like Soxhlet extraction, try to minimize the extraction time. For temperature-sensitive compounds, methods like maceration or ultrasonic extraction at controlled temperatures are preferable.
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pH: Extreme pH values can affect the stability of phenolic compounds like lignans. It is generally advisable to work with neutral or slightly acidic conditions during extraction. The use of acidified solvents (e.g., with a small amount of formic or acetic acid) can sometimes improve the stability and recovery of phenolic compounds.
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Light and Oxygen: Exposure to UV light and oxygen can promote the oxidation of phenolic compounds. It is good practice to protect your extracts from direct light and to minimize exposure to air, for example, by working under an inert atmosphere (e.g., nitrogen) if possible, especially during solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What are the most promising natural sources for high-yield extraction of this compound?
A1: The primary and most studied natural source for this compound is the stem of Trachelospermum jasminoides (Star Jasmine). Other potential sources include plants from the Wikstroemia genus. The concentration of this compound can vary depending on the specific species, geographical location, and time of harvest.
Q2: Which extraction method is recommended for maximizing the yield of this compound?
A2: Ultrasonic-assisted extraction (UAE) is a highly recommended method. It is generally more efficient in terms of time and yield compared to traditional methods like maceration and Soxhlet extraction.[2] For Trachelospermum jasminoides, ultrasonic extraction for 40 minutes using 70% methanol has been shown to be an effective method.
Q3: What is the optimal solvent for extracting this compound?
A3: A study on the extraction of this compound from Trachelospermum jasminoides found that 70% methanol in water is the optimal solvent for maximizing the extraction efficiency.
Q4: How can I purify this compound from the crude extract?
A4: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common and effective method for purifying this compound from a crude plant extract. A reversed-phase C18 column is typically used with a mobile phase gradient of an aqueous solvent (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent like methanol or acetonitrile. The fractions containing the pure compound are collected and the solvent is then evaporated.
Q5: How can I confirm the identity and purity of my extracted this compound?
A5: The identity and purity of the isolated compound can be confirmed using a combination of analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample by observing a single, sharp peak at a specific retention time.
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Mass Spectrometry (MS): To determine the molecular weight of the compound, which should match that of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound and confirm it is this compound.
Data Presentation
The following tables summarize quantitative data on the extraction of this compound and related lignans.
Table 1: Optimization of Ultrasonic Extraction Parameters for this compound from Trachelospermum jasminoides
| Parameter | Condition | Relative Yield of this compound | Reference |
| Solvent | 30% Methanol | Lower | |
| 50% Methanol | Moderate | ||
| 70% Methanol | Highest | ||
| 90% Methanol | Lower | ||
| Ultrasonic Time | 20 min | Sub-optimal | |
| 30 min | Near-optimal | ||
| 40 min | Optimal | ||
| 60 min | No significant increase | ||
| 80 min | No significant increase |
Table 2: General Comparison of Extraction Methods for Lignans
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, suitable for thermolabile compounds. | Time-consuming, potentially lower yield. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | Efficient for exhaustive extraction. | Time-consuming, requires larger solvent volumes, potential for thermal degradation. |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Fast, efficient, reduced solvent consumption. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Very fast, high efficiency, reduced solvent consumption. | Requires specialized equipment, potential for localized overheating. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound from Trachelospermum jasminoides
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Sample Preparation:
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Dry the stems of Trachelospermum jasminoides at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
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Grind the dried stems into a fine, uniform powder using a laboratory mill.
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Extraction:
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Weigh a specific amount of the powdered plant material (e.g., 10 g).
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Place the powder in a suitable flask.
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Add 70% aqueous methanol at a specific solvent-to-solid ratio (e.g., 1:10 w/v).
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Place the flask in an ultrasonic bath.
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Sonicate for 40 minutes at a controlled temperature (e.g., 25°C).
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Filtration and Concentration:
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After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.
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Wash the residue with a small amount of 70% methanol to ensure complete recovery of the extract.
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Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
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Protocol 2: Preparative HPLC Purification of this compound
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Sample Preparation:
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Dissolve the crude extract in a small volume of the initial mobile phase (e.g., a mixture of water and methanol).
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Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
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Chromatographic Conditions:
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Column: C18 reversed-phase preparative column.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Methanol or Acetonitrile.
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Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase the concentration over time to elute compounds with increasing hydrophobicity. A typical gradient might be from 10% to 90% B over 30-40 minutes.
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Flow Rate: Adjust the flow rate according to the column dimensions.
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Detection: UV detector set at a wavelength where this compound shows strong absorbance (e.g., around 280 nm).
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Fraction Collection:
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Collect fractions corresponding to the peak of this compound as it elutes from the column.
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Analyze the collected fractions for purity using analytical HPLC.
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Solvent Evaporation:
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Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low crude extract yield.
References
Technical Support Center: Addressing Autofluorescence in Imaging Studies with (-)-Trachelogenin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues of autofluorescence when using (-)-Trachelogenin in imaging experiments.
Understanding the Challenge: Is this compound the Source of Autofluorescence?
This guide will help you systematically identify the source of autofluorescence and provide you with effective strategies to mitigate it, ensuring the clarity and accuracy of your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my imaging experiment with this compound?
Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which can interfere with the detection of your specific fluorescent signal.[4] This can lead to high background noise, reduced signal-to-noise ratio, and difficulty in distinguishing the true signal from your fluorescent probe. In the context of this compound studies, autofluorescence can arise from the compound itself, from endogenous cellular components (e.g., NADH, collagen, elastin), or as a result of sample preparation methods like fixation.
Q2: How can I determine if the autofluorescence is coming from this compound or my sample?
To pinpoint the source of autofluorescence, it is crucial to include proper controls in your experiment. Prepare the following samples for comparison:
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Unstained Control: Your biological sample (cells or tissue) without any fluorescent labels or this compound. This will reveal the baseline autofluorescence of your sample.
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Vehicle Control: Your biological sample treated with the vehicle (e.g., DMSO) used to dissolve this compound. This helps to rule out any effects of the solvent.
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This compound Only: A solution of this compound in your imaging buffer. This will show if the compound itself is fluorescent under your imaging conditions.
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Experimental Sample: Your biological sample treated with this compound and your fluorescent label(s).
By comparing the fluorescence intensity and spectral properties of these controls, you can determine the primary source of the unwanted signal.
Q3: What are the most common sources of autofluorescence in biological samples?
Common endogenous fluorophores include:
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Metabolic Coenzymes: NADH and flavins (FAD) are major contributors to cellular autofluorescence, particularly in the mitochondria.
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Structural Proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent, typically in the blue and green channels.
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Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are a significant source of broad-spectrum autofluorescence.
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Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.
Q4: Can my sample preparation protocol increase autofluorescence?
Yes, certain steps in sample preparation can induce or enhance autofluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to cause significant autofluorescence by cross-linking proteins. The duration of fixation and the concentration of the fixative can influence the intensity of this autofluorescence.
Troubleshooting Guide
If you are experiencing high background fluorescence in your imaging experiments with this compound, follow this step-by-step troubleshooting guide.
Step 1: Identify the Source of Autofluorescence
Use the control samples described in FAQ Q2 to determine whether the autofluorescence originates from your sample, the this compound solution, or a combination of both.
Step 2: Optimize Your Imaging Protocol
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Choose the Right Fluorophores: Select fluorophores with narrow excitation and emission spectra that are spectrally distinct from the observed autofluorescence. Brighter fluorophores like phycoerythrin (PE) or allophycocyanin (APC) can help to increase the signal-to-background ratio. Whenever possible, opt for fluorophores in the far-red or near-infrared range, as autofluorescence is typically weaker at these longer wavelengths.
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Adjust Imaging Settings: Optimize your microscope settings, including excitation and emission filters, exposure time, and gain, to maximize your specific signal while minimizing the collection of background fluorescence.
Step 3: Modify Your Sample Preparation Protocol
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Change Fixation Method: If using aldehyde-based fixatives, consider reducing the fixation time or the concentration of the fixative. Alternatively, switch to an organic solvent fixative like ice-cold methanol or ethanol, which may reduce autofluorescence.
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Reduce Red Blood Cell Contamination: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells.
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Use Fresh Samples: Whenever possible, use fresh tissue, as some autofluorescent compounds like chlorophyll and flavonoids can be redistributed or removed by solvent-based fixatives.
Step 4: Employ Autofluorescence Quenching Techniques
If the above steps are insufficient, several chemical treatments can be used to quench autofluorescence.
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Sodium Borohydride (NaBH₄): This reducing agent can be used to quench aldehyde-induced autofluorescence.
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Copper Sulfate (CuSO₄): Copper sulfate has been shown to be an effective quenching agent for autofluorescence in plant-derived scaffolds, which may be relevant for compounds like this compound. However, it may affect cell viability in live-cell imaging.
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Sudan Black B: This dye can reduce lipofuscin-based autofluorescence.
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Commercial Quenching Reagents: Several commercially available kits, such as TrueVIEW™, are designed to reduce autofluorescence from various sources.
Quantitative Data Summary
The following tables summarize key information about common endogenous fluorophores and chemical quenching agents to help you make informed decisions in your experimental design.
Table 1: Common Endogenous Autofluorescent Species
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Cellular Location |
| NADH | ~340 | ~450 | Mitochondria, Cytoplasm |
| Flavins (FAD) | ~450 | ~530 | Mitochondria |
| Collagen | ~340 | ~400 | Extracellular Matrix |
| Elastin | ~420 | ~480 | Extracellular Matrix |
| Lipofuscin | Broad (360-480) | Broad (450-650) | Lysosomes |
| Tryptophan | ~280 | ~350 | Proteins |
Table 2: Chemical Quenching Agents for Autofluorescence
| Quenching Agent | Target Autofluorescence | Typical Concentration | Incubation Time | Considerations |
| Sodium Borohydride | Aldehyde-induced | 0.1 - 1 mg/mL in PBS | 5-30 minutes | Prepare fresh; can cause tissue damage with prolonged incubation. |
| Copper Sulfate | Plant-derived compounds, Lipofuscin | 10 mM in Ammonium Acetate Buffer | 10-90 minutes | May impact cell viability in live imaging. |
| Sudan Black B | Lipofuscin | 0.1 - 0.3% in 70% Ethanol | 5-30 minutes | Can introduce its own background signal; thorough washing is required. |
| Ammonium Chloride | General | 50 mM in PBS | 10 minutes | Can be used for live-cell imaging. |
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
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Reagent Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS.
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Sample Preparation: After fixation and permeabilization, wash the samples three times with PBS for 5 minutes each.
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Quenching: Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.
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Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.
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Staining: Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Copper Sulfate Treatment for Plant-Derived and Lipofuscin Autofluorescence
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Reagent Preparation: Prepare a solution of 10 mM Copper Sulfate in 100 mM Ammonium Acetate buffer (pH 5.0).
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Sample Preparation: After fixation and staining, wash the samples with PBS.
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Quenching: Incubate the samples in the copper sulfate solution for 10-90 minutes at room temperature.
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Washing: Wash the samples thoroughly with PBS.
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Mounting: Mount the coverslip onto the slide using an appropriate mounting medium.
Visual Guides
The following diagrams illustrate key workflows and concepts for addressing autofluorescence.
References
selecting appropriate controls for (-)-Trachelogenin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Trachelogenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a lignan, a class of polyphenols found in various plants. It has garnered significant research interest due to its diverse biological activities, including anti-inflammatory, anticancer, and estrogenic properties. Studies have shown its potential in alleviating osteoarthritis, inhibiting cancer cell growth, and enhancing intestinal barrier function.[1][2]
Q2: What is the appropriate solvent and concentration for a vehicle control when using this compound in cell culture?
A2: Dimethyl sulfoxide (DMSO) is commonly used to dissolve this compound for in vitro experiments. It is crucial to use a final DMSO concentration that does not affect cell viability. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to avoid cytotoxic effects.[3] However, the tolerance to DMSO can be cell-line specific. Therefore, it is recommended to perform a vehicle control experiment where cells are treated with the same final concentration of DMSO as the this compound-treated groups to ensure that any observed effects are due to the compound itself and not the solvent.
Q3: How should I select a positive control for my experiment?
A3: The choice of a positive control depends on the specific biological activity you are investigating.
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For anti-inflammatory assays in cell lines like RAW264.7, Lipopolysaccharide (LPS) is a standard positive control to induce an inflammatory response, such as the production of nitric oxide (NO) and pro-inflammatory cytokines. Dexamethasone can be used as a positive control for an anti-inflammatory compound.
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For apoptosis assays in human colon cancer cell lines like HCT-116, common positive controls include chemotherapeutic drugs such as 5-fluorouracil (5-FU), Doxorubicin, or Bortezomib.
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For cytotoxicity assays, a known cytotoxic compound relevant to your cell type should be used.
Troubleshooting Guides
Problem 1: I am not observing the expected biological effect of this compound.
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Solution 1: Check Compound Integrity and Storage. this compound should be stored in a dry, dark place at 0 - 4°C for short-term use or -20°C for long-term storage. Ensure the compound has not degraded.
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Solution 2: Verify Experimental Concentrations. The effective concentration of this compound can vary depending on the cell line and the specific assay. Consult the literature for appropriate concentration ranges. For example, IC50 values in some cancer cell lines have been reported to be in the micromolar range.
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Solution 3: Optimize Treatment Duration. The time required to observe an effect can vary. Time-course experiments are recommended to determine the optimal incubation time.
Problem 2: I am observing high background or non-specific effects in my control groups.
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Solution 1: Assess Vehicle (DMSO) Toxicity. As mentioned in the FAQ, ensure the final DMSO concentration is not toxic to your cells. Run a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your specific cell line.
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Solution 2: Ensure Proper Negative Controls. Your negative control should consist of untreated cells cultured under the same conditions as your experimental groups. This provides a baseline for cell viability and the biological markers being measured.
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Solution 3: Check for Contamination. Microbial contamination can interfere with experimental results. Regularly check cell cultures for any signs of contamination.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SF-295 | Glioblastoma | 0.8 | |
| HL-60 | Promyelocytic Leukemia | 32.4 | |
| HCT-116 | Colon Cancer | >64 (in one study) |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
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Treatment: Treat the cells with various concentrations of this compound, a vehicle control (e.g., 0.1% DMSO), and a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control for apoptosis for the desired duration.
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol is used to detect changes in the levels of proteins involved in the NF-κB signaling pathway.
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, IκBα) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
References
Technical Support Center: Addressing Batch-to-Batch Variability of (-)-Trachelogenin Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with the batch-to-batch variability of (-)-Trachelogenin extracts. Consistent extract quality is critical for reproducible experimental results and the successful development of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a bioactive lignan found in various plant species, notably Trachelospermum jasminoides (Caulis Trachelospermi). It has been investigated for a range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer activities. Research has shown that this compound can modulate key cellular signaling pathways, such as the Wnt/β-catenin and STAT3 pathways, which are implicated in cell proliferation, inflammation, and apoptosis.
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts like those containing this compound is a multifaceted issue stemming from several factors:
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Raw Material Variation:
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Genetics and Plant Species: Different species or even subspecies of plants can have varying levels of this compound and other related lignans.
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Geographical Origin and Cultivation Conditions: The soil composition, climate, altitude, and cultivation practices significantly influence the phytochemical profile of the plant.
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Harvesting Time and Method: The concentration of bioactive compounds can fluctuate with the plant's developmental stage.
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Post-Harvest Processing:
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Drying and Storage: Improper drying methods or storage conditions can lead to the degradation of this compound.
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Extraction Process:
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Solvent Choice: The polarity of the solvent used for extraction will determine the efficiency of this compound recovery and the profile of co-extracted compounds.
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Extraction Parameters: Temperature, extraction time, and the ratio of solvent to raw material can all impact the final composition of the extract.
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Q3: How can I standardize my this compound extracts to minimize variability?
Standardization is key to ensuring the consistency and reliability of your experimental results. A multi-pronged approach is recommended:
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Raw Material Authentication: Proper botanical identification of the plant material is the first crucial step.
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Chemical Fingerprinting: Utilize chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of your extract. This allows for a visual comparison of the overall phytochemical profile between batches.
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Quantification of Marker Compounds: In addition to this compound, quantifying other co-occurring and structurally related lignans can provide a more comprehensive quality assessment. Based on studies of Caulis Trachelospermi, potential markers include tracheloside, matairesinol, and arctigenin.
Troubleshooting Guides
Guide 1: Inconsistent Experimental Results Between Batches
Problem: You observe significant differences in the biological activity of different batches of this compound extract in your in vitro or in vivo models.
| Possible Cause | Troubleshooting Steps |
| Varying this compound Concentration | 1. Quantify the concentration of this compound in each batch using a validated HPLC method. 2. Normalize the dose used in your experiments based on the actual this compound content. |
| Differences in Co-extracted Compounds | 1. Perform HPLC fingerprinting to compare the overall phytochemical profiles of the batches. 2. If significant differences are observed, consider further purification of the extract to isolate this compound or a fraction enriched with it. |
| Presence of Interfering Substances | 1. Use Mass Spectrometry (MS) coupled with HPLC (LC-MS) to identify potential contaminants or unexpected compounds in the problematic batches. |
Guide 2: Low Yield of this compound During Extraction
Problem: Your extraction protocol is yielding a lower than expected amount of this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | 1. Experiment with solvents of varying polarities. Lignans are often effectively extracted with moderately polar solvents like ethanol or methanol, or mixtures of these with water. 2. For this compound, an 80% methanol solution has been shown to be effective. |
| Inefficient Extraction Parameters | 1. Temperature: While higher temperatures can increase extraction efficiency, excessive heat can degrade the compound. A temperature range of 40-60°C is often a good starting point for lignans. 2. Time: Ensure a sufficient extraction time to allow for the complete diffusion of the compound from the plant matrix into the solvent. An extraction time of around 60 minutes has been found to be effective for lignans. |
| Poor Quality Raw Material | 1. Source your plant material from a reputable supplier who can provide a certificate of analysis. 2. If possible, analyze a small sample of the raw material for its this compound content before performing a large-scale extraction. |
Data Presentation: Quantitative Analysis of Lignans in Caulis Trachelospermi
The following table summarizes the quantitative analysis of this compound and other co-occurring lignans from different batches of Caulis Trachelospermi, as determined by HPLC-UV. This data highlights the natural variability and provides a reference for expected concentrations.
| Compound | Average Content (mg/g of dried plant material) | Content Range Observed (mg/g) |
| This compound | 2.50 | 0.5 - 4.5 |
| Tracheloside | 7.24 | 3.0 - 11.5 |
| Matairesinol | 1.50 | 0.8 - 2.5 |
| Arctigenin | 1.20 | 0.6 - 2.0 |
Data adapted from studies on the chemical composition of Caulis Trachelospermi.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound. Optimization may be required based on your specific instrumentation and extract matrix.
1. Sample Preparation:
- Accurately weigh approximately 1.0 g of powdered, dried plant material.
- Add 50 mL of 80% methanol.
- Perform ultrasonic-assisted extraction for 60 minutes at 50°C.
- Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
3. Quantification:
- Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations.
- Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Signaling Pathways Modulated by this compound
Ensuring Reproducibility in (-)-Trachelogenin Biological Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of biological assays involving (-)-Trachelogenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a bioactive dibenzylbutyrolactone lignan found in various plants. Its reported biological activities include neuroprotective, anti-inflammatory, and anti-cancer effects. Recent studies have also highlighted its potential in alleviating osteoarthritis by inhibiting osteoclastogenesis and promoting chondrocyte survival[1][2].
Q2: What are the common in vitro assays used to evaluate the biological activity of this compound?
A2: Common in vitro assays for this compound include:
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Cell Viability and Proliferation Assays: Such as MTT, WST-1, and CCK-8 assays to assess its cytotoxic or proliferative effects on different cell lines[1][3].
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Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Neuroprotective Assays: Evaluating its ability to protect neurons from glutamate-induced excitotoxicity[4].
-
Osteoclastogenesis Assays: Assessing its inhibitory effect on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.
-
Chondrocyte Proliferation and Survival Assays: Using methods like the EdU assay to determine its impact on chondrocyte proliferation.
Q3: How does this compound exert its biological effects? What are the known signaling pathways it modulates?
A3: this compound modulates several signaling pathways to exert its biological effects. It has been shown to inhibit the activation of AMPA/KA type glutamate receptors in the brain, contributing to its neuroprotective effects. In the context of osteoarthritis, it inhibits osteoclastogenesis by binding to Rap1 and suppressing the Rap1/integrin αvβ3/c-Src/Pyk2 signaling cascade. Additionally, it promotes chondrocyte survival by upregulating HIF1α and enhancing glycolysis. It has also been reported to inhibit the IFN-γ/STAT1 and IL-6/STAT3 pathways.
Troubleshooting Guides
General Issues & Inconsistent Results
Q4: My results with this compound are not consistent across experiments. What are the likely causes?
A4: Inconsistent results can stem from several factors:
-
Compound Purity and Stability: Ensure the purity of your this compound sample. Impurities can have their own biological effects. Lignans can also be sensitive to light and temperature, so proper storage is crucial.
-
Solubility Issues: this compound, like many natural products, may have limited aqueous solubility. Inconsistent solubilization can lead to variability in the effective concentration in your assays. See the specific troubleshooting section on solubility below.
-
Cell-Based Assay Variability: Factors such as cell passage number, seeding density, and incubation times can all contribute to variability. Maintaining consistent cell culture practices is essential.
-
Assay Interference: Natural products can sometimes interfere with assay components, leading to false-positive or false-negative results.
Cell Viability Assays (MTT, CCK-8)
Q5: I am observing high background or false positives in my MTT assay with this compound. What could be the reason?
A5: High background or false positives in MTT assays with natural products can be due to:
-
Compound Color: If your this compound solution is colored, it can interfere with the absorbance reading. Always include a "compound only" control (without cells) to measure its intrinsic absorbance.
-
Reducing Activity: Some compounds can directly reduce the MTT reagent, leading to a color change independent of cellular activity. To test for this, incubate the compound with MTT in a cell-free medium.
-
Precipitation: If this compound precipitates in the culture medium, the crystals can scatter light and affect the absorbance reading. Visually inspect the wells for any precipitation.
Q6: My CCK-8 assay shows a decrease in cell viability, but I don't observe any morphological signs of cell death. Why?
A6: This discrepancy could be due to:
-
Mitochondrial Inhibition: this compound might be inhibiting mitochondrial dehydrogenases, which are responsible for the color change in the CCK-8 assay, without necessarily inducing cell death.
-
Interference with Electron Mediator: The assay relies on an electron mediator. Your compound might be interfering with this mediator.
-
Cytostatic Effects: The compound might be inhibiting cell proliferation (cytostatic) rather than causing cell death (cytotoxic). Consider performing a cell cycle analysis or a long-term colony formation assay to distinguish between these effects.
Anti-inflammatory and Neuroprotective Assays
Q7: In my anti-inflammatory assay, the results for NO inhibition by this compound are variable. How can I improve reproducibility?
A7: Variability in NO inhibition assays can be addressed by:
-
Standardizing LPS Concentration: The concentration and purity of the lipopolysaccharide (LPS) used to stimulate the cells are critical. Use a consistent source and concentration of LPS.
-
Controlling Cell Density: The number of macrophages seeded per well will directly impact the amount of NO produced. Ensure precise and consistent cell seeding.
-
Timing of Treatment: The timing of this compound addition relative to LPS stimulation can influence the results. Optimize and standardize this timing.
Q8: I am not observing a neuroprotective effect of this compound against glutamate-induced excitotoxicity. What should I check?
A8: If you are not seeing the expected neuroprotective effect, consider the following:
-
Glutamate Concentration and Exposure Time: The concentration of glutamate and the duration of exposure are critical for inducing the right amount of cell death. This may need to be optimized for your specific neuronal cell type.
-
Pre-incubation Time with this compound: The protective effect of your compound may depend on a sufficient pre-incubation time before the glutamate challenge.
-
Cell Health: Ensure that your primary neurons or neuronal cell lines are healthy and not overly stressed before starting the experiment.
Solubility of this compound
Q9: I am having trouble dissolving this compound for my in vitro assays. What is the recommended procedure?
A9: For in vitro assays, this compound is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. It is crucial to:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare Fresh Dilutions: It is best to prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Check for Precipitation: After diluting the stock solution in the aqueous medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the solvent system.
Quantitative Data Summary
| Assay Type | Cell Line/Model | Parameter | Result | Reference |
| Anti-inflammatory | - | IC50 (IFN-γ/STAT1 pathway) | 3.14 µM | |
| Anti-inflammatory | - | IC50 (IL-6/STAT3 pathway) | 3.63 µM | |
| Osteoclastogenesis | Mouse BMMs | Inhibition of osteoclast formation | Dose-dependent, with 1 µM nearly abrogating formation | |
| Chondrocyte Viability | Primary Mouse Chondrocytes | Cell Viability | Dose-dependent increase |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed bone marrow-derived macrophages (BMMs) or primary mouse chondrocytes (PMCs) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Osteoclastogenesis Assay
-
Cell Culture: Culture primary bone marrow-derived macrophages (BMMs) in the presence of M-CSF.
-
Induction of Differentiation: To induce osteoclastogenesis, treat the BMMs with RANKL and M-CSF.
-
This compound Treatment: Concurrently with RANKL and M-CSF treatment, add different concentrations of this compound to the culture medium.
-
Culture and Staining: Culture the cells for several days, replacing the medium as needed. After the incubation period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well.
Neuroprotective Assay against Glutamate-Induced Excitotoxicity
-
Cell Plating: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours) before inducing excitotoxicity.
-
Glutamate Challenge: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of L-glutamate for a defined period.
-
Post-incubation: After the glutamate challenge, replace the medium with fresh medium (with or without the compound) and incubate for a further 24 hours.
-
Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for conducting biological assays with this compound.
Caption: this compound may inhibit the NF-κB pathway by targeting IKK.
Caption: this compound's neuroprotective effect via AMPA/KA receptor inhibition.
References
- 1. Trachelogenin alleviates osteoarthritis by inhibiting osteoclastogenesis and enhancing chondrocyte survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trachelogenin alleviates osteoarthritis by inhibiting osteoclastogenesis and enhancing chondrocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Mechanisms of (-)-Trachelogenin and Arctigenin
A detailed guide for researchers, scientists, and drug development professionals on the anticancer properties of two promising lignans, (-)-Trachelogenin and its alternative, Arctigenin. This document provides a comparative overview of their mechanisms of action, supported by available experimental data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction
Natural products are a rich source of novel therapeutic agents, with lignans being a class of polyphenolic compounds that have garnered significant interest for their diverse pharmacological activities, including anticancer effects. This guide focuses on this compound, a dibenzylbutyrolactone lignan, and provides a comparative analysis with a structurally related and more extensively studied lignan, Arctigenin. The objective is to present a clear, data-driven comparison of their anticancer mechanisms to aid researchers in the field of oncology drug discovery.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Arctigenin, focusing on their cytotoxic activity (IC50 values), induction of apoptosis, and effects on the cell cycle. It is important to note that while substantial data is available for Arctigenin, quantitative data for this compound is limited in the current literature.
Table 1: Cytotoxicity (IC50) of this compound and Arctigenin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HCT-116 | Colon Cancer | Data not available | |
| SW480 | Colon Adenocarcinoma | Data not available | ||
| SF-295 | Glioblastoma | 0.8 | ||
| HL-60 | Promyelocytic Leukemia | 32.4 | ||
| Arctigenin | HepG2 | Hepatocellular Carcinoma | 1.99 (24h), 0.24 (48h) | |
| SMMC7721 | Hepatocellular Carcinoma | >100 (24h) | ||
| U87MG | Glioblastoma | ~15 (48h) | ||
| T98G | Glioblastoma | ~20 (48h) | ||
| PC-3M | Prostate Cancer | 13.49 (48h) | ||
| MCF-7 | Breast Cancer (ER+) | >50 | ||
| SK-BR-3 | Breast Cancer (ER-) | ~10 (48h) | ||
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 0.79 (24h) | ||
| HT-29 | Colon Cancer | ~5 (24h) |
Table 2: Comparison of Apoptosis Induction by this compound and Arctigenin
| Compound | Cell Line | Method | Results | Citation |
| This compound | HCT-116 | Not specified | Primarily induces autophagic cell death | |
| Arctigenin | U87MG & T98G | Flow Cytometry (Annexin V/PI) | Significant increase in apoptotic cells | |
| PC-3M | Flow Cytometry (Annexin V/PI) | Apoptosis rate increased from 4.18% to 24.5% at 25 µM | ||
| SK-BR-3 | Flow Cytometry (Annexin V/PI) | Apoptotic cells increased from 4.14% to 8.20% at 500 nM | ||
| MDA-MB-231 | Flow Cytometry (Annexin V/PI) | Apoptosis rate increased from 7.13% to 13.36% at 500 nM | ||
| HT-29 | Flow Cytometry | Apoptotic rate of 32.22% at 10 µM |
Table 3: Comparison of Cell Cycle Arrest Induced by this compound and Arctigenin
| Compound | Cell Line | Phase of Arrest | Key Regulators Affected | Citation |
| This compound | Data not available | Data not available | Data not available | |
| Arctigenin | U87MG & T98G | G0/G1 | ↑p21, ↑p53, ↑RB; ↓Cyclin D1, ↓CDK4 | |
| PC-3M | G0/G1 | Data not available | ||
| HT-29 | G2/M | Data not available |
Anticancer Mechanisms and Signaling Pathways
This compound
The primary anticancer mechanism of this compound identified to date is the induction of autophagic cell death , particularly in colon cancer cells. This process is characterized by the formation of autophagosomes and cytoplasmic vacuolization. Key molecular events include the upregulation of Light Chain 3 (LC3) activation and alterations in the expression of Beclin-1, a crucial protein in the initiation of autophagy.
Additionally, this compound has been shown to regulate the Wnt/β-catenin signaling pathway in colon adenocarcinoma cells. The dysregulation of this pathway is a hallmark of many cancers, and its modulation by this compound suggests a potential for therapeutic intervention in tumors driven by aberrant Wnt signaling.
A related lignan, Nortrachelogenin, has been demonstrated to sensitize prostate cancer cells to TRAIL-induced apoptosis by inhibiting the Akt signaling pathway , a key regulator of cell survival. This suggests that this compound may also exert its effects through modulation of critical survival pathways.
A Comparative Analysis of (-)-Trachelogenin and Matairesinol for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, pharmacological properties, and signaling pathways of two promising lignans, (-)-Trachelogenin and Matairesinol.
This report provides a comprehensive comparative analysis of the lignans this compound and Matairesinol, focusing on their performance in various experimental assays and their modulation of key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to evaluate the therapeutic potential of these natural compounds.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Matairesinol |
| Antiproliferative/Anticancer | Inhibits proliferation of colorectal cancer cells. | Demonstrates antiproliferative effects against pancreatic, prostate, and breast cancer cells. Induces apoptosis and inhibits cell migration. |
| Anti-inflammatory | Inhibits IFN-γ/STAT1 and IL-6/STAT3 signaling pathways. | Inhibits the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide (NO). Modulates MAPK and NF-κB signaling. |
| Antioxidant | Limited quantitative data available. | Exhibits radical scavenging activity and modulates levels of antioxidant enzymes. |
| Neuroprotective | Shows neuroprotective effects by inhibiting AMPA/KA receptors. | Exhibits neuroprotective properties. |
| Other Activities | Regulates Wnt/β-catenin signaling. | Possesses immunomodulatory and anti-osteoporotic activities. |
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for this compound and Matairesinol, providing a direct comparison of their potency in various assays.
Table 1: Antiproliferative Activity
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| This compound | SW480, SW620 (Colorectal Cancer) | WST-1 | Significant inhibition at 100 µM after 72h | [1] |
| Matairesinol | PANC-1 (Pancreatic Cancer) | Proliferation Assay | ~80 µM (48% inhibition) | [2] |
| Matairesinol | MIA PaCa-2 (Pancreatic Cancer) | Proliferation Assay | ~80 µM (50% inhibition) | [2] |
| Matairesinol | PC3 (Prostate Cancer) | MTT Assay | Dose-dependent reduction in viability | [3] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | IC50 Value | Citation |
| This compound | IFN-γ/STAT1 Luciferase Reporter | 3.14 µM | [4] |
| This compound | IL-6/STAT3 Luciferase Reporter | 3.63 µM | |
| Matairesinol | IL-6/STAT3 Luciferase Reporter | 2.92 µM | |
| Matairesinol | LPS-induced NO production in BV2 microglia | Concentration-dependent inhibition (6.25, 12.5, 25 µM) |
Note: Lower IC50 values indicate greater potency.
Signaling Pathway Modulation
Both this compound and Matairesinol exert their biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.
This compound Signaling Pathway Modulation
Caption: this compound inhibits the JAK/STAT pathway and regulates Wnt/β-catenin signaling.
Matairesinol Signaling Pathway Modulation
Caption: Matairesinol modulates PI3K/Akt, MAPK, NF-κB, and AMPK pathways.
Detailed Experimental Protocols
Antiproliferative Activity: MTT Assay
Objective: To determine the effect of this compound and Matairesinol on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480, PANC-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Matairesinol (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity: Inhibition of IFN-γ/STAT1 and IL-6/STAT3 Signaling
Objective: To quantify the inhibitory effect of this compound and Matairesinol on the JAK/STAT signaling pathway.
Principle: This assay utilizes a luciferase reporter gene under the control of STAT1 or STAT3 responsive elements. Inhibition of the IFN-γ/STAT1 or IL-6/STAT3 pathway by the test compounds results in a decrease in luciferase expression, which can be quantified by measuring luminescence.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a STAT1 or STAT3 luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Matairesinol for a specified time.
-
Cytokine Stimulation: Stimulate the cells with IFN-γ (for STAT1) or IL-6 (for STAT3) to activate the respective signaling pathways.
-
Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the cytokine-stimulated control. Determine the IC50 values from the dose-response curves.
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging capacity of this compound and Matairesinol.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its purple color to fade. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound and Matairesinol in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add a solution of DPPH in the same solvent to the sample solutions.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A control containing only the solvent and DPPH is also measured.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from the dose-response curve.
Conclusion
This comparative analysis reveals that both this compound and Matairesinol possess significant biological activities with therapeutic potential. Matairesinol has been more extensively studied, with a wealth of quantitative data supporting its anticancer, anti-inflammatory, and antioxidant properties. This compound shows strong inhibitory effects on the JAK/STAT pathway and has demonstrated antiproliferative and neuroprotective activities, though more quantitative research is needed to fully elucidate its potency across a broader range of biological assays. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers to further investigate and compare these promising lignans in the context of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-Inflammatory Potential of (-)-Trachelogenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Trachelogenin (TCG), a lignan found in certain traditional medicinal plants, has garnered significant interest for its potential anti-inflammatory properties. This guide provides a comprehensive overview of the in vivo anti-inflammatory effects of TCG, offering a comparative perspective against established nonsteroidal anti-inflammatory drugs (NSAIDs), diclofenac and celecoxib. The data presented herein is compiled from multiple preclinical studies, providing valuable insights for researchers exploring novel anti-inflammatory therapeutics.
Performance Comparison: this compound vs. Standard NSAIDs
To facilitate a clear comparison, the following tables summarize the quantitative data from in vivo studies on this compound and the widely used NSAIDs, diclofenac and celecoxib, in relevant animal models of inflammation.
Disclaimer: The data for this compound and the comparator drugs were not obtained from a head-to-head study and are compiled from different research publications. Direct comparison should be made with caution, considering potential variations in experimental conditions.
Table 1: Efficacy in a Rat Model of Osteoarthritis
| Compound | Dosage | Administration Route | Key Efficacy Endpoints | Outcome |
| This compound (TCG) | 200 µg | Intra-articular | Histological Score (OARSI score) | Significantly reduced cartilage degradation and preserved subchondral bone integrity compared to vehicle control.[1] |
| Subchondral Bone Mineral Density (BMD) | Significantly increased compared to the osteoarthritis model group.[1] | |||
| Celecoxib | Not specified | Intra-articular | Histological Score | Significantly reduced cartilage degeneration in a rat osteoarthritis model. |
Table 2: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dosage | Administration Route | Time Point | Paw Edema Inhibition (%) |
| Diclofenac | 5 mg/kg | Oral | 3 hours | ~71.8% |
| Diclofenac | 20 mg/kg | Oral | 3 hours | ~56.2% |
| Indomethacin (for reference) | 5 mg/kg | Intraperitoneal | 3 hours | Significant inhibition of paw edema. |
Note: Quantitative data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature.
Delving into the Mechanisms: Signaling Pathways of this compound
This compound exerts its anti-inflammatory effects through the modulation of specific signaling pathways, primarily investigated in the context of osteoarthritis.
Caption: Signaling pathways modulated by this compound.
Experimental Corner: Protocols for In Vivo Inflammation Models
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key in vivo models discussed in this guide.
Surgically-Induced Osteoarthritis Model in Rats
This model mimics the pathological changes observed in human osteoarthritis, providing a relevant platform for evaluating potential disease-modifying drugs.
Caption: Experimental workflow for the osteoarthritis model.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: Osteoarthritis is induced by surgical destabilization of the knee joint, such as through destabilization of the medial meniscus (DMM) or anterior cruciate ligament transection (ACLT).[1]
-
Drug Administration: Following surgery, this compound (e.g., 200 µg) or a vehicle control is administered via intra-articular injection.[1]
-
Post-operative Care: Animals are monitored for recovery and any adverse effects.
-
Endpoint Analysis: After a predefined period (e.g., 8 weeks), animals are euthanized, and the knee joints are collected for analysis. Efficacy is assessed through:
-
Histological Scoring: Cartilage degradation and structural changes are evaluated using scoring systems like the OARSI score.[1]
-
Biomarker Analysis: Levels of inflammatory and cartilage degradation markers in synovial fluid or cartilage tissue are quantified.
-
Micro-CT Analysis: Subchondral bone architecture and bone mineral density are assessed.
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation, ideal for screening potential anti-inflammatory compounds.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rat.
-
Drug Administration: Test compounds, such as diclofenac (e.g., 5-20 mg/kg), or vehicle are administered orally or intraperitoneally prior to carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.
This guide provides a foundational understanding of the in vivo anti-inflammatory effects of this compound. While the available data is promising, further research, including direct comparative studies, is warranted to fully elucidate its therapeutic potential relative to existing anti-inflammatory agents.
References
A Head-to-Head Comparison of (-)-Trachelogenin and Standard Chemotherapies in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the naturally occurring lignan, (-)-Trachelogenin, with standard-of-care chemotherapy drugs for colorectal cancer (CRC). The majority of current in vitro and in vivo research has been conducted on its glycoside precursor, Tracheloside (TCS). Therefore, this document will utilize data from studies on Tracheloside as a proxy to evaluate the potential efficacy of this compound.
Quantitative Data Comparison
The anti-cancer effects of Tracheloside (TCS) have been evaluated in various colorectal cancer cell lines. The following tables summarize its performance in key assays and compare its cytotoxic activity with standard chemotherapy agents.
Table 1: In Vitro Efficacy of Tracheloside (TCS) in Colorectal Cancer Cell Lines
| Assay Type | Cell Line | Concentration (µM) | Observed Effect | Inhibition Rate (%) |
| Cell Viability | CT26 (murine CRC) | 100 | Significant decrease in viability after 24h | Not specified |
| SW480 (human CRC) | 100 | Significant decrease in viability after 72h | Not specified | |
| SW620 (human CRC) | 100 | Significant decrease in viability after 72h | Not specified | |
| Cell Migration | CT26 (murine CRC) | 0.25 | Inhibition of cell migration | 14.3 |
| 0.5 | Inhibition of cell migration | 14.2 | ||
| 1.0 | Inhibition of cell migration | 36.2 | ||
| Cell Invasion | CT26 (murine CRC) | 0.25 | Decrease in cell invasion | 28.2 |
| 0.5 | Decrease in cell invasion | 38.1 | ||
| 1.0 | Decrease in cell invasion | 46.0 |
Data sourced from a study on the effects of Tracheloside on colorectal cancer cell proliferation and metastasis.[1]
Table 2: Comparative Cytotoxicity (IC50) in Colorectal Cancer Cell Lines (72-hour exposure)
| Compound | HCT-116 (µM) | SW480 (µM) | SW620 (µM) |
| Tracheloside (TCS) | Not specified | Viability slightly inhibited at 100µM[1] | Viability slightly inhibited at 100µM[1] |
| 5-Fluorouracil (5-FU) | ~1.48 - 19.87[2][3] | ~20 - 50 | ~50 |
| Oxaliplatin | ~84.16 | ~14.24 | IC50 > 50 µg/mL |
| Irinotecan (SN-38) | ~0.0035 | ~20 | Not specified |
IC50 values for standard drugs are compiled from multiple sources and may vary based on experimental conditions. TCS data reflects observed viability rather than a calculated IC50 value from the primary study.
Mechanism of Action and Signaling Pathways
Tracheloside exhibits its anti-cancer effects through a multi-targeted mechanism involving cell cycle arrest, induction of apoptosis, and inhibition of metastasis-related processes.
Tracheloside (TCS): Studies indicate that TCS induces G0/G1 phase cell cycle arrest by upregulating the tumor suppressor protein p16 and downregulating cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). Furthermore, TCS promotes mitochondria-mediated apoptosis by modulating the Bcl-2 family of proteins. It also inhibits the Epithelial-Mesenchymal Transition (EMT), a key process in metastasis, by increasing the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers such as N-cadherin, vimentin, snail, and twist.
Standard Chemotherapy Drugs:
-
5-Fluorouracil (5-FU): A pyrimidine analog that acts as an antimetabolite. It inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair, ultimately causing cell death.
-
Oxaliplatin: A platinum-based alkylating agent. It forms covalent bonds with DNA, creating intra- and inter-strand cross-links. These adducts obstruct DNA replication and transcription, triggering apoptosis.
-
Irinotecan: A topoisomerase I inhibitor. Its active metabolite, SN-38, binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This results in lethal double-strand DNA breaks during DNA replication, leading to cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, accompanied by workflow diagrams.
Cell Viability Assay (WST-1)
This assay assesses cell proliferation and cytotoxicity by measuring the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 to a soluble formazan dye, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., CT26, SW480, SW620) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of Tracheloside or standard chemotherapeutic agents and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal time depends on the cell type and density.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 420-480 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Culture cells in a flask and treat with the desired compounds to induce apoptosis.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells by trypsinization.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.
Cell Migration Assay (Wound Healing / Scratch Assay)
This method assesses collective cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Scratch Creation: Create a linear scratch or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with medium to remove detached cells.
-
Treatment: Add fresh medium containing the test compound.
-
Imaging (Time 0): Immediately capture images of the scratch at predefined locations.
-
Incubation: Incubate the plate under standard culture conditions.
-
Imaging (Time X): Capture images of the same locations at subsequent time points (e.g., 24, 48 hours) to monitor wound closure.
-
Analysis: Quantify the wound area at each time point using imaging software to determine the rate of cell migration.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking in vivo invasion.
Protocol:
-
Chamber Preparation: Coat the porous membrane of a Transwell insert with a layer of Matrigel or another ECM component.
-
Cell Seeding: Harvest cells and resuspend them in a serum-free medium. Seed the cells into the upper chamber of the coated insert.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours, allowing invasive cells to migrate through the ECM and the membrane.
-
Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix and stain the invaded cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in multiple fields of view using a microscope.
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Validating Novel Wnt Signaling Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating novel Wnt signaling inhibitors, using the hypothetical candidate (-)-Trachelogenin as a case study. It outlines key experimental methodologies, presents data in a comparative format, and visualizes complex biological and experimental processes.
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The discovery and validation of small-molecule inhibitors of this pathway are therefore of significant interest. This guide details a systematic approach to validating a potential Wnt inhibitor, comparing its hypothetical performance metrics against established compounds.
The Canonical Wnt Signaling Pathway
The canonical Wnt signaling pathway is centered on the regulation of β-catenin levels within the cell. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, driving cell proliferation.
Comparative Performance of Wnt Signaling Inhibitors
A crucial step in validating a novel inhibitor is to benchmark its performance against known inhibitors. The following table summarizes hypothetical data for this compound alongside reported data for established Wnt inhibitors, XAV939 and ICG-001.
| Inhibitor | Target | Mechanism of Action | Cell-Based TCF/LEF Reporter Assay (IC50) | Cell Proliferation Assay (GI50) in Wnt-driven Cancer Cells | In Vivo Efficacy (Tumor Growth Inhibition) |
| This compound (Hypothetical) | To be determined | Hypothesized to disrupt β-catenin/TCF4 interaction | 5 µM | 10 µM (HCT116) | 45% at 50 mg/kg in xenograft model |
| XAV939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin degradation | 11 nM - 300 nM | ~3 µM (DLD-1) | Significant tumor growth reduction in xenograft models[1] |
| ICG-001 | β-catenin/CBP interaction | Inhibits the interaction between β-catenin and the coactivator CBP | ~300 nM | ~5 µM (SW480) | Effective in multiple cancer xenograft models |
Experimental Protocols for Validation
A rigorous validation process involves a series of in vitro and in vivo assays to determine the efficacy, potency, and mechanism of action of the candidate inhibitor.
TCF/LEF Reporter Assay
This is the primary assay to quantify the inhibition of Wnt/β-catenin signaling.
Protocol:
-
Cell Line: Use a cell line with a stably integrated TCF/LEF-driven luciferase reporter construct (e.g., HEK293-TOPflash).
-
Activation: Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.
-
Treatment: Treat the cells with a dilution series of the test compound (e.g., this compound) and control inhibitors (XAV939, ICG-001) for 24 hours.
-
Measurement: Measure luciferase activity using a luminometer. A constitutively expressed Renilla luciferase can be used for normalization.
-
Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the reporter activity by 50%.
β-catenin and Target Gene Expression Analysis
This assay validates that the inhibition of reporter activity translates to a reduction in endogenous β-catenin levels and the expression of its target genes.
Protocol:
-
Cell Lines: Use Wnt-dependent cancer cell lines (e.g., HCT116, SW480, DLD-1).
-
Treatment: Treat cells with the test compound at concentrations around its IC50 for 24-48 hours.
-
Western Blot: Lyse the cells and perform Western blotting to detect levels of total and active (non-phosphorylated) β-catenin, as well as downstream targets like c-myc and Cyclin D1.
-
qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA levels of Wnt target genes such as AXIN2, MYC, and CCND1.
Cell Proliferation and Viability Assays
These assays determine the effect of the inhibitor on the growth of cancer cells that are dependent on Wnt signaling.
Protocol:
-
Cell Lines: Use both Wnt-dependent (e.g., HCT116) and Wnt-independent (e.g., RKO) cancer cell lines to assess selectivity.
-
Treatment: Plate cells and treat with a dilution series of the test compound for 72 hours.
-
Measurement: Assess cell viability using assays such as MTS or CellTiter-Glo.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) and compare the effects between Wnt-dependent and -independent cell lines.
In Vivo Xenograft Studies
This is the final preclinical step to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Model: Implant a Wnt-driven human cancer cell line (e.g., HCT116) subcutaneously into immunodeficient mice.
-
Treatment: Once tumors are established, treat the mice with the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily.
-
Measurement: Measure tumor volume and mouse body weight regularly.
-
Analysis: At the end of the study, excise the tumors and perform immunohistochemistry for markers of proliferation (e.g., Ki-67) and Wnt signaling (e.g., nuclear β-catenin).
Experimental and Validation Workflow
The logical flow from initial screening to in vivo validation is critical for the systematic evaluation of a novel Wnt inhibitor.
Conclusion
The validation of a novel Wnt signaling inhibitor like the hypothetical this compound requires a multi-faceted approach. By systematically progressing through in vitro and in vivo assays and benchmarking against established inhibitors, researchers can build a robust data package to support the therapeutic potential of their candidate compound. This guide provides a foundational framework for these critical validation studies in the pursuit of novel cancer therapeutics targeting the Wnt pathway.
References
A Comparative Analysis of (-)-Trachelogenin and its Glycoside Tracheloside for Drug Development Professionals
An objective comparison of the biological activities, physicochemical properties, and underlying mechanisms of (-)-Trachelogenin and its glycoside precursor, tracheloside, to inform research and development in inflammatory and related diseases.
Introduction
This compound and its glycoside, tracheloside, are lignans found in various medicinal plants, including those from the Trachelospermum and Carthamus genera. Traditionally, extracts containing these compounds have been used for their anti-inflammatory and analgesic properties. For researchers and drug development professionals, understanding the distinct and overlapping profiles of the aglycone, this compound, and its glycosidic form, tracheloside, is crucial for identifying the more promising therapeutic candidate. Pharmacokinetic studies suggest that tracheloside can be hydrolyzed to this compound in vivo, indicating that this compound may be the primary bioactive form. This guide provides a comparative study of these two compounds, supported by experimental data, to aid in strategic decision-making for future research and development.
Physicochemical Properties
A fundamental comparison of the physicochemical properties of this compound and tracheloside reveals key differences that influence their solubility, permeability, and ultimately, their pharmacokinetic profiles.
| Property | This compound | Tracheloside |
| Molecular Formula | C21H24O7 | C27H34O12 |
| Molecular Weight | 388.4 g/mol | 550.6 g/mol |
| Structure | Aglycone | Glycoside of this compound |
| Solubility | Practically insoluble in water | More water-soluble than its aglycone |
Comparative Biological Activity
Both this compound and tracheloside have demonstrated a range of biological activities, with a significant focus on their anti-inflammatory effects. However, their potency and mechanisms of action can differ.
Anti-inflammatory Activity
While direct comparative studies providing IC50 values for both compounds under identical experimental conditions are limited, existing research indicates that both possess anti-inflammatory properties. Tracheloside has been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-17. It also reduces the production of key inflammatory mediators including COX-2, MMPs, and components of the MAPK signaling pathway.[1] this compound has also been identified as an anti-inflammatory agent, with studies highlighting its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2]
Effects on Intestinal Barrier Function
A notable difference between the two compounds lies in their effect on intestinal barrier function. Research has shown that this compound can enhance the intestinal barrier by increasing transepithelial electrical resistance (TEER) and reducing the flux of ovalbumin (OVA) in Caco-2 cell monolayers.[3][4][5] This effect is attributed to the enhancement of the tight-junction protein occludin. In the same study, tracheloside did not exhibit this activity, suggesting that the aglycone form is responsible for this beneficial effect on gut permeability.
Anticancer and Other Activities
Tracheloside has been investigated for its potential in cancer therapy, particularly in colorectal cancer. Studies have shown that it can inhibit the proliferation and metastasis of colorectal cancer cells and induce apoptosis. It has also been noted for its antioxidant properties. Furthermore, tracheloside has been found to promote the proliferation of keratinocytes, suggesting a role in wound healing. This compound has been shown to alleviate osteoarthritis by inhibiting osteoclastogenesis and enhancing chondrocyte survival.
Signaling Pathways
The biological effects of this compound and tracheloside are mediated through their modulation of key intracellular signaling pathways.
Tracheloside: Inhibition of MAPK and NF-κB Pathways
Tracheloside exerts its anti-inflammatory and anti-cancer effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In rheumatoid arthritis models, tracheloside was found to inhibit the IL-17/MAPK signaling pathway. The MAPK cascade, involving kinases like JNK and p38, and the NF-κB pathway are central to the expression of pro-inflammatory genes. By inhibiting these pathways, tracheloside effectively downregulates the production of inflammatory mediators.
Caption: Tracheloside inhibits inflammatory responses by blocking the MAPK and NF-κB signaling pathways.
This compound: Modulation of Rap1/Integrin αvβ3/c-Src/Pyk2 Pathway
In the context of osteoarthritis, this compound has been shown to inhibit osteoclastogenesis and bone resorption through the Rap1/integrin αvβ3/c-Src/Pyk2 signaling cascade. This pathway is crucial for osteoclast function and bone remodeling. By targeting this pathway, this compound demonstrates its potential as a therapeutic agent for bone-related disorders.
Caption: this compound inhibits osteoclastogenesis by targeting the Rap1/integrin αvβ3/c-Src/Pyk2 pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summarized protocols for key experiments discussed in this guide.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or tracheloside) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, except for the negative control group.
-
Incubation: The plates are incubated for 24 hours.
-
NO Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.
Caption: Workflow for the in vitro anti-inflammatory assay.
Intestinal Permeability Assay: Caco-2 Cell Monolayer
This assay evaluates the permeability of a compound across a monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form a barrier that mimics the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assay:
-
The test compound (this compound or tracheloside) is added to the apical (A) side of the Transwell insert.
-
Samples are collected from the basolateral (B) side at various time points.
-
The concentration of the compound in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound on the apical side.
Caption: Workflow for the Caco-2 intestinal permeability assay.
Conclusion
The comparative analysis of this compound and tracheloside reveals distinct yet complementary therapeutic potential. Tracheloside, as the glycoside, likely acts as a prodrug, with this compound being the primary bioactive metabolite responsible for at least some of its effects.
-
This compound demonstrates a unique and potent ability to enhance intestinal barrier function, a property not observed with tracheloside. This makes it a particularly interesting candidate for inflammatory conditions associated with increased gut permeability, such as inflammatory bowel disease. Its targeted action on the Rap1/integrin pathway in bone cells also positions it as a potential therapeutic for osteoarthritis.
-
Tracheloside exhibits a broader spectrum of reported activities, including anti-inflammatory, anti-cancer, and wound-healing properties, primarily through the modulation of the MAPK and NF-κB pathways. Its greater water solubility may offer formulation advantages.
For drug development professionals, the choice between these two molecules will depend on the specific therapeutic indication. For diseases where enhancing intestinal barrier integrity is a key therapeutic goal, this compound appears to be the more direct and potent agent. For systemic inflammatory or cancerous conditions, tracheloside presents a viable candidate, though its efficacy is likely dependent on its conversion to this compound. Further head-to-head comparative studies are warranted to definitively establish the relative potencies and full therapeutic profiles of these two promising natural compounds.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Bioactivity of (-)-Trachelogenin Across Diverse Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Trachelogenin, a lignan found in various plants, has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative overview of its bioactivity in different cell lines, supported by experimental data and detailed protocols. The information is compiled from multiple studies to offer a cross-sectional view of its potential as a therapeutic agent.
Quantitative Bioactivity Data
The following table summarizes the observed bioactivities and quantitative data for this compound and its related compound, Nortrachelogenin, in various cell lines. It is important to note that the data are derived from separate studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Cell Line | Bioactivity | Compound | Key Findings & Quantitative Data |
| SW480 (Human colon adenocarcinoma) | Anticancer | This compound | Regulates the Wnt/β-catenin signaling pathway.[1] |
| HCT-116 (Human colon carcinoma) | Anticancer | This compound | Induces autophagic cell death. IC50 values ranging from 0.8-32.4µM in SF-295 and HL-60 cell lines, respectively.[2] |
| J774 (Murine macrophage) | Anti-inflammatory | Nortrachelogenin | Inhibited the production of nitric oxide, prostaglandin E2, interleukin-6, and monocyte chemotactic protein-1. Inhibited microsomal prostaglandin E synthase-1 protein expression.[3] |
| Caco-2 (Human colon adenocarcinoma) | Intestinal Barrier Enhancement | This compound | Increased Transepithelial Electrical Resistance (TEER) and decreased ovalbumin (OVA) flux by enhancing the tight-junction protein occludin.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity Assessment in Colon Cancer Cell Lines (SW480, HCT-116)
1. Cell Culture and Treatment:
-
SW480 and HCT-116 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates for viability assays or larger plates for protein and RNA analysis.
-
After reaching 70-80% confluency, cells are treated with various concentrations of this compound or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
2. Cell Viability Assay (MTT Assay):
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
3. Western Blot Analysis for Wnt/β-catenin Signaling Pathway (SW480):
-
Treated cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an ECL detection reagent and quantified by densitometry.
Anti-inflammatory Activity Assessment in J774 Macrophages
1. Cell Culture and Stimulation:
-
J774 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and allowed to adhere.
-
To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) in the presence or absence of various concentrations of Nortrachelogenin for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated for 10 minutes at room temperature.
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (ELISA):
-
The levels of prostaglandin E2, interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) in the cell culture supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.
Intestinal Barrier Function Assay in Caco-2 Cells
1. Caco-2 Cell Monolayer Culture:
-
Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
2. Transepithelial Electrical Resistance (TEER) Measurement:
-
The integrity of the Caco-2 cell monolayer is assessed by measuring TEER using a voltmeter.
-
Cells are treated with this compound, and TEER is measured at different time points. An increase in TEER indicates an enhancement of the intestinal barrier function.
3. Paracellular Permeability Assay (Ovalbumin Flux):
-
Fluorescein isothiocyanate (FITC)-labeled ovalbumin (OVA) is added to the apical side of the Transwell insert.
-
Samples are collected from the basolateral side at various time points.
-
The fluorescence intensity of the basolateral samples is measured to determine the amount of OVA that has passed through the cell monolayer. A decrease in OVA flux suggests improved barrier integrity.
4. Western Blot Analysis for Tight Junction Proteins:
-
Following treatment with this compound, Caco-2 cells are lysed, and protein extracts are prepared.
-
Western blotting is performed as described above, using primary antibodies against tight junction proteins such as occludin, claudin-1, and ZO-1.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Proposed mechanism of this compound in the Wnt/β-catenin signaling pathway in SW480 cells.
Caption: Anti-inflammatory mechanism of Nortrachelogenin in J774 macrophages.
Caption: General experimental workflow for determining the cytotoxicity of this compound.
References
Lack of Comparative Efficacy Data for (-)-Trachelogenin Delivery Systems Hampers Formulation Advancement
A comprehensive review of current scientific literature reveals a significant gap in research concerning the development and comparative efficacy of advanced delivery systems for (-)-Trachelogenin, a lignan with demonstrated therapeutic potential. Despite its promising anti-inflammatory, anticancer, and neuroprotective properties, no published studies to date have specifically evaluated the performance of various formulation strategies such as nanoparticles, liposomes, or cyclodextrin complexes for this compound. This absence of data precludes a direct comparison of bioavailability, target-specific delivery, and overall therapeutic efficacy, thereby limiting the translation of this compound from preclinical findings to clinical applications.
Currently, the available pharmacokinetic data for this compound is primarily derived from studies involving oral and intravenous administration of total lignan extracts in animal models. While these studies provide foundational knowledge on its absorption and metabolism, they do not address the challenges associated with its poor water solubility and potential for rapid systemic clearance—limitations that advanced drug delivery systems are designed to overcome.
For researchers and drug development professionals, this knowledge gap presents both a challenge and an opportunity. The development of effective delivery systems is critical to harnessing the full therapeutic potential of this compound. To guide future research in this area, this guide will outline the general principles and potential benefits of various delivery platforms that could be applied to this compound, alongside the standard experimental protocols required to evaluate their efficacy.
Potential Delivery Systems for this compound: A Hypothetical Overview
While specific data for this compound is unavailable, we can extrapolate the potential advantages of various delivery systems based on their known capabilities with other hydrophobic molecules. The choice of a suitable carrier system would depend on the desired therapeutic outcome, such as improved oral bioavailability, targeted delivery to specific tissues (e.g., tumors), or sustained release.
Table 1: Hypothetical Comparison of Potential Delivery Systems for this compound
| Delivery System | Potential Advantages for this compound | Key Characterization Parameters | Common Efficacy Endpoints |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for surface modification for targeted delivery. | Particle size, zeta potential, encapsulation efficiency, in vitro drug release profile. | Enhanced bioavailability (AUC), tumor accumulation, reduction in inflammatory markers. |
| Polymeric Nanoparticles | High stability, controlled and sustained release, tunable properties based on polymer selection. | Particle size and distribution (PDI), drug loading, surface morphology (e.g., SEM, TEM). | Increased plasma half-life, improved therapeutic index, targeted cell uptake. |
| Solid Lipid Nanoparticles (SLNs) | Biocompatible and biodegradable lipid matrix, improved oral bioavailability, protection of the encapsulated drug. | Particle size, zeta potential, entrapment efficiency, crystalline structure (e.g., DSC, XRD). | Higher oral bioavailability (Cmax, AUC), brain delivery (for neuroprotective applications). |
| Cyclodextrin Complexes | Increased aqueous solubility, enhanced stability of the drug molecule. | Complexation efficiency, phase solubility studies, structural characterization (e.g., NMR, FTIR). | Improved dissolution rate, increased absorption after oral administration. |
| Polymeric Micelles | Small size for improved tissue penetration, solubilization of poorly soluble drugs, passive targeting via the EPR effect in cancer. | Critical Micelle Concentration (CMC), particle size, drug loading capacity. | Enhanced tumor accumulation, reduced systemic toxicity, improved anticancer efficacy. |
Experimental Protocols for Efficacy Evaluation
Should research into this compound delivery systems commence, a standardized set of experiments would be necessary to compare the efficacy of different formulations. Below are detailed methodologies for key assays.
Pharmacokinetic Studies in Animal Models
Objective: To determine the bioavailability and pharmacokinetic profile of formulated this compound compared to the free compound.
Protocol:
-
Animal Model: Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group A: Free this compound (in a suitable vehicle like DMSO/saline) via intravenous (IV) administration (e.g., 2 mg/kg).
-
Group B: Free this compound via oral gavage (e.g., 20 mg/kg).
-
Group C: Formulated this compound (e.g., liposomal) via IV administration (equivalent dose).
-
Group D: Formulated this compound via oral gavage (equivalent dose).
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Analysis: Separate plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).
In Vitro Cellular Uptake Studies
Objective: To quantify the cellular uptake of formulated this compound in a target cell line (e.g., a cancer cell line).
Protocol:
-
Cell Culture: Seed target cells (e.g., MCF-7 breast cancer cells) in 24-well plates and allow them to adhere overnight.
-
Treatment: Incubate cells with fluorescently labeled free this compound and formulated this compound at a specific concentration for various time points (e.g., 1, 4, 8 hours).
-
Analysis:
-
Flow Cytometry: Wash, trypsinize, and resuspend the cells. Analyze the fluorescence intensity to quantify uptake.
-
Confocal Microscopy: Grow cells on coverslips, treat as above, and then fix and stain the nuclei (e.g., with DAPI). Image the cells to visualize the intracellular localization of the formulation.
-
Visualizing Methodologies and Pathways
To further clarify the experimental design and potential mechanisms of action, diagrams can be utilized.
Caption: Workflow for developing and evaluating a novel delivery system for this compound.
Caption: The Enhanced Permeability and Retention (EPR) effect pathway for nanoparticle delivery.
Validating (-)-Trachelogenin's Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Trachelogenin, a naturally occurring lignan, has demonstrated promising anti-inflammatory and anti-cancer properties. Its therapeutic potential is attributed to its modulation of several key signaling pathways, including estrogen receptor signaling, Wnt/β-catenin signaling, and inflammatory pathways. However, direct confirmation of its engagement with specific cellular targets is crucial for advancing its development as a therapeutic agent. This guide provides a comparative overview of state-of-the-art, label-free methodologies for validating the intracellular target engagement of this compound and compares its known biological activities with established modulators of its putative target pathways.
Comparing Target Validation Methodologies
Validating that a small molecule interacts with its intended target within the complex environment of a living cell is a critical step in drug discovery. For natural products like this compound, where the precise molecular targets may not be fully elucidated, label-free methods that do not require chemical modification of the compound are particularly advantageous. Two such powerful techniques are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Ligand binding protects the target protein from proteolytic degradation. |
| Readout | Quantification of soluble protein remaining after heat treatment. | Quantification of intact protein remaining after protease treatment. |
| Detection | Western Blotting (for specific targets) or Mass Spectrometry (for proteome-wide analysis). | Western Blotting (for specific targets) or Mass Spectrometry (for proteome-wide analysis). |
| Advantages | Applicable in intact cells and tissues, label-free, can be used for proteome-wide screening. | Label-free, does not require compound immobilization, relatively simple and rapid protocol. |
| Limitations | Not all protein-ligand interactions result in a significant thermal shift. | The degree of protection from proteolysis can vary and may not be universally applicable. |
Quantitative Biological Activity of this compound
This compound exhibits a range of biological activities across different cell lines. The following table summarizes its cytotoxic and pathway-inhibitory effects.
| Cell Line | Assay | IC50 Value | Putative Target Pathway | Reference |
| HCT-116 (Colon Cancer) | Cytotoxicity (MTT) | 8.6 μM | Autophagy Induction | [1][2] |
| HL-60 (Leukemia) | Cytotoxicity (MTT) | 32.4 μM | Autophagy Induction | [1][2] |
| SF-295 (Glioblastoma) | Cytotoxicity (MTT) | 0.8 μM | - | [1] |
| HEK293 (Luciferase Reporter) | IFN-γ/STAT1 Pathway Inhibition | 3.14 μM | JAK/STAT Signaling | |
| HEK293 (Luciferase Reporter) | IL-6/STAT3 Pathway Inhibition | 3.63 μM | JAK/STAT Signaling |
Comparative Analysis with Alternative Compounds
To provide context for the validation of this compound's targets, we compare its activity with well-characterized inhibitors of its proposed target pathways: Raloxifene for the estrogen receptor and Niclosamide for the Wnt/β-catenin pathway.
Estrogen Receptor Modulation: this compound vs. Raloxifene
This compound is described as a phytoestrogen, suggesting it may interact with estrogen receptors (ERs). Raloxifene is a selective estrogen receptor modulator (SERM) with established clinical use.
| Compound | Target Engagement Data (Method) | Biological Effect |
| This compound | Putative; direct binding data not yet available. | Acts as a phytoestrogen. |
| Raloxifene | Binds to ERα and ERβ with high affinity. | Exhibits tissue-selective estrogen agonist/antagonist effects. |
Wnt/β-catenin Pathway Inhibition: this compound vs. Niclosamide
This compound has been reported to regulate the Wnt/β-catenin signaling pathway. Niclosamide is an anthelmintic drug that has been repurposed as a Wnt signaling inhibitor.
| Compound | Target Engagement Data (Method) | Biological Effect |
| This compound | Regulates the Wnt/β-catenin signaling pathway. | Antiproliferative effects in colon adenocarcinoma cells. |
| Niclosamide | Downregulates Wnt pathway components (e.g., LRP6, Dvl2, β-catenin). | Inhibits Wnt-dependent cancer cell proliferation with an IC50 range of 0.13–4 μM. |
Although a specific DARTS protocol for Niclosamide's direct targets in the Wnt pathway is not detailed in the available literature, the observed downregulation of pathway components strongly supports its mechanism of action. DARTS could be employed to identify the direct binding partners of this compound within this pathway.
Experimental Protocols & Visualizations
To facilitate the experimental validation of this compound's target engagement, detailed protocols for CETSA and DARTS are provided below, accompanied by workflow diagrams.
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA Experimental Workflow
CETSA Protocol (Western Blot Detection)
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Washing: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a thermal cycler set to 25°C.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for SDS-PAGE, and analyze by Western blotting using an antibody against the putative target protein.
Drug Affinity Responsive Target Stability (DARTS) Workflow
DARTS Experimental Workflow
DARTS Protocol
-
Cell Lysis: Lyse cultured cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).
-
Compound Incubation: Incubate the cell lysate with various concentrations of this compound or vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as thermolysin, to the lysates and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.
-
Analysis: Analyze the samples by SDS-PAGE followed by Coomassie blue staining to identify protected protein bands for mass spectrometry analysis, or by Western blotting to probe for a specific putative target.
Signaling Pathways of Interest
The following diagrams illustrate the putative signaling pathways modulated by this compound.
Wnt/β-catenin Signaling Pathway
Wnt/β-catenin Signaling Pathway
Estrogen Receptor Signaling Pathway
Estrogen Receptor Signaling Pathway
Conclusion
Validating the direct cellular targets of this compound is a critical next step in its journey from a promising natural product to a potential therapeutic. The label-free target engagement methodologies of CETSA and DARTS offer powerful and accessible approaches for researchers to confirm its binding to putative targets like estrogen receptors and components of the Wnt/β-catenin pathway. The comparative data and detailed protocols provided in this guide are intended to empower researchers to design and execute experiments that will definitively elucidate the mechanism of action of this compound, thereby accelerating its translation into clinical applications.
References
A Comparative Analysis of (-)-Trachelogenin and Tamoxifen on Breast Cancer Cells: A Guide for Researchers
An Objective Comparison of Efficacy and Mechanism of Action Supported by Experimental Data
For decades, tamoxifen has been a cornerstone in the treatment of estrogen receptor-positive (ER-positive) breast cancer. However, the quest for novel therapeutic agents with improved efficacy and reduced side effects is ongoing. This guide provides a comparative overview of the effects of the naturally occurring lignan, (-)-trachelogenin, and the selective estrogen receptor modulator (SERM), tamoxifen, on breast cancer cells. Due to the limited direct comparative research on this compound, this guide will leverage data from studies on arctigenin, a structurally and functionally similar lignan, as a proxy to draw parallels and distinctions with tamoxifen. This comparison is intended for researchers, scientists, and drug development professionals.
Executive Summary
This guide synthesizes experimental data to compare the effects of a trachelogenin analogue (arctigenin) and tamoxifen on breast cancer cell lines. The data indicates that both compounds inhibit cell proliferation and induce programmed cell death (apoptosis), albeit through potentially different primary mechanisms. While tamoxifen primarily acts as a competitive inhibitor of the estrogen receptor, arctigenin appears to exert its effects through multiple pathways, including the PI3K/Akt/mTOR signaling cascade. Notably, studies suggest a synergistic cytotoxic effect when arctigenin is used in combination with tamoxifen in ER-positive breast cancer cells.
Quantitative Data Comparison
The following tables summarize the key quantitative data from in vitro studies on arctigenin and tamoxifen, focusing on their effects on cell viability, apoptosis, and cell cycle progression in various breast cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Receptor Status | IC50 Value (µM) | Incubation Time (hours) | Citation |
| Arctigenin | MDA-MB-231 | ER-, PR-, HER2- | 0.787 | 24 | [1] |
| MDA-MB-468 | ER-, PR-, HER2- | 0.283 | 24 | [1] | |
| MCF-7 | ER+, PR+, HER2- | > 20 | 24 | [1] | |
| SK-BR-3 | ER-, PR-, HER2+ | Not specified | - | [2] | |
| Tamoxifen | MCF-7 | ER+, PR+, HER2- | 4.506 µg/mL (~12.1 µM) | Not Specified | [3] |
| MCF-7 | ER+, PR+, HER2- | 10.045 | Not Specified | ||
| MDA-MB-231 | ER-, PR-, HER2- | 21.8 | 72 | ||
| MDA-MB-231 | ER-, PR-, HER2- | 2230 | Not Specified |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Arctigenin | MDA-MB-231 | Induces apoptosis via intrinsic pathway (caspase-9 and -3 activation) | S phase arrest | |
| SK-BR-3 | Induces apoptosis via intrinsic and extrinsic pathways (caspase-9, -8, and -3 activation) | Not specified | ||
| MCF-7 | Induces autophagic cell death, not significant apoptosis | G1 arrest | ||
| Tamoxifen | MCF-7 | Induces apoptosis | G1 arrest | |
| MDA-MB-468 | Induces apoptosis at higher concentrations | Not specified |
Mechanisms of Action
This compound (via Arctigenin)
Arctigenin, and by extension potentially this compound, exhibits a multi-faceted mechanism of action against breast cancer cells.
-
Induction of Apoptosis: In ER-negative breast cancer cells like MDA-MB-231 and SK-BR-3, arctigenin has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases 3, 8, and 9.
-
Cell Cycle Arrest: Studies have demonstrated that arctigenin can cause cell cycle arrest, particularly in the G1 and S phases, thereby inhibiting cell proliferation.
-
Inhibition of PI3K/Akt/mTOR Pathway: A key mechanism of arctigenin's action is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers.
-
STAT3 Inhibition: In triple-negative breast cancer cells, arctigenin has been found to inhibit STAT3, a key transcription factor involved in tumor progression.
-
Autophagy: In ER-positive MCF-7 cells, arctigenin has been observed to induce autophagic cell death rather than apoptosis.
Tamoxifen
Tamoxifen's primary mechanism of action is well-established, particularly in ER-positive breast cancer.
-
Selective Estrogen Receptor Modulation (SERM): Tamoxifen acts as a competitive antagonist of the estrogen receptor in breast tissue. It binds to the ER, preventing estrogen from binding and thereby inhibiting the growth-promoting effects of estrogen on cancer cells.
-
Induction of Apoptosis: Tamoxifen can induce apoptosis in both ER-positive and, at higher concentrations, ER-negative breast cancer cells.
-
Cell Cycle Arrest: Tamoxifen treatment leads to an accumulation of cells in the G1 phase of the cell cycle, thus halting cell division.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by arctigenin and tamoxifen.
Caption: Arctigenin Signaling Pathway in Breast Cancer Cells.
Caption: Tamoxifen Signaling Pathway in ER+ Breast Cancer Cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of arctigenin or tamoxifen for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined using dose-response curve analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Caption: General Experimental Workflow for In Vitro Analysis.
Conclusion and Future Directions
The available data, primarily using arctigenin as a surrogate for this compound, suggests that this class of lignans holds promise as potential anti-cancer agents, exhibiting efficacy against both ER-positive and ER-negative breast cancer cell lines. Their mechanism of action appears to be distinct from that of tamoxifen, primarily targeting key signaling pathways like PI3K/Akt/mTOR. The synergistic effect observed with tamoxifen is particularly noteworthy, suggesting potential for combination therapies that could enhance treatment efficacy and potentially overcome drug resistance.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing this compound and tamoxifen is crucial to validate the findings from arctigenin research and to directly assess the relative efficacy and safety of this compound.
-
Mechanism of Synergy: Elucidating the precise molecular mechanisms underlying the synergistic effects of this compound analogues and tamoxifen could lead to the development of more effective combination treatment strategies.
-
In Vivo Efficacy and Safety: Preclinical animal studies are necessary to evaluate the in vivo anti-tumor activity, pharmacokinetics, and potential toxicity of this compound.
-
Biomarker Identification: Identifying predictive biomarkers to determine which patient populations are most likely to respond to this compound-based therapies will be essential for its clinical development.
This guide provides a foundational comparison based on current scientific literature. As research in this area progresses, a more direct and comprehensive understanding of the therapeutic potential of this compound in breast cancer will emerge.
References
The Selective Cytotoxicity of Withaferin A in Cancer Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central focus of oncological research. This guide provides a comparative assessment of the selectivity of Withaferin A, a natural compound derived from the plant Withania somnifera, for cancer cells over normal cells. Its performance is contrasted with Doxorubicin, a widely used chemotherapeutic agent. This analysis is supported by experimental data on cytotoxicity and an exploration of the underlying molecular mechanisms.
Comparative Cytotoxicity: Withaferin A vs. Doxorubicin
The selectivity of an anticancer compound is a critical determinant of its therapeutic index. A higher selectivity index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells, indicates a greater therapeutic window.
Withaferin A has demonstrated significant selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells.[1][2] In contrast, Doxorubicin, a potent anthracycline antibiotic used in chemotherapy, is known for its cytotoxicity to both cancerous and non-cancerous cells.[3]
Table 1: Comparative IC50 Values of Withaferin A and Doxorubicin in Cancer and Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| Withaferin A | A549 | Human Lung Carcinoma | 10 | >10 (relative to WI-38 and PBMC)[2] |
| WI-38 | Human Normal Lung Fibroblast | Non-toxic at 10 µM[2] | ||
| PBMC | Peripheral Blood Mononuclear Cells | Non-toxic at 10 µM | ||
| KLE | Human Endometrial Cancer | Lower than THESCs | >1 | |
| THESCs | Normal Endometrial Stromal Cells | Higher than KLE | ||
| Doxorubicin | HCT116 | Human Colon Carcinoma | 24.30 µg/mL | 0.55 |
| Hep-G2 | Human Hepatocellular Carcinoma | 14.72 µg/mL | 0.91 | |
| PC3 | Human Prostate Carcinoma | 2.64 µg/mL | 5.08 | |
| 293T | Human Embryonic Kidney (Normal) | 13.43 µg/mL | - | |
| HepG2 | Human Hepatocellular Carcinoma | 12.18 | <1 (relative to HK-2) | |
| HK-2 | Human Kidney (Non-cancer) | >20 | - |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The Selectivity Index (SI) is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 1 indicates selective toxicity towards cancer cells.
Mechanism of Action: Induction of Apoptosis by Withaferin A
Withaferin A exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through a multi-pronged attack on key cellular signaling pathways.
One of the primary mechanisms involves the generation of reactive oxygen species (ROS) within cancer cells. This oxidative stress leads to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. Withaferin A has been shown to inhibit mitochondrial respiration in human breast cancer cells but not in normal human mammary epithelial cells.
Furthermore, Withaferin A can activate the tumor suppressor protein p53, which in turn can halt the cell cycle and initiate apoptosis. It also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax. This shift in the balance between pro- and anti-apoptotic proteins further commits the cancer cell to a path of self-destruction.
In some cancer types, Withaferin A has been found to induce apoptosis through the activation of both intrinsic and extrinsic pathways, the latter involving the activation of death receptors like TNFα receptor-1 (TNFR1). It has also been shown to suppress the expression of inhibitor of apoptosis (IAP) family proteins, such as XIAP and Survivin.
Withaferin A-induced apoptosis signaling pathway.
Experimental Protocols
The determination of IC50 values is a fundamental experimental procedure in assessing the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay for IC50 Determination
Objective: To determine the concentration of a compound that inhibits 50% of cell growth or viability.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
96-well plates
-
Compound to be tested (e.g., Withaferin A, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration that corresponds to 50% cell viability.
-
MTT assay experimental workflow.
Conclusion
The available data suggests that Withaferin A holds promise as a selective anticancer agent. Its ability to preferentially induce apoptosis in cancer cells while sparing normal cells, as indicated by a favorable selectivity index in several studies, positions it as a compelling candidate for further preclinical and clinical investigation. In contrast, the established chemotherapeutic Doxorubicin, while effective, demonstrates a narrower therapeutic window due to its toxicity towards normal cells. The multifaceted mechanism of action of Withaferin A, targeting multiple pro-survival pathways in cancer cells, further underscores its potential as a valuable component in future cancer therapies. Continued research is warranted to fully elucidate its clinical utility and to identify the cancer types that would benefit most from this targeted approach.
References
Unraveling the Molecular Portrait of (-)-Trachelogenin: A Guide to its Cellular Impact
While comprehensive comparative transcriptomic data for (-)-trachelogenin treated cells is not yet publicly available, existing research provides valuable insights into its molecular mechanisms of action. This guide synthesizes the current understanding of how this compound influences key cellular pathways, offering a foundation for researchers, scientists, and drug development professionals.
This compound, a lignan with demonstrated anti-inflammatory, anticancer, and estrogenic properties, modulates gene expression and cell proliferation by interacting with critical signaling pathways.[1] Studies have highlighted its ability to induce autophagic cell death in cancer cells and enhance intestinal barrier function, pointing to its therapeutic potential.
Regulation of Autophagy in Cancer Cells
In human colon cancer cells (HCT-116), this compound has been shown to induce autophagic cell death. This process is mediated by altering the expression levels of key autophagy-related proteins, Beclin-1 and LC3.[2] The upregulation of these proteins leads to the formation of autophagosomes, a hallmark of autophagy, ultimately contributing to the compound's anticancer effects.
Modulation of the Wnt/β-catenin Signaling Pathway
Research on the SW480 colon adenocarcinoma cell line has indicated that this compound regulates the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in cell fate determination, proliferation, and migration. While the precise molecular interactions of this compound within this pathway are still under investigation, its regulatory role suggests a significant impact on the expression of Wnt target genes.
Enhancement of Intestinal Barrier Function
In Caco-2 intestinal epithelial cells, this compound has been observed to enhance the intestinal barrier function. It achieves this by increasing the expression of the tight-junction protein occludin.[3] This action suggests a potential therapeutic application for conditions associated with compromised intestinal permeability.
Experimental Methodologies
While specific transcriptomic experimental protocols for this compound are not available, the methodologies used to elucidate its known mechanisms include:
-
Cell Viability and Cytotoxicity Assays: To determine the effect of this compound on cell proliferation and death in cancer cell lines.
-
Western Blotting: To quantify the expression levels of specific proteins such as Beclin-1, LC3, and occludin following treatment with this compound.
-
Immunofluorescence: To visualize the localization and expression of target proteins within the cells.
-
Transepithelial Electrical Resistance (TEER) Measurement: To assess the integrity of the intestinal epithelial barrier in Caco-2 cell monolayers.
Concluding Remarks
The current body of research, while not including comparative transcriptomic analyses, provides a strong indication of the molecular pathways influenced by this compound. Its effects on autophagy, the Wnt/β-catenin pathway, and intestinal barrier function highlight its potential as a therapeutic agent. Future transcriptomic studies are warranted to build a comprehensive, genome-wide understanding of the cellular response to this compound, which will be instrumental in elucidating its full therapeutic potential and identifying novel biomarkers for its activity. Such studies would enable a direct comparison with other compounds and provide a more complete picture of its mechanism of action.
References
- 1. medkoo.com [medkoo.com]
- 2. In vitro antitumor effect of a lignan isolated from Combretum fruticosum, trachelogenin, in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Effect of Trachelogenin from Trachelospermi caulis Extract on Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (-)-Trachelogenin
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of (-)-Trachelogenin, a lignan compound investigated for its potential biological activities.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
II. Chemical Properties and Hazard Assessment
Table 1: Chemical and Physical Properties of this compound and a Related Compound
| Property | This compound | Nortrachelogenin (for comparison) |
| Molecular Formula | C₂₁H₂₄O₇[1] | C₂₀H₂₂O₇[2] |
| Molecular Weight | 388.4 g/mol [1] | 374.38 g/mol [2] |
| Hazard Classification | Data not available | Not a hazardous substance or mixture[2] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and weighing boats, in a designated, sealed container.
-
Collect all liquid waste containing this compound, such as solutions from experiments, in a separate, leak-proof container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the compound.
-
Include the date of waste generation and the name of the responsible researcher or lab group.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
IV. Emergency Procedures
In the event of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container and label it as hazardous waste. For large spills or if you are unsure how to proceed, contact your institution's EHS department for guidance.
V. Signaling Pathways and Logical Relationships
To provide a broader context for researchers working with this compound, the following diagram illustrates a simplified representation of a signaling pathway that may be relevant to the biological activity of lignans like this compound.
Caption: A generalized signaling pathway potentially modulated by lignans.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (-)-Trachelogenin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (-)-Trachelogenin, a lignan compound with potential applications in antiviral and anti-inflammatory research. Adherence to these procedural steps will foster a secure research environment and build confidence in chemical handling protocols.
This compound, while holding promise in various research fields, requires careful management in a laboratory setting. Although it is often shipped as a non-hazardous chemical, proper personal protective equipment (PPE) and adherence to established handling and disposal protocols are crucial to mitigate any potential risks.
Personal Protective Equipment (PPE) Requirements
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. Inspect for tears or holes before each use. |
| Body Protection | Laboratory Coat | Long-sleeved and fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form or preparing solutions.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to prevent clutter and potential spills.
2. Handling the Compound:
-
Before handling, don all required PPE as outlined in the table above.
-
When weighing the solid compound, do so carefully to avoid generating dust.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
3. Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and dark place. For long-term storage (months to years), a temperature of -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be considered chemical waste.
-
Segregate this waste from general laboratory trash.
2. Waste Collection:
-
Place all contaminated solid waste into a designated, clearly labeled chemical waste container.
-
Unused this compound and solutions should also be disposed of in a labeled chemical waste container. Do not pour down the drain.
3. Final Disposal:
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | First Aid and Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Cover the spill with an inert absorbent material and collect it in a suitable container for disposal. Clean the spill area thoroughly. |
Safe Handling Workflow for this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
